molecular formula C9H5ClFN B1418871 7-Chloro-8-fluoroquinoline CAS No. 1133116-09-2

7-Chloro-8-fluoroquinoline

Cat. No.: B1418871
CAS No.: 1133116-09-2
M. Wt: 181.59 g/mol
InChI Key: LAJPQDMKHLGGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJPQDMKHLGGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672343
Record name 7-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-09-2
Record name 7-Chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 7-Chloro-8-fluoroquinoline. This molecule, possessing both chloro and fluoro substituents on the quinoline core, is of significant interest to researchers in medicinal chemistry and drug development due to the known impact of halogenation on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a robust synthetic strategy, drawing from established quinoline synthesis methodologies, and provides a thorough characterization workflow to ensure the identity, purity, and structural integrity of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and evaluate this and related quinoline derivatives.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of halogen atoms on the quinoline ring system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, the introduction of chlorine and fluorine atoms, as in the case of this compound, is a well-established strategy to modulate electronic properties and enhance biological efficacy. The historical development of fluoroquinolone antibacterials, for instance, highlights the critical role of the fluorine substituent in improving antibacterial potency.[2] This guide provides a detailed protocol for the synthesis and rigorous characterization of this compound, a compound with potential applications in the discovery of new therapeutic agents.

Synthetic Pathway: A Proposed Route via Gould-Jacobs Reaction

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Thermal Cyclization cluster_reaction3 Step 3: Hydrolysis cluster_reaction4 Step 4: Decarboxylation cluster_reaction5 Step 5: Chlorination 2_chloro_3_fluoroaniline 2-Chloro-3-fluoroaniline Intermediate_A Diethyl 2-(((2-chloro-3-fluorophenyl)amino)methylene)malonate 2_chloro_3_fluoroaniline->Intermediate_A Heat EMME Diethyl ethoxymethylenemalonate (EMME) Intermediate_B Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B High-boiling solvent (e.g., Diphenyl ether) Heat Intermediate_C 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid Intermediate_B->Intermediate_C Aqueous NaOH Heat Intermediate_D 7-Chloro-8-fluoroquinolin-4-ol Intermediate_C->Intermediate_D Heat Final_Product This compound Intermediate_D->Final_Product POCl3 Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2-chloro-3-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-chloro-3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

  • Heat the reaction mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Upon completion, cool the mixture to room temperature. The resulting intermediate should solidify upon cooling.

  • Recrystallize the crude product from ethanol to yield the pure diethyl 2-(((2-chloro-3-fluorophenyl)amino)methylene)malonate.

Step 2: Synthesis of Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Add the product from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a round-bottom flask fitted with a distillation apparatus.

  • Heat the mixture to approximately 250 °C. The cyclization reaction will occur with the elimination of ethanol, which can be collected in the distillation receiver.

  • Maintain the temperature for 30-60 minutes until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis of the ester.

  • Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to yield 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 4: Synthesis of 7-Chloro-8-fluoroquinolin-4-ol

  • Place the carboxylic acid from Step 3 in a suitable high-boiling point solvent.

  • Heat the mixture to a temperature above the melting point of the carboxylic acid to induce decarboxylation. The evolution of carbon dioxide gas will be observed.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture and collect the precipitated 7-chloro-8-fluoroquinolin-4-ol by filtration.

Step 5: Synthesis of this compound

  • To the 7-chloro-8-fluoroquinolin-4-ol from Step 4, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

  • Basify the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended:

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_physical Physical Characterization Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS IR Infrared Spectroscopy (FT-IR) Synthesized_Product->IR TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC MP Melting Point Determination Synthesized_Product->MP

Caption: Comprehensive characterization workflow for this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound.

Technique Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)Aromatic protons will appear in the range of 7.0-9.0 ppm. The exact shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[4]
Coupling Constants (J)Characteristic coupling patterns (doublets, triplets, etc.) will be observed, allowing for the assignment of each proton.
¹³C NMR Chemical Shift (δ)Aromatic carbons will resonate in the range of 110-160 ppm. Carbons directly attached to the halogens will show distinct chemical shifts.
¹⁹F NMR Chemical Shift (δ)A singlet or a doublet (due to coupling with H-7) is expected, with a chemical shift characteristic of a fluorine atom on an aromatic ring.
Mass Spectrometry Molecular Ion Peak (M⁺)An intense molecular ion peak corresponding to the molecular weight of C₉H₄ClFN (m/z = 181.00) will be observed.
Isotopic PatternThe presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
FT-IR Wavenumber (cm⁻¹)Characteristic absorption bands for C-H stretching (aromatic), C=C and C=N stretching in the aromatic ring, and C-Cl and C-F stretching will be present.
HPLC Retention TimeA single, sharp peak should be observed, indicating the purity of the compound.
Melting Point Temperature (°C)A sharp and defined melting point range is expected for a pure crystalline solid.

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route, based on the Gould-Jacobs reaction, offers a reliable method for accessing this novel halogenated quinoline. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The information contained herein is intended to empower researchers in medicinal chemistry and drug discovery to explore the potential of this compound and its derivatives as valuable building blocks for the development of new therapeutic agents.

References

"physicochemical properties of 7-Chloro-8-fluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-fluoroquinoline: A Keystone Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated aromatic heterocycle belonging to the quinoline family. While not a therapeutic agent itself, it serves as a critical synthetic intermediate or building block in the development of advanced materials and pharmacologically active molecules.[1] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial drugs.[2] The specific placement of chloro and fluoro substituents on the quinoline ring system profoundly influences the molecule's electronic properties, reactivity, and ultimately, the biological activity and physical characteristics of its derivatives.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific intermediate, this document synthesizes information from closely related analogs and employs theoretical principles to offer robust predictions. We will delve into its structural and spectroscopic identity, physical properties, and electronic characteristics, grounded in both established experimental protocols and modern computational chemistry workflows. This document is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in synthesis and drug discovery programs.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular structure. The arrangement of atoms and functional groups dictates all subsequent chemical and physical behaviors.

Chemical Structure

This compound (CAS No. 1133116-09-2) is a bicyclic heteroaromatic compound.[3] Its structure consists of a benzene ring fused to a pyridine ring. The key features are the electron-withdrawing halogen substituents: a chlorine atom at position 7 and a fluorine atom at position 8.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1133116-09-2[3]
Molecular Formula C₉H₅ClFN[3]
Molecular Weight 181.59 g/mol [4]
Canonical SMILES C1=CC2=C(C(=C1)F)C(=CN=C2)Cl[4]
InChI Key LAJPQDMKHLGGQH-UHFFFAOYSA-N[3]
Physical Form Solid[4]

The strategic placement of halogens is a cornerstone of modern medicinal chemistry. The fluorine at R8 and chlorine at R7 significantly modulate the molecule's lipophilicity, metabolic stability, and electronic distribution, which are critical for tuning the pharmacokinetic and pharmacodynamic profiles of resulting therapeutic agents.[5]

Predicted Physicochemical Properties

Physical Properties
  • Melting Point: The melting point is a crucial indicator of purity and lattice energy. For the related compound 6-Chloro-8-fluoroquinoline, the melting point is reported to be in the range of 79–81 °C.[1] It is plausible that this compound exhibits a similar, if slightly different, melting point due to variations in crystal packing influenced by the altered halogen positions.

  • Boiling Point: The boiling point of the parent 8-fluoroquinoline is 148-150 °C at a reduced pressure of 30 Torr.[6][7] The addition of a heavier chlorine atom would be expected to increase the boiling point.

  • Solubility: The presence of two halogen atoms increases the molecule's polarity and dipole moment compared to unsubstituted quinoline. A related fluoroquinolone derivative with chloro and fluoro substituents was noted to have a dipole moment that enhances solubility in polar solvents.[8] Therefore, this compound is predicted to be sparingly soluble in water but should exhibit good solubility in moderately polar organic solvents like chloroform, dichloromethane, and ethyl acetate.

Ionization and Lipophilicity
  • pKa: The pKa value indicates the basicity of the quinoline nitrogen. For the parent 8-fluoroquinoline, the predicted pKa of the protonated form is approximately 1.93.[7] The addition of a second electron-withdrawing group (chlorine) is expected to further decrease the electron density on the nitrogen, making it a weaker base. This low basicity is a key consideration in designing reactions and predicting the behavior of the molecule in physiological media.

  • LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. While no experimental value exists for the target molecule, related chloro-fluoro-substituted quinolinamines have a calculated XLogP3 of around 2.3.[9] This suggests that this compound is a moderately lipophilic compound, capable of crossing biological membranes.

Computational Analysis and Electronic Structure

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the properties of novel or uncharacterized molecules.[10] These techniques provide profound insights into electronic structure, which governs chemical reactivity.

DFT Computational Workflow

A typical DFT analysis follows a structured workflow to derive key molecular properties. The choice of a functional and basis set, such as B3LYP/6-311+G(d,p), is critical for achieving a balance between computational cost and accuracy for quinoline derivatives.[11][12]

DFT_Workflow cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Predicted Properties & Insights Mol_Struct Initial Molecular Structure (this compound) Geom_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Mol_Struct->Geom_Opt Find Lowest Energy Conformation Freq_Ana Frequency Analysis Geom_Opt->Freq_Ana Confirm True Minimum Elec_Prop Electronic Property Calculation Geom_Opt->Elec_Prop Thermo Thermodynamic Stability (No Imaginary Frequencies) Freq_Ana->Thermo Spectra Vibrational Spectra (IR, Raman) Freq_Ana->Spectra HOMO_LUMO FMO Analysis (HOMO-LUMO Gap, Reactivity) Elec_Prop->HOMO_LUMO MEP MEP Analysis (Reactive Sites) Elec_Prop->MEP Synthesis_Workflow Start Substituted Aniline Precursor Intermediate Cyclization Intermediate Start->Intermediate Cyclization Reaction (e.g., Gould-Jacobs) Product This compound Intermediate->Product Halogenation/ Functionalization

References

"spectroscopic data (NMR, IR, MS) of 7-Chloro-8-fluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-8-fluoroquinoline

Abstract

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Detailed experimental protocols for acquiring this data are also presented, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Spectroscopic Analysis for Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, fluorine can enhance metabolic stability and binding affinity, while chlorine can modulate electronic properties and reactivity.[1] Therefore, the precise characterization of compounds like this compound is a critical step in the drug development pipeline.

Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, offering insights into the connectivity of atoms, the electronic environment, and the functional groups present. This guide will delve into the predicted spectroscopic signature of this compound, providing a foundational reference for its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The electron-withdrawing effects of the chlorine and fluorine atoms will deshield the protons, shifting their resonances downfield.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.9 - 9.1ddJ = 4.5, 1.8
H-37.4 - 7.6ddJ = 8.5, 4.5
H-48.1 - 8.3dJ = 8.5
H-57.8 - 8.0dJ = 8.0
H-67.6 - 7.8tJ = 8.0

Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Causality Behind Predictions:

  • H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded by the electronegative nitrogen atom.

  • H-5 and H-6: These protons on the benzene ring will be influenced by the adjacent halogen substituents. The chlorine at C-7 will have a notable deshielding effect on H-6, while the fluorine at C-8 will influence H-5.

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine signals for the nine carbon atoms of the quinoline ring. The carbons attached to the electronegative nitrogen, chlorine, and fluorine atoms (C-2, C-7, C-8, C-8a) will be significantly deshielded. Furthermore, the fluorine atom will cause splitting of the signals for nearby carbons (C-F coupling).

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2150 - 152-
C-3121 - 123-
C-4136 - 138-
C-4a128 - 130~5
C-5127 - 129~3
C-6126 - 128~2
C-7130 - 132 (d)~15
C-8155 - 157 (d)~250
C-8a140 - 142 (d)~10

Note: These are predicted values. The presence of C-F coupling will result in doublets (d) for the indicated carbons.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will provide a single signal for the fluorine atom in this compound. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[2]

Predicted ¹⁹F NMR Data (referenced to CFCl₃ at 0.00 ppm):

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-8-110 to -130d

Causality Behind Prediction:

  • The chemical shift is in the typical range for an aryl fluoride.[3]

  • The signal is expected to be a doublet due to coupling with the adjacent H-5 proton.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.[4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (for ¹H and ¹³C NMR).

    • Cap the tube and invert gently to ensure complete dissolution.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Use a standard single-pulse experiment. Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Use a standard single-pulse experiment, with or without proton decoupling, to observe F-H couplings.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
1620 - 1580C=C stretchAromatic ring
1550 - 1500C=N stretchQuinoline ring
1250 - 1100C-F stretchAryl-fluoride
850 - 750C-Cl stretchAryl-chloride

Causality Behind Predictions:

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[5]

  • The C=C and C=N stretching vibrations within the quinoline ring system will give rise to characteristic bands in the 1620-1500 cm⁻¹ region.[6]

  • The C-F and C-Cl stretching vibrations are expected in the fingerprint region and are diagnostic for the presence of these halogens.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Impact - EI):

m/zInterpretation
181/183[M]⁺˙ (Molecular ion peak, with isotopic pattern for Cl)
146[M - Cl]⁺
127[M - Cl - HCN]⁺

Causality Behind Predictions:

  • The molecular ion peak ([M]⁺˙) will be observed at m/z corresponding to the molecular weight of this compound (181.5 g/mol ). The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is characteristic of the ³⁵Cl/³⁷Cl isotopic distribution.

  • Common fragmentation pathways for quinolines involve the loss of substituents and the cleavage of the heterocyclic ring.[7] The loss of the chlorine atom is a likely initial fragmentation step.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, and temperature).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over the desired m/z range.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for the characterization of this important molecule. While these data are predictive, they are grounded in established spectroscopic principles and data from closely related compounds, providing a high degree of confidence. This guide is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of novel quinoline derivatives.

References

An In-Depth Technical Guide to the Solubility and Stability of 7-Chloro-8-fluoroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloro-8-fluoroquinoline in Modern Drug Discovery

This compound represents a significant scaffold in medicinal chemistry. As a halogenated quinoline, it belongs to a class of compounds renowned for their diverse pharmacological activities, including potential applications as antibacterial, antimalarial, and anticancer agents.[1] The precise arrangement of a chloro group at the 7-position and a fluoro group at the 8-position on the quinoline nucleus is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its solubility and stability is paramount for the successful development of any pharmaceutical product, as these parameters directly impact bioavailability, dosage form design, and shelf-life.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to offer researchers, scientists, and drug development professionals a scientifically grounded approach to generating the critical data required for advancing this promising molecule from the laboratory to clinical applications. The methodologies and principles discussed herein are rooted in established pharmaceutical science and are supplemented with insights derived from the study of structurally related fluoroquinolone and quinoline derivatives.

Part 1: Physicochemical Characterization of this compound

A fundamental understanding of the intrinsic physicochemical properties of this compound is the cornerstone of any solubility and stability investigation. These properties govern its behavior in various solvent systems and under different environmental conditions.

Predicted Physicochemical Properties

Computational tools can provide initial estimates of key physicochemical parameters, guiding experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 181.59 g/mol Influences diffusion and membrane transport.
pKa (Estimated) 4-5As a weak base, the quinoline nitrogen's pKa will dictate the pH-dependent solubility.[2]
LogP (Estimated) 2-3Indicates the lipophilicity of the molecule, affecting its solubility in organic solvents and its ability to cross biological membranes.
Hydrogen Bond Donors 0The absence of hydrogen bond donors will influence its interaction with protic solvents.
Hydrogen Bond Acceptors 1 (quinoline nitrogen)The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility in protic solvents.

Note: The pKa and LogP values are estimates based on the quinoline scaffold and the electronic effects of the halogen substituents. Experimental determination is crucial for accurate characterization.

Experimental Determination of Physicochemical Properties

Protocol for pKa Determination via Potentiometric Titration:

  • Preparation of a Standard Solution: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1 mM.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Causality Behind Experimental Choice: Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds, providing essential information for predicting pH-dependent solubility.

Part 2: Comprehensive Solubility Assessment of this compound

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. A thorough solubility profile in a range of relevant solvents is essential for formulation development.

Aqueous Solubility Profile

The aqueous solubility of this compound is expected to be pH-dependent due to the basic nature of the quinoline nitrogen.

Experimental Protocol for pH-Solubility Profiling:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to each buffer solution in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Presentation: Plot the logarithm of solubility (in mg/mL or mol/L) against pH.

Expected pH-Solubility Profile:

pHExpected SolubilityRationale
< pKa HigherThe quinoline nitrogen is protonated, forming a more soluble salt.
≈ pKa IntermediateA mixture of the free base and its conjugate acid exists.
> pKa LowerThe compound exists predominantly as the less soluble free base.
Solubility in Organic Solvents and Co-solvent Systems

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.

Recommended Solvents for Screening:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Aprotic Non-polar Solvents: Dichloromethane, Chloroform, Toluene

Experimental Protocol for Organic Solvent Solubility:

The shake-flask method, as described for aqueous solubility, can be adapted for organic solvents.

Data Summary Table (Hypothetical Data):

SolventSolubility (mg/mL at 25°C)Polarity Index
Water (pH 7) Low10.2
Methanol Moderate5.1
Ethanol Moderate-High4.3
Acetonitrile Moderate5.8
DMSO High7.2
Dichloromethane High3.1

Causality Behind Solvent Selection: The chosen solvents cover a range of polarities and proticities, providing a comprehensive understanding of the compound's solubilization behavior and guiding the selection of appropriate solvent systems for formulation.

Part 3: Stability Assessment of this compound

Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and use.[3]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Sampling Sample at Time Points Acid_Hydrolysis->Sampling Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->Sampling Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Sampling Photodegradation Photodegradation (UV/Vis light) Photodegradation->Sampling Thermal_Stress Thermal Stress (e.g., 80°C) Thermal_Stress->Sampling HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Quantification Quantify Degradation HPLC_Analysis->Quantification Identification Identify Degradants HPLC_Analysis->Identification Stock_Solution Prepare Stock Solution of this compound Stock_Solution->Acid_Hydrolysis Expose Stock_Solution->Base_Hydrolysis Expose Stock_Solution->Oxidation Expose Stock_Solution->Photodegradation Expose Stock_Solution->Thermal_Stress Expose Sampling->HPLC_Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related compounds, several degradation pathways can be anticipated.

Diagram of Potential Degradation Pathways:

Degradation_Pathways cluster_degradation Degradation Products Parent This compound Hydrolysis Hydroxylated derivatives (e.g., 7-hydroxy-8-fluoroquinoline) Parent->Hydrolysis Acid/Base Hydrolysis Oxidation N-oxides Parent->Oxidation Oxidative Stress Photodegradation Dehalogenated products Ring-opened products Parent->Photodegradation UV/Vis Light

Caption: Potential degradation pathways of this compound under stress conditions.

Causality Behind Stress Conditions: The selected stress conditions (acid, base, oxidation, light, and heat) are based on ICH guidelines and are designed to accelerate degradation, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products that could form under normal storage conditions.[4]

Part 4: Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of the parent drug and the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[5]

HPLC Method Development and Validation

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength of maximum absorbance (λmax)UV detection is a robust and widely used method for quantifying aromatic compounds. The λmax should be determined experimentally.
Column Temperature 30°CTo ensure reproducible retention times.

Method Validation Parameters (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development:

HPLC_Method_Development Initial_Method Develop Initial HPLC Method Stress_Samples Analyze Stressed Samples Initial_Method->Stress_Samples Peak_Purity Assess Peak Purity of Parent Compound Stress_Samples->Peak_Purity Resolution Check Resolution Between Parent and Degradant Peaks Stress_Samples->Resolution Optimize Optimize Method (e.g., Gradient, Mobile Phase pH) Peak_Purity->Optimize If Peak is not Pure Resolution->Optimize If Resolution < 1.5 Validate Validate Method as per ICH Guidelines Resolution->Validate If Resolution ≥ 1.5 and Peak is Pure Optimize->Stress_Samples Re-analyze

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By systematically evaluating its physicochemical properties, determining its solubility in various relevant media, and assessing its stability under forced degradation conditions, researchers and drug development professionals can generate the critical data necessary to advance this promising compound through the development pipeline. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to conduct these studies with confidence and to ensure the generation of high-quality, reliable data. A thorough understanding of the solubility and stability of this compound will ultimately pave the way for its successful formulation into a safe, effective, and stable pharmaceutical product.

References

A Technical Guide to Quantum Chemical Calculations for 7-Chloro-8-fluoroquinoline: Exploring Molecular Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 7-chloro-8-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry. Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and understanding their electronic structure and molecular properties is paramount for rational drug design.[1] This document outlines a systematic computational workflow, from geometry optimization to the analysis of key quantum-chemical descriptors. We delve into the theoretical underpinnings of the chosen computational methods, emphasizing the rationale behind parameter selection for researchers, scientists, and drug development professionals. The insights derived from these calculations, including frontier molecular orbitals, electrostatic potential, and charge distribution, offer a foundational understanding of the molecule's reactivity, stability, and potential intermolecular interactions.

Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of many natural and synthetic bioactive molecules.[2] Their diverse pharmacological activities include antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The introduction of halogen substituents, such as chlorine and fluorine, onto the quinoline ring can significantly modulate a molecule's physicochemical and biological properties.[5][6] Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the presence of a fluorine atom can enhance binding interactions and improve metabolic resistance, while a chlorine atom can also contribute to binding affinity and modulate electronic properties.

This compound presents an interesting case for computational study due to the interplay of these two different halogens on the quinoline scaffold. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic structure, reactivity, and spectroscopic properties of such molecules, offering insights that can guide synthetic efforts and biological evaluation.[1][7] This guide will focus on the application of Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.

Theoretical Framework and Computational Methodology

The cornerstone of our investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size. The calculations will be performed using a popular quantum chemistry software package.

Selection of Theoretical Level: The B3LYP Functional

For the DFT calculations, we will employ the Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It has a proven track record for providing reliable results for a wide range of organic molecules, including heterocyclic systems.[1]

Choice of Basis Set: 6-311++G(d,p)

The choice of basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to build the molecular orbitals. For this compound, we will use the 6-311++G(d,p) basis set. Let's break down this nomenclature:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, which are present in our molecule (on the nitrogen and halogen atoms).

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a robust and widely accepted level of theory for calculations on medium-sized organic molecules.[8][9]

Computational Workflow

The following diagram illustrates the systematic workflow for the quantum chemical calculations of this compound.

G cluster_0 Computational Protocol cluster_1 Analysis of Results A 1. Initial Structure Input (SMILES or 2D sketch) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Analysis (Confirm minimum energy structure) B->C Optimized Geometry D 4. Single Point Energy Calculation (Refined electronic energy) C->D Verified Minimum E 5. Molecular Property Calculations D->E Final Wavefunction F Structural Parameters (Bond lengths, angles) E->F G Vibrational Frequencies (IR Spectrum Prediction) E->G H Frontier Molecular Orbitals (HOMO-LUMO Analysis) E->H I Molecular Electrostatic Potential (MEP Map) E->I J Natural Bond Orbital Analysis (NBO) E->J K Global Reactivity Descriptors H->K

Caption: Computational workflow for this compound.

Step-by-Step Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the quantum chemical calculations.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Input: Construct the 3D structure of this compound using a molecular builder or by converting its SMILES string (C1=CC2=C(C=C(C=N2)Cl)C(=C1)F).

  • Job Specification:

    • Calculation Type: Optimization + Frequency.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Solvation: (Optional) To simulate a specific solvent environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed. For this guide, we will perform the calculations in the gas phase.

  • Execution: Submit the calculation to the quantum chemistry software.

  • Verification: Upon completion, verify that the geometry optimization has converged. Then, inspect the results of the frequency calculation. A true minimum energy structure will have no imaginary frequencies.

Analysis of Calculated Molecular Properties

Structural Parameters

The optimized geometry provides the most stable arrangement of the atoms in the molecule. Key bond lengths and angles should be analyzed and can be compared with experimental data if available.

ParameterCalculated Value (Å)
C7-Cl Bond LengthValue to be calculated
C8-F Bond LengthValue to be calculated
N1-C2 Bond LengthValue to be calculated
N1-C9 Bond LengthValue to be calculated

Table 1: Selected Calculated Bond Lengths of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

OrbitalEnergy (eV)
HOMOValue to be calculated
LUMOValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculated

Table 2: Calculated Frontier Molecular Orbital Energies.

FMO LUMO Energy Level Gap ΔE = E_LUMO - E_HOMO (Chemical Stability) HOMO Energy Level

Caption: HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate electrostatic potential.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency and prone to nucleophilic attack.

  • Green regions: Indicate neutral electrostatic potential.

The MEP map for this compound will reveal the most likely sites for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[1] It allows for the calculation of atomic charges, which can provide further insights into the molecule's reactivity.

AtomNBO Charge (e)
N1Value to be calculated
C7Value to be calculated
ClValue to be calculated
C8Value to be calculated
FValue to be calculated

Table 3: Calculated Natural Bond Orbital (NBO) Charges for Selected Atoms.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust computational protocol for the quantum chemical investigation of this compound. The application of DFT at the B3LYP/6-311++G(d,p) level of theory provides a reliable means of exploring its structural, electronic, and reactivity properties. The insights gained from the analysis of the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and NBO charges can be invaluable for understanding the molecule's behavior and for guiding the design of new quinoline-based therapeutic agents.

Future work could involve extending these calculations to include:

  • Excited state calculations (TD-DFT): To predict the UV-Vis absorption spectrum.

  • Molecular docking studies: To investigate the binding of this compound to specific biological targets.

  • Quantum Theory of Atoms in Molecules (QTAIM) analysis: To further characterize the nature of the chemical bonds.

By integrating these computational approaches, researchers can accelerate the drug discovery process and gain a deeper understanding of the structure-activity relationships of halogenated quinolines.

References

The Serendipitous Spark: A Technical History of Substituted Quinolone Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Preamble: From Malaria Research to a New Antibacterial Dawn

The story of quinolone antibiotics is a testament to the serendipitous nature of scientific discovery, coupled with decades of meticulous chemical refinement. Unlike many of their antibiotic predecessors derived from natural sources, the quinolones emerged from a purely synthetic origin, a byproduct of antimalarial drug research.[1][2] This guide provides a technical deep-dive into the historical context of the discovery and evolution of substituted quinolones, tracing their path from an unexpected laboratory finding to a cornerstone of modern antibacterial therapy. We will explore the pivotal structure-activity relationship (SAR) studies that guided their development, the elucidation of their unique mechanism of action, and the generational advancements that expanded their clinical utility.

Part 1: The Genesis - Discovery of the First Quinolone

The journey began in the early 1960s at the Sterling-Winthrop Research Institute. While working on the synthesis of the antimalarial drug chloroquine, scientist George Lesher and his colleagues isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[2][3] This compound exhibited modest antibacterial activity, sparking further investigation into its analogs.[3] This line of inquiry led to the synthesis of nalidixic acid in 1962, the first quinolone to be introduced into clinical practice.[4][5]

Although technically a naphthyridone due to its 1,8-naphthyridine nucleus, nalidixic acid is widely considered the progenitor of the entire quinolone class.[4][5] Its clinical use, which began in 1967, was primarily for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria.[6][7] However, its limitations were soon apparent: a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.[6][7]

Experimental Protocol: Synthesis of Nalidixic Acid (Conceptual)

While the exact industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis of a quinolone core structure often involves the Gould-Jacobs reaction. This methodology provides a framework for understanding the chemical logic behind the creation of the fundamental quinolone scaffold.

Objective: To synthesize a 4-hydroxyquinoline-3-carboxylic acid derivative, the core of early quinolones.

Materials:

  • Aniline derivative

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: React the aniline derivative with EMME at elevated temperatures (e.g., 100-140°C) to form an enamine intermediate. This step involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of EMME, followed by the elimination of ethanol.

  • Cyclization: Heat the enamine intermediate in a high-boiling point solvent (e.g., 240-260°C). This thermal cyclization results in the formation of the quinolone ring system. The reaction proceeds via an intramolecular electrophilic aromatic substitution.

  • Saponification: Hydrolyze the resulting ester with a base, such as sodium hydroxide, to yield the corresponding carboxylic acid salt.

  • Acidification: Acidify the reaction mixture with an acid, like hydrochloric acid, to precipitate the final 4-hydroxyquinoline-3-carboxylic acid product.

Diagram: Conceptual Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow Aniline Aniline Derivative Condensation Condensation (100-140°C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (240-260°C) Enamine->Cyclization Ester Quinolone Ester Cyclization->Ester Saponification Saponification (NaOH) Ester->Saponification Salt Carboxylate Salt Saponification->Salt Acidification Acidification (HCl) Salt->Acidification Product 4-Hydroxyquinoline- 3-carboxylic Acid Acidification->Product

Caption: A simplified workflow of the Gould-Jacobs reaction for quinolone synthesis.

Part 2: The Fluorine Revolution - Emergence of the Fluoroquinolones

The modest success of nalidixic acid and other first-generation quinolones like cinoxacin and oxolinic acid spurred further research into structural modifications to enhance their antibacterial properties.[4][8] A pivotal breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[6] This single substitution dramatically increased the potency of these compounds by enhancing their ability to inhibit bacterial DNA gyrase and improving cell penetration.[1][9] This marked the dawn of the fluoroquinolones.

Norfloxacin, developed in 1978, was the first fluoroquinolone to demonstrate broad-spectrum activity, including against Pseudomonas aeruginosa.[7][10] The addition of a piperazine ring at the C-7 position further expanded its activity against Gram-positive bacteria.[11] This strategic combination of a C-6 fluoro group and a C-7 piperazinyl substituent became a hallmark of the highly successful second-generation fluoroquinolones, such as ciprofloxacin and ofloxacin.[4][8]

Structure-Activity Relationship (SAR) of Early Fluoroquinolones

The development of fluoroquinolones was a prime example of rational drug design, guided by extensive SAR studies. The core quinolone structure was systematically modified at various positions to optimize antibacterial activity, pharmacokinetic properties, and safety.

Position Substitution Effect on Activity and Properties
N-1 Cyclopropyl groupEnhanced overall potency against a broad range of bacteria.[12][13]
C-3 Carboxylic acidEssential for binding to DNA gyrase; cannot be significantly altered.[12]
C-4 Carbonyl groupCrucial for DNA gyrase inhibition.[12]
C-5 Amino groupImproved overall potency.[14]
C-6 Fluorine atomDramatically increased antibacterial potency and cell penetration.[6][9]
C-7 Piperazine/Pyrrolidine ringsBroadened the spectrum to include Gram-positive bacteria and improved pharmacokinetic properties.[11][14]
C-8 Halogen (F, Cl) / MethoxyInfluenced oral absorption, activity against anaerobes, and phototoxicity.[14]

Diagram: Key Substitutions on the Quinolone Core

Caption: A diagram illustrating the key positions for substitution on the quinolone core and their impact on antibacterial properties. (Note: The image "quinolone_core.png" is a placeholder for a chemical structure diagram).

Part 3: Unraveling the Mechanism - Targeting Bacterial DNA Synthesis

A crucial aspect of the historical development of quinolones was the elucidation of their unique mechanism of action. Early studies revealed that these compounds inhibited bacterial DNA synthesis.[15] Subsequent research identified the specific molecular targets: two essential bacterial enzymes called DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][17]

Quinolones act as "topoisomerase poisons."[16] They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzymes have cleaved.[15][16] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[16] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[15]

Diagram: Quinolone Mechanism of Action

Quinolone_Mechanism Quinolone Quinolone Antibiotic Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication_Block Replication Fork Blockage Complex->Replication_Block DSBs Double-Strand Breaks Replication_Block->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: The mechanism of action of quinolone antibiotics, leading to bacterial cell death.

Part 4: Generational Advancements and Future Perspectives

The foundational discoveries of the first and second-generation quinolones paved the way for further refinements, leading to the classification of these drugs into distinct generations based on their antibacterial spectrum.

  • First Generation (e.g., Nalidixic acid): Narrow spectrum, primarily active against Gram-negative enteric bacilli, and used for UTIs.[4][8]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): Introduction of the C-6 fluorine atom and C-7 piperazine ring, leading to an expanded spectrum including Pseudomonas aeruginosa and some Gram-positive and atypical pathogens.[1][8]

  • Third Generation (e.g., Levofloxacin): Further modifications enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[8]

  • Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): Broadest spectrum, with additional activity against anaerobic bacteria.[4][8]

The historical development of substituted quinolones is a compelling narrative of how a chance discovery was transformed through decades of rational drug design into a powerful class of antibiotics. However, the widespread use and, at times, overuse of these drugs has led to the emergence of bacterial resistance, a significant challenge to their continued clinical efficacy.[16][18] Current and future research focuses on developing novel quinolone analogs that can overcome existing resistance mechanisms, as well as on strategies for more judicious use of this important class of antibacterial agents.[6][18]

References

7-Chloro-8-fluoroquinoline: A Guide to Chemical Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Chloro-8-fluoroquinoline is a synthetically valuable heterocyclic compound, serving as a key structural motif in various fields, particularly in the development of fluoroquinolone antibacterials and other biologically active molecules.[1][2] Its reactivity is uniquely dictated by the electronic interplay between the quinoline nitrogen and the two distinct halogen substituents on the carbocyclic ring. This guide provides an in-depth analysis of the compound's electronic characteristics, predicts its behavior in key reaction classes, and offers detailed, field-proven protocols for its strategic functionalization.

Core Molecular Profile: Structure and Electronics

The chemical behavior of this compound is a direct consequence of its structure. The fusion of a pyridine ring (electron-deficient) and a di-halogenated benzene ring creates a system with distinct reactive sites.

  • Inductive vs. Mesomeric Effects: Both chlorine and fluorine exert a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[3] Conversely, their lone pairs can participate in resonance, a positive mesomeric effect (+M). For halogens, the -I effect typically dominates reactivity.

  • Activating Influence of Quinoline Nitrogen: The nitrogen atom makes the entire heterocyclic system electron-deficient, which is a critical factor for activating the ring towards nucleophilic attack, especially at positions ortho and para to it.[4]

  • Reactivity Hierarchy of Halogens: The two halogen atoms at positions 7 (Cl) and 8 (F) are the primary sites for substitution. Their relative reactivity is the key to selective synthesis.

This electronic landscape makes this compound an ideal substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while rendering it generally resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The electron-poor nature of the quinoline ring system makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5] This reaction class is fundamental for introducing a wide variety of functional groups, particularly nitrogen and oxygen nucleophiles.

Regioselectivity: C-7 vs. C-8

The primary question in SNAr is which halogen will be displaced. The outcome is determined by two competing factors:

  • Leaving Group Ability: In the rate-determining step of many SNAr reactions, the carbon-halogen bond is not yet broken.[5] However, the relative bond strengths (C-F > C-Cl) and the stability of the resulting halide ion play a role. Generally, chloride is a better leaving group than fluoride.

  • Electronic Activation: The site of nucleophilic attack is determined by the stability of the negatively charged intermediate (a Meisenheimer complex).[6][7] Electron-withdrawing groups ortho or para to the site of attack provide resonance stabilization for this intermediate.[3] In this molecule, the quinoline nitrogen activates the C-7 position (para-like activation). Further activation can be achieved by adding a strong electron-withdrawing group, such as a nitro group, at the C-8 position.[8][9]

In most cases, substitution occurs preferentially at the C-7 position , displacing the chloride, due to the combination of electronic activation from the ring nitrogen and the superior leaving group ability of chloride.

Table 1: Factors Influencing SNAr Regioselectivity

PositionHalogenLeaving Group AbilityElectronic Activation (from N)Predicted Outcome
C-7 ChlorineGoodHigh (Para)Favored Site of Attack
C-8 FluorinePoorModerate (Ortho)Disfavored
Experimental Protocol: Selective Amination at C-7

This protocol describes a standard, reliable method for displacing the C-7 chlorine with a primary amine, a common step in the synthesis of fluoroquinolone analogues.[10][11]

Methodology:

  • Vessel Preparation: A 50 mL round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or N₂).

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired primary amine (1.2-1.5 eq), and a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Introduction: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: The mixture is heated to 100-120 °C with vigorous stirring. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water (10x the solvent volume). The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with water and then cold diethyl ether to remove non-polar impurities. If necessary, the product can be further purified by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The base serves to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.

  • Solvent (DMSO/DMF): Polar aprotic solvents are ideal for SNAr as they solvate the cation of the base but poorly solvate the anionic nucleophile, thereby increasing its effective nucleophilicity.

  • Temperature: Thermal energy is required to overcome the activation energy for the formation of the Meisenheimer intermediate.

Diagram 1: SNAr Reaction Workflow

SNAr_Workflow sub 1. Reagent Setup (Substrate, Amine, Base) sol 2. Add Solvent (DMSO or DMF) sub->sol react 3. Heat Reaction (100-120 °C) sol->react workup 4. Aqueous Work-up (Precipitation) react->workup purify 5. Purify Solid (Filtration/Chromatography) workup->purify

Caption: Step-by-step experimental workflow for a typical SNAr amination reaction.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the formation of C-C bonds, the Suzuki-Miyaura coupling is an indispensable tool.[12] This reaction offers a powerful method for selectively functionalizing the C-7 position, leveraging the significant difference in reactivity between C-Cl and C-F bonds in the key oxidative addition step of the catalytic cycle.[13]

Regioselectivity: The C-Cl Bond is the Handle

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex.[12] The reactivity order for this step is I > Br > Cl >> F. This vast difference means that under carefully controlled conditions, the palladium catalyst will selectively insert into the C-7 chloro bond, leaving the much stronger and less reactive C-8 fluoro bond completely untouched.[13]

Experimental Protocol: Suzuki Coupling at C-7

This protocol provides a robust starting point for coupling an arylboronic acid at the C-7 position. Optimization of ligand, base, and solvent may be required for specific substrates.

Methodology:

  • Inert Atmosphere Setup: A Schlenk flask or pressure vessel is charged with this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq). The vessel is sealed, evacuated, and backfilled with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4.5 mol%) are added.

  • Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 5:1 ratio), is added via syringe.

  • Reaction Execution: The vessel is sealed and the mixture is heated to 90-110 °C with vigorous stirring. The reaction is monitored by LC-MS.

  • Work-up: Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/SPhos): Aryl chlorides are notoriously challenging substrates for oxidative addition.[13] Electron-rich, bulky phosphine ligands like SPhos are required to promote the formation of the active, low-coordinate Pd(0) species and facilitate its insertion into the strong C-Cl bond.

  • Base (K₃PO₄): The base is critical for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.[14]

  • Solvent System (Dioxane/Water): The organic solvent solubilizes the substrate and catalyst, while water is necessary to dissolve the inorganic base, creating a biphasic system where the crucial steps of the catalytic cycle occur.[15]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add_label Oxidative Addition pd0->ox_add_label Ar-Cl ox_add_complex Ar-Pd(II)-Cl(L₂) trans_label Transmetalation ox_add_complex->trans_label Ar'-B(OH)₂ + Base trans_complex Ar-Pd(II)-Ar'(L₂) red_elim_label Reductive Elimination trans_complex->red_elim_label ox_add_label->ox_add_complex trans_label->trans_complex red_elim_label->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Summary and Outlook

The reactivity of this compound is dominated by the chemistry of its halogen substituents. The strategic exploitation of their differential reactivity allows for a highly controlled and regioselective approach to molecular design. Nucleophilic aromatic substitution overwhelmingly favors displacement of the C-7 chlorine, providing a direct route to aminated and ether-linked derivatives. For carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer a reliable method for selective functionalization at the C-7 position, leaving the C-8 fluorine available for potential downstream transformations or as a permanent structural element to modulate physicochemical properties. A thorough understanding of these reaction principles is essential for any scientist aiming to utilize this versatile heterocyclic scaffold.

References

Understanding the Electronic Effects of Substituents in 7-Chloro-8-fluoroquinoline: A Guide to Physicochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic placement of substituents on the quinoline ring system is a fundamental approach to modulating a molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth analysis of the electronic effects of chlorine and fluorine substituents at the 7 and 8 positions, respectively, of the quinoline nucleus. We will explore the interplay of inductive and resonance effects, their quantifiable impact on electron density distribution, and the resulting consequences for chemical reactivity and molecular interactions. This document serves as a technical resource, integrating theoretical principles with practical experimental and computational methodologies for professionals engaged in drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug design.[1][3] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The success of quinoline-based drugs, from the historic antimalarial quinine to modern fluoroquinolone antibiotics, stems from the scaffold's ability to be chemically modified.[4] Polysubstitution, in particular, allows for the fine-tuning of a compound's electronic, steric, and lipophilic characteristics to optimize target engagement, selectivity, and pharmacokinetic profiles.[2] The introduction of halogen atoms is a particularly powerful strategy in this regard, and understanding their electronic influence is paramount for rational drug design.

Fundamental Principles: Electronic Effects of Substituents

The reactivity and properties of an aromatic system like quinoline are profoundly influenced by its substituents. These effects are primarily categorized into two types: inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[5] Halogens, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the C-X bond.[6] This effect weakens with distance.

  • Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[7] Substituents with lone pairs of electrons, such as halogens, can donate this electron density into the ring's π-system, an effect termed a +R or +M effect.[8] This donation increases electron density, particularly at the ortho and para positions relative to the substituent.

For halogens, these two effects are in opposition. The strong, electron-withdrawing inductive effect (-I) dominates over the weaker, electron-donating resonance effect (+R).[7][8] This dual influence makes halogens deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive than unsubstituted benzene, yet they still direct incoming electrophiles to the ortho and para positions because the deactivation is felt less at these sites.[5][9]

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent effects.[10] It uses substituent constants (σ) to represent the electron-donating or electron-withdrawing ability of a group. The constants σ_meta and σ_para are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-F +0.34+0.06
-Cl +0.37+0.23
Data sourced from multiple references including[10][11]. These values quantify the strong inductive withdrawal (reflected in σ_meta) and the modest resonance donation (which reduces the σ_para value relative to σ_meta).

Analysis of 7-Chloro-8-fluoroquinoline

In this compound, the benzene portion of the scaffold is substituted with two strongly electronegative halogen atoms on adjacent carbons. This substitution pattern creates a unique electronic landscape.

  • 7-Chloro Substituent: The chlorine atom at the C7 position exerts a powerful -I effect, significantly reducing electron density in its vicinity. Its +R effect donates electron density primarily to the C6 and C8 positions.

  • 8-Fluoro Substituent: Fluorine is the most electronegative element, and its -I effect at the C8 position is exceptionally strong. Its +R effect, which involves the overlap of a carbon 2p orbital with a fluorine 2p orbital, is more efficient than that of chlorine, but it is still outweighed by the inductive pull.[9] This effect directs electron density to the C7 and C5 positions.

Combined Effect: The cumulative effect of these two substituents is a potent withdrawal of electron density from the carbocyclic ring. The proximity of the two halogens amplifies their inductive influence, making the benzene ring significantly electron-deficient. This has profound implications for the molecule's reactivity.

  • Reactivity towards Electrophiles: The electron-poor nature of the benzene ring deactivates it towards electrophilic aromatic substitution. Reactions that would typically occur on the benzene ring of an unsubstituted quinoline (preferentially at C5 and C8) will be significantly hindered.[12]

  • Reactivity towards Nucleophiles: Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution (S_NAr). The C7 position, in particular, is activated by the electron-withdrawing 8-fluoro group and the pyridine nitrogen. This is a key consideration in the synthesis of more complex derivatives, where the chlorine at C7 can be displaced by various nucleophiles.[13][14]

  • Basicity (pKa): The strong electron-withdrawing field effect from the C7 and C8 substituents will decrease the electron density on the pyridine nitrogen, making its lone pair less available for protonation. Consequently, this compound is expected to be a weaker base (lower pKa) than unsubstituted quinoline.

Inductive (-I) and Resonance (+R) effects in this compound.

Experimental and Computational Characterization

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the electronic properties of this compound.

Synthesis Protocol

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[1][4] For a specific pattern like this compound, a multi-step synthesis starting from a suitably substituted aniline is typically required. A plausible route involves the reaction of 2-fluoro-3-chloroaniline with an appropriate three-carbon unit to construct the pyridine ring.

Example Step - Nucleophilic Substitution at C7: A key reaction for derivatization is the S_NAr at the C7 position, which is activated by the adjacent 8-nitro group in precursor molecules.[13] This highlights the synthetic utility of the electronic effects.

  • Reactants: 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq), desired amine/nucleophile (1.2 eq), anhydrous potassium carbonate (2 eq).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: Combine reactants in DMSO and heat at 70-100 °C under an inert atmosphere.

  • Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice water, acidify to precipitate the product, filter, and wash with water.

  • Purification: Recrystallize from an appropriate solvent (e.g., ethanol/water) or purify by column chromatography.

Causality: The choice of a polar aprotic solvent like DMSO stabilizes the charged Meisenheimer intermediate formed during the S_NAr reaction, facilitating the displacement of the chloride. The 8-nitro group in this precursor provides strong electronic activation, making the reaction feasible even with weak nucleophiles.[13]

Spectroscopic Analysis

Spectroscopy provides direct experimental evidence of the electronic environment within the molecule.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The chemical shifts of the aromatic protons will be shifted downfield compared to unsubstituted quinoline due to the deshielding effect of the electron-withdrawing halogens.

    • ¹³C NMR: The carbon atoms directly bonded to the halogens (C7 and C8) will show characteristic shifts, and their coupling constants with fluorine (J_CF) can provide structural information.

    • ¹⁹F NMR: This is a highly sensitive technique for probing the local electronic environment of the fluorine atom. The chemical shift of the 8-fluoro substituent will be indicative of the overall electron density at that position.

  • Infrared (IR) Spectroscopy: The C-Cl and C-F stretching frequencies can be identified. Shifts in the aromatic C=C and C=N stretching vibrations compared to a reference compound can indicate changes in bond strength and electron distribution.

  • UV-Vis Spectroscopy: The electronic transitions (π→π*) will be affected by the substituents. Halogens typically cause a bathochromic (red) shift in the absorption maxima compared to the parent aromatic system.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure and predicting the properties of molecules like this compound.[15][16]

Computational_Workflow cluster_workflow Computational Analysis Workflow cluster_outputs Key Outputs mol_build 1. Build 3D Structure of this compound geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation (Single Point Energy) freq_calc->prop_calc analysis 5. Data Analysis & Visualization prop_calc->analysis homo_lumo HOMO/LUMO Energies Energy Gap (ΔE) analysis->homo_lumo esp_map Electrostatic Potential (ESP) Map analysis->esp_map nbo Natural Bond Orbital (NBO) Charges analysis->nbo spectra Predicted NMR/IR Spectra analysis->spectra

References

A Comprehensive Literature Review of 7-Chloro-8-fluoroquinoline and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinolone scaffold remains a cornerstone in medicinal chemistry, with fluoroquinolones representing a significant class of synthetic antibiotics.[1][2] This technical guide provides an in-depth literature review of a specific, yet promising, subclass: 7-Chloro-8-fluoroquinoline and its analogs. We will delve into the synthetic strategies for accessing this core, explore its diverse biological activities with a focus on antimicrobial and anticancer applications, and elucidate the critical structure-activity relationships (SAR) that govern its potency and spectrum. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold for the discovery of novel therapeutic agents.

The Quinolone Core: A Privileged Scaffold in Medicinal Chemistry

Quinolones are bicyclic aromatic heterocyclic compounds that have demonstrated a remarkable range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3] The introduction of a fluorine atom into the quinolone ring system in the 1960s led to the development of the fluoroquinolone class of antibiotics, which have become indispensable in treating a wide array of bacterial infections.[1]

The general structure of a fluoroquinolone is characterized by a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core. The potency, antibacterial spectrum, and pharmacokinetic properties of these molecules can be significantly modulated by substitutions at various positions, most notably at N1, C7, and C8.[4][5]

The this compound Scaffold: A Unique Halogenation Pattern

The specific placement of a chlorine atom at the C7 position and a fluorine atom at the C8 position of the quinolone core creates a unique electronic and steric environment that can profoundly influence the molecule's biological activity.

  • Electronic Effects: The electron-withdrawing nature of both the chlorine and fluorine atoms can impact the acidity of the carboxylic acid at C3 and the overall electron distribution in the ring system. This can affect the molecule's ability to chelate with metal ions, a key step in its interaction with target enzymes like DNA gyrase.

  • Steric and Lipophilic Contributions: The halogen atoms, particularly the chlorine at C7, contribute to the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes. The 8-halogen substituent has been shown to improve oral absorption and activity against anaerobic bacteria.[4][5]

This distinct substitution pattern provides a promising starting point for the design of novel therapeutic agents with potentially enhanced properties.

Synthesis of this compound Analogs

The synthesis of the core 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold typically follows established routes for quinolone synthesis, with modifications to incorporate the specific halogenation pattern. A common approach involves the cyclization of a substituted aniline precursor. The subsequent derivatization to generate analogs primarily focuses on modifications at the N1 and C7 positions.

General Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Representative Experimental Protocol: Synthesis of 7-(Substituted-amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is adapted from published procedures and illustrates a common method for introducing diversity at the C7 position.[6][7]

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon)

The starting synthon can be prepared through a multi-step synthesis beginning with a suitably substituted benzoic acid.[7]

Step 2: Nucleophilic Aromatic Substitution at C7

  • To a solution of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine, add the desired primary or secondary amine (1.2 mmol).

  • The reaction mixture is heated at a temperature ranging from 70°C to 140°C for a period of 4 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired 7-substituted analog.

Biological Activities of this compound Analogs

The unique structural features of the this compound scaffold have led to the exploration of its potential in various therapeutic areas, with antimicrobial and anticancer activities being the most prominent.

Antimicrobial Activity

Analogs of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, the primary mechanism of antibacterial action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9] These enzymes are crucial for DNA replication, recombination, and repair. By forming a ternary complex with the enzyme and bacterial DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately bacterial cell death.[10]

Caption: Mechanism of antibacterial action of this compound analogs.

Antibacterial Spectrum and Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound analogs against various bacterial strains.

CompoundN1-SubstituentC7-SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Analog 1 Cyclopropyl3-Chloroaniline0.9>100[6]
Analog 2 Cyclopropyl2-Chloroaniline6.7>100[6]
Analog 3 Cyclopropylp-Toluidine~2-5-[7]
Analog 4 Cyclopropylp-Chloroaniline~2-5-[7]

Note: The data indicates that these analogs tend to have more potent activity against Gram-positive bacteria like S. aureus, with some derivatives showing excellent MIC values. Activity against Gram-negative bacteria such as E. coli appears to be more limited in the reported examples.

Anticancer Activity

Emerging evidence suggests that certain fluoroquinolone derivatives possess anticancer properties, primarily through the inhibition of mammalian topoisomerase II, the human counterpart to bacterial DNA gyrase.[10][11] The ability of these compounds to induce DNA damage in cancer cells makes them attractive candidates for oncology drug discovery.

While specific data for this compound analogs as anticancer agents is limited in the initial search, the general principle of topoisomerase II inhibition by quinolones provides a strong rationale for investigating this scaffold in cancer models.

Other Potential Biological Activities

The versatile quinolone core has been associated with a wide range of other biological activities. Some quinoline derivatives have shown promise as antimalarial and antiviral agents.[12][13] Further investigation is warranted to explore the full therapeutic potential of the this compound scaffold in these areas.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature of the substituents at various positions of the quinolone ring.

Caption: Summary of key Structure-Activity Relationships.

  • N1-Substituent: A cyclopropyl group at the N1 position is a common feature in many potent fluoroquinolones and is generally associated with enhanced antibacterial activity.[4][5] Other small alkyl or substituted aryl groups can also be tolerated and may modulate the activity spectrum or pharmacokinetic properties.

  • C7-Substituent: The substituent at the C7 position is a key determinant of potency and spectrum.[5] The introduction of various substituted anilines at this position has been shown to yield compounds with potent activity against Gram-positive bacteria.[6][7] The nature of the substituent on the aniline ring can fine-tune the lipophilicity and electronic properties, thereby influencing target engagement and cell penetration.

  • C8-Halogen: The presence of a halogen at the C8 position, in this case, fluorine, is known to improve oral absorption and confer activity against anaerobic bacteria.[4][5]

Conclusion and Future Perspectives

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The existing literature demonstrates that analogs based on this core possess potent antibacterial activity, particularly against Gram-positive pathogens. The key structure-activity relationships have been partially elucidated, providing a roadmap for the design of future analogs with improved properties.

Future research in this area should focus on:

  • Expanding the diversity of C7-substituents: The exploration of a wider range of heterocyclic and acyclic amines at this position could lead to analogs with a broader antibacterial spectrum, including activity against resistant strains.

  • Systematic evaluation of anticancer activity: Given the known role of quinolones as topoisomerase II inhibitors, a thorough investigation of this compound analogs against a panel of cancer cell lines is warranted.

  • Pharmacokinetic and toxicity profiling: Promising lead compounds should be subjected to in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties and potential for clinical development.

By leveraging the unique structural features of the this compound core and applying rational drug design principles, it is anticipated that novel and effective therapeutic agents can be developed to address unmet medical needs in infectious diseases and oncology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-8-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloro-8-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1] The specific placement of the chloro and fluoro substituents significantly influences the molecule's electronic properties and binding affinities, making it a key target for drug development professionals. This guide provides an in-depth overview of established and effective protocols for the synthesis of this compound derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges. Detailed, step-by-step protocols for key synthetic strategies, including the Gould-Jacobs reaction and subsequent nucleophilic aromatic substitution, are presented to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Core

The quinoline ring system is a foundational heterocyclic motif in drug discovery. The introduction of specific halogenation patterns, such as the 7-chloro-8-fluoro substitution, has given rise to highly potent pharmaceutical compounds. For instance, Besifloxacin, a fourth-generation fluoroquinolone, features a 7-chloro-8-fluoro-substituted core and is utilized for the treatment of bacterial conjunctivitis.[1] The electron-withdrawing nature of the fluorine at the C-8 position and the chlorine at the C-7 position modulates the pKa of the quinoline nitrogen and influences the molecule's interaction with biological targets like DNA gyrase and topoisomerase IV.[2]

This document outlines robust synthetic routes to access this valuable chemical scaffold, focusing on methods that offer versatility and scalability. We will explore the construction of the core quinoline ring system and subsequent functionalization, providing researchers with the necessary tools to generate novel derivatives for screening and development.

Primary Synthesis Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely adopted method for constructing the 4-hydroxyquinoline (or 4-quinolone) ring system, which is a common precursor to many fluoroquinolone antibiotics.[3][4] The reaction proceeds through the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced intramolecular cyclization.[3][5]

Causality of Experimental Choices:

  • Starting Material: The selection of 2-fluoro-3-chloroaniline is critical as it directly installs the required 8-fluoro and 7-chloro substitution pattern on the final quinoline ring.

  • Thermal Cyclization: High temperatures (often >250°C) are necessary to overcome the activation energy for the 6-electron electrocyclization step.[6][7] High-boiling solvents like diphenyl ether or Dowtherm A are traditionally used to achieve these temperatures, although microwave-assisted heating can dramatically reduce reaction times.[6][7]

  • Saponification & Decarboxylation: The initial product of the Gould-Jacobs reaction is a 3-carboxylate ester. Saponification with a strong base (e.g., NaOH) followed by acidification and heating is required to hydrolyze the ester and decarboxylate the resulting acid, yielding the 4-quinolone core.

Workflow for the Gould-Jacobs Reaction

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A 2-Fluoro-3-chloroaniline C Anilidomethylenemalonate Intermediate A->C Heat (100-120°C) -EtOH B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (e.g., Diphenyl Ether, 250°C) C->D E Ethyl 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate D->E F 1. NaOH (Saponification) 2. Acid (Neutralization) 3. Heat (Decarboxylation) E->F G 7-Chloro-8-fluoro-4-quinolone F->G A 7-Chloro-8-fluoro- quinolone Derivative C Meisenheimer Intermediate (Anionic σ-complex) A->C Nucleophilic Attack B Nucleophile (e.g., R-NH2) B->C D 7-Substituted-8-fluoro- quinolone Product C->D Elimination of Cl-

References

The Strategic Utility of 7-Chloro-8-fluoroquinoline in the Synthesis of Novel Quinolone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Evolving Challenge of Quinolone Antibiotics

The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established paradigm in antimicrobial research.[1][4][5] However, the rise of antibiotic resistance necessitates a continuous search for novel derivatives with improved potency and efficacy against resistant strains.[4] In this context, the strategic selection of precursors is paramount. 7-Chloro-8-fluoroquinoline emerges as a highly valuable and versatile starting material for the development of next-generation quinolone-based antibacterial agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this key precursor, including synthetic protocols and mechanistic insights.

The core principle behind the utility of this compound lies in the principles of nucleophilic aromatic substitution (SNAr). The quinoline ring, particularly when substituted with electron-withdrawing groups, becomes susceptible to attack by nucleophiles.[6][7][8] The chlorine atom at the C-7 position serves as an excellent leaving group, allowing for the introduction of various amine-containing moieties, which are crucial for the antibacterial activity of fluoroquinolones.[9] The fluorine atom at the C-8 position can also play a significant role in modulating the electronic properties of the quinoline ring and influencing the biological activity of the final compounds.

Synthetic Strategy: From Precursor to Potent Antibacterial

The overall synthetic strategy involves a two-stage process: the synthesis of the this compound core, followed by the nucleophilic aromatic substitution at the C-7 position to introduce the desired pharmacophore.

Part 1: Synthesis of the this compound Scaffold

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient route can be designed based on the well-established Gould-Jacobs reaction. This reaction involves the condensation of an aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization and subsequent chemical modifications.

Conceptual Workflow for the Synthesis of this compound

cluster_0 Stage 1: Precursor Synthesis 2-Fluoro-3-chloroaniline 2-Fluoro-3-chloroaniline Intermediate_A Enamine Intermediate 2-Fluoro-3-chloroaniline->Intermediate_A EMME Diethyl ethoxymethylenemalonate EMME->Intermediate_A Cyclization Thermal Cyclization Intermediate_A->Cyclization Quinolinone 4-Hydroxy-7-chloro-8-fluoroquinolin-3-carboxylate Cyclization->Quinolinone Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Quinolinone->Hydrolysis_Decarboxylation 4-Hydroxy 4-Hydroxy-7-chloro-8-fluoroquinoline Hydrolysis_Decarboxylation->4-Hydroxy Chlorination Chlorination (e.g., POCl3) 4-Hydroxy->Chlorination Precursor This compound Chlorination->Precursor

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Fluoro-3-chloroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Dowtherm A

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate organic solvents (e.g., ethanol, toluene, chloroform)

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine equimolar amounts of 2-fluoro-3-chloroaniline and diethyl ethoxymethylenemalonate. The reaction can be performed neat or in a high-boiling solvent like ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Once the condensation is complete, remove the low-boiling solvent (if used) under reduced pressure. Add a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes to induce thermal cyclization.

  • Step 3: Hydrolysis and Decarboxylation. Cool the reaction mixture and pour it into a suitable solvent like hexane to precipitate the crude product. Filter the solid and wash with hexane. The resulting ethyl 4-hydroxy-7-chloro-8-fluoroquinoline-3-carboxylate is then subjected to hydrolysis and decarboxylation. This is typically achieved by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 2-4 hours.

  • Step 4: Acidification. After hydrolysis, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated 4-hydroxy-7-chloro-8-fluoroquinoline is collected by filtration, washed with water, and dried.

  • Step 5: Chlorination. To a flask containing the dried 4-hydroxy-7-chloro-8-fluoroquinoline, add an excess of phosphorus oxychloride (POCl₃). Reflux the mixture for 2-4 hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The product is then extracted with an organic solvent like chloroform, washed with a sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

Part 2: Synthesis of a Novel Antibacterial Agent: A Case Study

The true utility of this compound is realized in its reaction with various amine-containing heterocycles. A classic and effective modification in fluoroquinolone synthesis is the introduction of a piperazine ring at the C-7 position, which is known to enhance antibacterial activity and improve pharmacokinetic properties.[3][5]

Illustrative Synthesis of a 7-(Piperazin-1-yl) Derivative

cluster_1 Stage 2: Derivatization Precursor This compound SNAr Nucleophilic Aromatic Substitution Precursor->SNAr Piperazine Piperazine (or derivative) Piperazine->SNAr Antibacterial_Agent Novel Antibacterial Agent SNAr->Antibacterial_Agent

Caption: Synthesis of a novel antibacterial agent via SNAr.

Detailed Protocol: Synthesis of a 7-(4-Methylpiperazin-1-yl)-8-fluoroquinoline Derivative

This protocol describes the synthesis of a representative antibacterial agent. The choice of N-methylpiperazine is illustrative; other substituted piperazines or different amine nucleophiles can be used to generate a library of compounds for structure-activity relationship (SAR) studies.[10]

Materials:

  • This compound

  • N-Methylpiperazine

  • A base (e.g., potassium carbonate, triethylamine)

  • A high-boiling polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

Procedure:

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as DMSO or DMF.

  • Step 2: Addition of Reagents. Add N-methylpiperazine (1.1-1.5 equivalents) and a base like potassium carbonate (2.0 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Step 3: Reaction Conditions. Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC. The nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the quinoline ring system.[6][7][8]

  • Step 4: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

  • Step 5: Final Purification. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 7-(4-methylpiperazin-1-yl)-8-fluoroquinoline derivative.

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the piperazine moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Antibacterial Activity Screening

The newly synthesized quinolone derivatives should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of standard bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa) and, if available, clinically isolated resistant strains should be used.

  • Method: The MIC values can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: A known effective antibiotic (e.g., ciprofloxacin) should be included as a positive control.

Data Presentation

The antibacterial activity data should be summarized in a clear and concise table for easy comparison.

Table 1: Illustrative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusS. pneumoniaeE. coliP. aeruginosa
7-(4-Methylpiperazin-1-yl)-8-fluoroquinoline 0.510.252
Ciprofloxacin (Control) 0.250.50.060.5

Conclusion and Future Directions

This compound is a strategic precursor that offers a reliable and versatile platform for the synthesis of novel quinolone-based antibacterial agents. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work should focus on the synthesis and evaluation of a diverse library of derivatives with various substituents at the C-7 position to optimize antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. Structure-activity relationship studies will be crucial in guiding the rational design of the next generation of highly effective quinolone antibiotics.

References

Application Notes and Protocols for 7-Chloro-8-fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic therapeutic agents, exhibiting a vast range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic placement of substituents on this heterocyclic core is a key tactic for modulating pharmacological activity, pharmacokinetics, and target selectivity.

Among the vast chemical space of quinoline derivatives, halogenated quinolines represent a particularly fruitful area of research. Halogen atoms, specifically fluorine and chlorine, can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the 7-Chloro-8-fluoroquinoline scaffold, a versatile building block whose unique substitution pattern offers significant advantages for the synthesis of novel therapeutic candidates. The electron-withdrawing nature of the fluorine at C-8 potentiates the reactivity of the chlorine atom at C-7, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAE). This predictable reactivity allows for the systematic introduction of diverse functional groups at the C-7 position, a site known to be critical for tuning the biological activity of quinoline-based drugs.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds derived from the this compound core, with a focus on its application in developing novel antibacterial and anticancer agents.

Section 1: Synthetic Strategy and Rationale

The primary utility of the this compound scaffold lies in the targeted reactivity of the C-7 position. The presence of the strongly electronegative fluorine atom at the adjacent C-8 position, coupled with the electron-withdrawing effect of the quinoline nitrogen, renders the C-7 carbon highly susceptible to nucleophilic attack. This makes the displacement of the C-7 chloro group a facile and efficient method for diversification.

This reactivity is the foundation for a modular drug discovery approach. A common core (this compound) can be synthesized in bulk and subsequently reacted with a library of nucleophiles (e.g., amines, thiols, alcohols) to rapidly generate a diverse set of analogues for biological screening. This strategy is highly efficient for exploring the structure-activity relationship (SAR) around the C-7 position.

Caption: General workflow for synthesizing a diverse library from the this compound core.

Section 2: Experimental Protocols: Synthesis and Derivatization

Protocol 2.1: Synthesis of the this compound Core

This protocol outlines a general approach for the synthesis of the quinoline core based on the well-established Gould-Jacobs reaction.[5] The specific starting material would be 3-chloro-2-fluoroaniline.

Materials:

  • 3-chloro-2-fluoroaniline

  • Diethyl (ethoxymethylene)malonate (EMME)

  • Diphenyl ether (or other high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine equimolar amounts of 3-chloro-2-fluoroaniline and diethyl (ethoxymethylene)malonate. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • Step 2: Cyclization. Add the crude product from Step 1 to a high-boiling solvent like diphenyl ether. Heat the mixture to a high temperature (typically ~250 °C) to induce thermal cyclization. This step should be performed in a fume hood with appropriate safety precautions. Monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Saponification. After cooling, carefully dilute the reaction mixture with a solvent like hexane to precipitate the cyclized product (an ethyl 4-hydroxyquinoline-3-carboxylate derivative). Isolate the solid by filtration. Dissolve the solid in aqueous ethanol containing an excess of sodium hydroxide (2-3 equivalents).

  • Step 4: Reflux. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Step 5: Decarboxylation & Chlorination (Conceptual). The resulting 4-hydroxyquinoline is then subjected to further steps to yield the final this compound. This typically involves decarboxylation followed by conversion of the 4-hydroxy group to a chloro group if needed, although for many medicinal chemistry applications, the 4-oxo (quinolone) form is desired and retained. Note: Specific literature procedures for converting the 4-hydroxy to the 4-H or 4-Cl are varied and should be consulted based on the desired final scaffold.

Protocol 2.2: Derivatization at C-7 via Nucleophilic Aromatic Substitution (SNAE)

This protocol describes the reaction of the this compound core with a generic amine nucleophile. The conditions can be adapted for other nucleophiles like thiols. The 8-nitro group in related structures is known to facilitate this reaction even with weak nucleophiles.[6][7]

Materials:

  • This compound scaffold

  • Primary or secondary amine of choice (e.g., piperazine, aniline, etc.)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to dissolve/suspend the reagents.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The disappearance of the starting material typically indicates reaction completion (usually 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure C-7 substituted derivative.

Section 3: Applications & Biological Evaluation Protocols

The this compound scaffold is a precursor to compounds primarily targeting bacterial or cancer cells through the inhibition of topoisomerase enzymes.

Application as an Antibacterial Scaffold

Rationale: Fluoroquinolone antibiotics exert their bactericidal effect by inhibiting DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[] These enzymes are essential for DNA replication, transcription, and repair. The substituent at the C-7 position directly interacts with the enzyme-DNA complex, and modifications at this site are crucial for determining the antibacterial spectrum and potency.[3][4]

Caption: Mechanism of action for quinolone-based antibacterial agents.

Protocol 3.1.1: In Vitro Antibacterial Screening (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Synthesized quinoline derivatives dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO).

Procedure:

  • Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: In the first column, add 50 µL of the stock solution of a test compound (e.g., 256 µg/mL in MHB with 2% DMSO). Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include wells for a positive control (Ciprofloxacin), a negative/sterility control (broth only), and a growth control (broth + bacteria + DMSO).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Application as an Anticancer Scaffold

Rationale: The mechanism of many anticancer drugs involves the inhibition of human topoisomerase II.[9] This enzyme functions similarly to bacterial gyrase but is found in human cells. By stabilizing the enzyme-DNA cleavage complex, quinolone derivatives can induce double-strand breaks in DNA during replication, triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[10] Structural modifications, such as an 8-fluoro group and bulky aromatic substituents at C-7, have been shown to shift the selectivity from bacterial to human topoisomerases, converting an antibacterial agent into a potential anticancer agent.[11][12][13]

Caption: Pathway of human topoisomerase II inhibition leading to cancer cell apoptosis.

Protocol 3.2.1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[1][14]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Synthesized quinoline derivatives dissolved in DMSO.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Sterile 96-well cell culture plates.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Section 4: Data Interpretation and SAR

The dual-screening approach (antibacterial and anticancer) allows for the development of a structure-activity relationship (SAR) that can guide the design of more selective agents.

Table 1: Hypothetical Screening Data for C-7 Derivatives of 8-Fluoroquinoline

Compound IDC-7 SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC₅₀ vs. MCF-7 (µM)
Core -Cl>128>128>100
DERIV-01 Piperazinyl2485
DERIV-02 4-Methylpiperazinyl1270
DERIV-03 Anilinyl326415
DERIV-04 4-Hydroxyanilinyl64>1285.2
Cipro (Control)0.50.25>100
Doxo (Control)N/AN/A0.8

Interpretation:

  • DERIV-01 & DERIV-02: The introduction of a basic piperazine ring at C-7, a classic feature of fluoroquinolone antibiotics, confers potent antibacterial activity.[2]

  • DERIV-03 & DERIV-04: Replacing the aliphatic amine with an aromatic aniline group reduces antibacterial potency but significantly increases anticancer activity. The addition of a 4-hydroxy group (DERIV-04) further enhances cytotoxicity, a finding consistent with literature reports on potent topoisomerase II inhibitors.[12]

References

Application Notes & Protocols: A Framework for Evaluating 7-Chloro-8-fluoroquinoline in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on exploring the potential of a specific derivative, 7-Chloro-8-fluoroquinoline, as a novel antiviral agent. We present a logically structured discovery cascade, from initial high-throughput screening to preliminary mechanism of action studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Quinolines

Quinolines and their derivatives have a rich history in therapeutic development, most famously as antimalarials like chloroquine.[3] Their broad biological activity stems from their ability to intercalate with nucleic acids and inhibit key enzymes involved in replication and metabolic processes.[4][5] In virology, various quinoline derivatives have demonstrated efficacy against a range of viruses, including Zika, Ebola, Dengue, HIV, and SARS-CoV-2.[1][3][6][7]

The proposed mechanisms for their antiviral action are diverse and often virus-specific, including:

  • Inhibition of Viral Entry: Blocking the interaction between viral surface proteins and host cell receptors.[6][8]

  • Inhibition of Viral Enzymes: Targeting essential viral enzymes like RNA-dependent RNA polymerase (RdRp) or helicase, which are critical for genome replication.[9][10][11][12]

  • Modulation of Host Factors: Interfering with host cell pathways that the virus hijacks for its own replication, such as endosomal acidification.[8]

This compound, a halogenated quinoline, presents an intriguing starting point for an antiviral discovery program. The specific halogenation pattern can significantly influence its physicochemical properties, target binding affinity, and metabolic stability. This guide outlines a systematic approach to characterize its antiviral potential.

The Antiviral Discovery & Evaluation Workflow

A successful antiviral drug discovery campaign follows a phased approach, beginning with broad screening and progressively narrowing down to specific mechanisms. This workflow ensures that resources are focused on the most promising candidates.

Antiviral_Workflow cluster_0 Phase 1: Screening & Validation cluster_1 Phase 2: Mechanistic Insight Compound This compound (Test Compound) PrimaryScreen Primary Screening (CPE Inhibition Assay) Compound->PrimaryScreen Cytotoxicity Parallel Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity SecondaryScreen Secondary Validation (Plaque Reduction Assay) PrimaryScreen->SecondaryScreen Active 'Hits' Cytotoxicity->SecondaryScreen Calculate Selectivity Index (SI) MoA Mechanism of Action (MoA) Studies SecondaryScreen->MoA Confirmed & Potent TimeOfAddition Time-of-Addition Assay MoA->TimeOfAddition EnzymeAssay Enzyme Inhibition Assay (e.g., RdRp Assay) MoA->EnzymeAssay

Caption: A logical workflow for the preclinical evaluation of an antiviral candidate.

Phase 1: Primary Screening & Cytotoxicity Profiling

The initial phase aims to answer two fundamental questions: "Does the compound inhibit viral replication?" and "Is it toxic to the host cells?". These experiments are often run in parallel.[13][14]

Protocol: Primary Antiviral Screening (CPE Inhibition Assay)

Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE).[15] This assay rapidly screens for compounds that can prevent virus-induced cell death. A cell viability dye, like Crystal Violet, stains the remaining living cells; a stronger signal indicates greater protection by the compound.

Materials:

  • Host Cell Line (e.g., Vero, A549) susceptible to the virus of interest.

  • Virus Stock with a known titer.

  • Growth Medium (e.g., DMEM with 10% FBS).

  • Assay Medium (e.g., DMEM with 2% FBS).

  • This compound, solubilized in DMSO.

  • Positive Control Antiviral (e.g., Remdesivir for SARS-CoV-2).

  • 96-well flat-bottom tissue culture plates.

  • Crystal Violet Staining Solution (0.5% in 20% methanol).

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.

  • Treatment and Infection: After 24 hours, remove the growth medium. Add the diluted compound to the appropriate wells. Add the virus at a pre-determined Multiplicity of Infection (MOI) that causes complete CPE in 3-5 days.

  • Controls:

    • Cell Control: Cells + assay medium (no virus, no compound).

    • Virus Control: Cells + virus + assay medium (no compound).

    • Positive Control: Cells + virus + known antiviral.

    • Vehicle Control: Cells + virus + highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ until the virus control wells show 90-100% CPE.[16]

  • Staining: Gently wash the plates with PBS. Fix the cells with 10% formalin for 30 minutes. Stain with Crystal Violet solution for 20 minutes.[16]

  • Quantification: Wash away excess stain with water and air dry. Solubilize the stain with 100% methanol and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell and virus controls. Plot the data to determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits CPE by 50%.

Protocol: Cytotoxicity Assessment (MTT Assay)

Principle: It is critical to determine if the observed antiviral effect is genuine and not a result of the compound killing the host cells, which would indirectly halt viral replication.[17] The MTT assay is a colorimetric test that measures the metabolic activity of viable cells.[17]

Methodology: This protocol is identical to the CPE assay (Section 3.1) with one critical exception: no virus is added to the wells. [14][17]

  • Seed cells and add serial dilutions of the compound as described above.

  • Incubate for the same duration as the CPE assay.

  • Instead of staining, add MTT reagent to each well and incubate for 2-4 hours. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize the crystals with a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution).

  • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration at which the compound reduces cell viability by 50%.

Data Interpretation: The Selectivity Index (SI)

The therapeutic window of a potential antiviral is represented by the Selectivity Index (SI). It is a critical metric for prioritizing compounds for further development.[13]

SI = CC₅₀ / EC₅₀

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells. Generally, an SI > 10 is considered a good starting point for a screening hit.

ParameterDescriptionExample Value
EC₅₀ Concentration for 50% inhibition of viral effect.2.5 µM
CC₅₀ Concentration for 50% reduction in cell viability.75 µM
SI Selectivity Index (CC₅₀ / EC₅₀).30

Phase 2: Secondary Validation & Mechanistic Studies

Hits from the primary screen with a favorable SI are advanced to more rigorous validation assays and initial studies to determine their mechanism of action (MoA).

Protocol: Secondary Validation (Plaque Reduction Assay)

Principle: This is the gold-standard assay for quantifying infectious virus particles.[15] It measures the ability of a compound to reduce the number of infectious virus particles, or "plaques," that form in a cell monolayer. Each plaque originates from a single infectious virus.

Methodology:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

  • Treatment: Remove the virus inoculum. Wash the cells with PBS and overlay with a semi-solid medium (e.g., containing 1% methylcellulose) that includes serial dilutions of this compound. The semi-solid overlay prevents the spread of progeny virus through the medium, restricting infection to neighboring cells and thus forming a discrete plaque.

  • Incubation: Incubate the plates for 3-7 days, depending on the virus, to allow for plaque formation.

  • Staining & Counting: Fix and stain the cells with Crystal Violet as described in the CPE assay. The plaques will appear as clear zones against a background of stained, living cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value from this data.

Protocol: Preliminary MoA (Time-of-Addition Assay)

Principle: This assay helps to identify the stage of the viral life cycle that is inhibited by the compound. The compound is added at different time points relative to the initial viral infection, allowing the researcher to infer whether it acts on early (entry), middle (replication), or late (assembly/release) stages.[6][18]

Time_of_Addition cluster_0 cluster_1 Entry Entry Phase (Compound added WITH virus) InhibitsEntry Inhibition in 'Entry' & 'Full Cycle' Arms => Entry Inhibitor Entry->InhibitsEntry Replication Post-Entry Phase (Compound added AFTER virus entry) InhibitsReplication Inhibition in 'Post-Entry' & 'Full Cycle' Arms => Replication Inhibitor Replication->InhibitsReplication FullCycle Full Cycle (Compound present throughout) FullCycle->InhibitsEntry FullCycle->InhibitsReplication

Caption: Interpreting results from a Time-of-Addition assay.

Methodology:

  • Prepare confluent cell monolayers in a multi-well plate format.

  • Synchronize infection by pre-chilling plates and virus inoculum at 4°C for 30 minutes, then adding the virus and incubating at 4°C for 1 hour to allow binding but not entry.

  • Wash cells with cold PBS to remove unbound virus, then add warm medium and shift to 37°C to initiate entry (this is time zero, T=0).

  • Experimental Arms:

    • Entry (-1h to +2h): Add the compound during the virus adsorption period and for 2 hours post-infection, then replace with fresh medium.

    • Post-Entry (+2h onwards): Add the compound 2 hours post-infection and leave it for the duration of the experiment.

    • Full Cycle (-1h onwards): Add the compound during adsorption and leave it for the duration of the experiment.

  • Endpoint: At 24-48 hours post-infection, quantify the viral yield using methods like RT-qPCR for viral RNA or a plaque assay on the supernatant.

  • Interpretation:

    • If the compound is only effective in the "Entry" and "Full Cycle" arms, it is likely a viral entry inhibitor .[6]

    • If the compound is effective in the "Post-Entry" and "Full Cycle" arms, it likely targets a post-entry step such as genome replication or protein synthesis .[9][10]

Conclusion & Future Directions

This guide provides a foundational framework for the initial assessment of this compound as an antiviral candidate. A positive outcome from these studies—demonstrating potent activity (low micromolar EC₅₀) and a high Selectivity Index—would warrant further investigation. Subsequent steps would include more specific MoA studies (e.g., in vitro RdRp or helicase enzyme assays), resistance profiling, and structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and drug-like properties. The systematic application of these protocols will generate the robust, high-quality data necessary to advance a promising compound through the drug discovery pipeline.

References

Application Notes and Protocols for the Functionalization of the 7-Chloro-8-fluoroquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Chloro-8-fluoroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The strategic placement of substituents on the quinoline ring is paramount, as it dictates the molecule's pharmacological profile and target specificity. The this compound core, in particular, represents a privileged scaffold for drug discovery. The presence of two distinct halogen atoms at the C7 and C8 positions offers a versatile platform for selective functionalization, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

The electron-withdrawing nature of the fluorine atom at the C8 position significantly influences the electronic properties of the quinoline ring. This inductive effect enhances the electrophilicity of the C7 carbon, making the C7-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a direct and efficient route for the introduction of a diverse range of nitrogen, oxygen, and sulfur-based nucleophiles. Furthermore, the chloro substituent at C7 serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

This comprehensive guide provides detailed application notes and experimentally validated protocols for the key functionalization strategies of the this compound core. The methodologies described herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to efficiently generate novel quinoline derivatives for their discovery programs.

I. Nucleophilic Aromatic Substitution (SNAr) at the C7 Position

Mechanism & Rationale: Leveraging Electronic Activation

The nucleophilic aromatic substitution (SNAr) on the this compound core is a highly regioselective process, driven by the strong electron-withdrawing effect of the 8-fluoro substituent. This effect, coupled with the inherent electron-deficient nature of the pyridine ring, renders the C7 position highly electrophilic and primed for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: A nucleophile adds to the C7 carbon, breaking the aromaticity of the carbocyclic ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinoline ring system and is particularly stabilized by the inductive effect of the adjacent 8-fluoro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group, to yield the 7-substituted-8-fluoroquinoline product.

This inherent electronic activation makes the SNAr reaction a powerful and often high-yielding method for introducing a wide variety of functional groups at the C7 position, including amines, alcohols, and thiols.

SNAr_Mechanism reagents This compound + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack at C7 product 7-Substituted-8-fluoroquinoline + HCl intermediate->product Elimination of Cl-

Caption: General workflow for SNAr at the C7 position.

Detailed Step-by-Step Protocol: Amination at C7 with Morpholine

This protocol details the synthesis of 7-(morpholin-4-yl)-8-fluoroquinoline via an SNAr reaction.

Materials & Equipment:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (10 mL per mmol of quinoline).

  • Addition of Nucleophile: Add morpholine (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 7-(morpholin-4-yl)-8-fluoroquinoline.

ReagentMolar RatioPurpose
This compound1.0Starting material
Morpholine1.5Nucleophile
Potassium Carbonate (K₂CO₃)2.0Base to neutralize the in-situ formed HCl
N,N-Dimethylformamide (DMF)-High-boiling polar aprotic solvent

Table 1: Reagent summary for the SNAr amination at C7.

II. Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they are particularly well-suited for the functionalization of the this compound core.[5][6] These methods offer a high degree of control and functional group tolerance, enabling the formation of C-C and C-N bonds that are often challenging to construct via traditional methods.

A. Suzuki-Miyaura Coupling for C-C Bond Formation at C7

Mechanism & Rationale: The Power of Palladium Catalysis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide.[7] For the this compound core, this reaction provides a powerful means to introduce aryl, heteroaryl, or alkyl groups at the C7 position. The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the C7-Cl bond of the quinoline, forming a palladium(II) intermediate. This is often the rate-limiting step for aryl chlorides and requires the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process that is typically facilitated by a base. The base activates the organoboron reagent, making it more nucleophilic.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling start This compound + Arylboronic Acid oxidative_addition Oxidative Addition (Pd(II) Complex) start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition transmetalation Transmetalation (Base Assisted) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 7-Aryl-8-fluoroquinoline reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 7-phenyl-8-fluoroquinoline.

Materials & Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere glovebox or Schlenk line

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ComponentRoleRationale for Selection
Pd(OAc)₂ / SPhosPalladium source and ligand (catalyst system)SPhos is a bulky, electron-rich ligand that is effective for the coupling of challenging aryl chlorides.[1]
Potassium Phosphate (K₃PO₄)BaseA strong base that effectively promotes the transmetalation step.
1,4-Dioxane / WaterSolvent systemA common solvent mixture for Suzuki couplings that facilitates the dissolution of both organic and inorganic reagents.

Table 2: Key components for the Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination for C-N Bond Formation at C7

Mechanism & Rationale: A Powerful Tool for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[3][9][10] This reaction is particularly valuable for the synthesis of 7-amino-8-fluoroquinoline derivatives, which are common motifs in bioactive molecules. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C7-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the 7-aminoquinoline product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and reductive elimination steps.[11]

Buchwald_Hartwig start This compound + Amine (R₂NH) oxidative_addition Oxidative Addition (Pd(II) Complex) start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition amine_coordination Amine Coordination & Deprotonation (Base) oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 7-Amino-8-fluoroquinoline reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination with Aniline

This protocol outlines the synthesis of N-phenyl-8-fluoroquinolin-7-amine.

Materials & Equipment:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Inert atmosphere glovebox or Schlenk line

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup (in a glovebox): In a reaction vial, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and aniline (1.2 eq.) to the vial.

  • Solvent Addition: Add anhydrous and degassed toluene.

  • Reaction Conditions: Seal the vial and heat the mixture to 110 °C with stirring for 12-24 hours.

  • Monitoring the Reaction: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a plug of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the desired product.

ComponentRoleRationale for Selection
Pd₂(dba)₃ / XPhosPalladium source and ligand (catalyst system)XPhos is a highly effective ligand for the amination of aryl chlorides, known for its high activity and broad substrate scope.
Sodium tert-butoxideStrong, non-nucleophilic baseEfficiently deprotonates the amine without competing as a nucleophile.
TolueneAnhydrous, non-polar solventA common solvent for Buchwald-Hartwig reactions that is compatible with the reaction conditions.

Table 3: Key components for the Buchwald-Hartwig amination.

III. Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
No or Low Conversion - Inactive catalyst- Inappropriate ligand for aryl chloride coupling- Insufficiently strong base- Reaction temperature too low- Oxygen contamination- Use a fresh batch of palladium precursor and ligand.- For Suzuki, consider other bulky, electron-rich ligands like RuPhos or BrettPhos. For Buchwald-Hartwig, ensure the ligand is appropriate for aryl chlorides.- Switch to a stronger base (e.g., K₃PO₄ for Suzuki, LHMDS for Buchwald-Hartwig).- Gradually increase the reaction temperature.- Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[1]
Dehalogenation of Starting Material - Presence of a hydride source (e.g., from solvent or base)- Catalyst decomposition- Use anhydrous solvents and bases.- Consider a more stable palladium precatalyst or adjust the ligand-to-metal ratio.
Homocoupling of Boronic Acid (Suzuki) - Presence of oxygen in the reaction mixture- Inefficient transmetalation- Improve degassing of solvents and ensure a robust inert atmosphere.- Use a different base or solvent system to improve the solubility and reactivity of the boronate species.

Table 4: Common troubleshooting guide for cross-coupling reactions.

Conclusion

The this compound core is a highly valuable and versatile scaffold for the development of novel chemical entities in drug discovery. The distinct electronic properties conferred by the halogen substituents allow for a range of predictable and high-yielding functionalization reactions. The protocols detailed in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust foundation for researchers to synthesize a diverse library of 7-substituted-8-fluoroquinoline derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, scientists can efficiently navigate the synthetic challenges and accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: 7-Chloro-8-fluoroquinoline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 7-Chloro-8-fluoroquinoline

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a "privileged structure" not only in medicinal chemistry but also in the realm of materials science.[1][2] Its inherent properties—a rigid aromatic framework, π-stacking capabilities, and a nitrogen atom that influences solubility and hydrogen bonding—make it a foundational building block for functional molecules.[1] The strategic placement of halogen atoms, specifically chlorine and fluorine, on this scaffold dramatically enhances its utility, transforming it into a highly versatile intermediate for creating next-generation materials.[3][4]

This compound is a molecule of significant interest due to its unique electronic and reactive profile.

  • The Quinoline Core: Provides thermal stability and a platform for desirable photophysical properties.

  • C7-Chlorine Atom: This position acts as a versatile reactive handle. The chlorine is susceptible to nucleophilic aromatic substitution and serves as an excellent coupling site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling its incorporation into larger, complex architectures like polymers and macrocycles.[5]

  • C8-Fluorine Atom: The high electronegativity of fluorine at the C8 position profoundly influences the molecule's electronic properties. It lowers the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), a critical factor for tuning the optoelectronic characteristics of materials used in organic electronics.[3][4] Furthermore, the proximity of the C8-fluorine to the C1-nitrogen creates a potential bidentate chelation site, which can be exploited in the design of sensors and catalysts.

This guide explores three potential, high-impact applications of this compound in materials science, providing the scientific rationale and detailed protocols for researchers to unlock its potential.

Application 1: Building Block for Electron-Deficient Conjugated Polymers for Organic Electronics

Expertise & Rationale: The development of stable and efficient n-type (electron-transporting) or ambipolar conjugated polymers is crucial for advancing organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electron-deficient nature of the quinoline ring, amplified by the electron-withdrawing fluorine atom, makes this compound an ideal candidate for constructing such polymers.[6][7] By using the C7-chloro position as a polymerization site, this quinoline unit can be integrated into a polymer backbone, imparting favorable electron-transport properties and high thermal stability.

A common and powerful strategy for synthesizing such polymers is the Suzuki polycondensation, an AA/BB-type polymerization reaction.[6] This protocol outlines the synthesis of a novel alternating copolymer, poly[(8-fluoroquinoline)-alt-(9,9-dioctylfluorene)] (PFQ), where the electron-deficient fluoroquinoline unit is paired with an electron-rich, hole-transporting dioctylfluorene unit.

Experimental Protocol: Synthesis of PFQ via Suzuki Polycondensation

Step 1: Synthesis of 8-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (Monomer A)

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert argon atmosphere, combine this compound (1.0 g, 5.5 mmol), bis(pinacolato)diboron (1.54 g, 6.05 mmol), and potassium acetate (KOAc, 1.62 g, 16.5 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through it for 20 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.12 g, 0.165 mmol).

  • Reaction: Heat the mixture to 90°C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the boronate ester monomer as a white solid.

Step 2: Synthesis of Poly[(8-fluoroquinoline)-alt-(9,9-dioctylfluorene)] (PFQ)

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask, dissolve the synthesized Monomer A (500 mg, 1.83 mmol) and 2,7-dibromo-9,9-dioctylfluorene (Monomer B) (798 mg, 1.83 mmol) in a mixture of 20 mL of toluene and 5 mL of a 2 M aqueous sodium carbonate (Na₂CO₃) solution.

  • Catalyst Addition: Degas the biphasic mixture thoroughly with argon for 30 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 42 mg, 0.036 mmol) and a few drops of Aliquat 336 as a phase-transfer catalyst.

  • Polymerization: Heat the reaction mixture to 95°C and stir vigorously for 48 hours under argon.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture and pour it into 200 mL of rapidly stirring methanol. A fibrous precipitate will form.

    • Collect the polymer by filtration.

    • Re-dissolve the polymer in a minimum amount of chloroform and re-precipitate it into methanol. Repeat this process twice to remove low-molecular-weight oligomers and catalyst residues.

    • Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer is collected from the chloroform fraction.

    • Dry the final polymer under vacuum at 60°C overnight.

Visualization: Polymer Synthesis Workflow

G cluster_0 Monomer A Synthesis cluster_1 Polymerization A This compound R1 Pd(dppf)Cl2, KOAc Dioxane, 90°C A->R1 B Bis(pinacolato)diboron B->R1 C Monomer A (Boronate Ester) R1->C R2 Suzuki Polycondensation Pd(PPh3)4, Na2CO3 C->R2 D Monomer B (Dibromo-fluorene) D->R2 E PFQ Polymer R2->E

Caption: Workflow for the synthesis of the PFQ copolymer.

Application 2: Precursor for Advanced Corrosion Inhibitors

Expertise & Rationale: Quinoline and its derivatives are highly effective corrosion inhibitors for metals in acidic environments.[8][9][10] Their efficacy stems from the ability of the nitrogen heteroatom and the π-electrons of the aromatic system to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.[11] Functionalizing the quinoline core can significantly enhance this protective action. By replacing the C7-chlorine of this compound with a functional group containing additional heteroatoms (e.g., N, O, S), we can increase the number of adsorption sites and promote the formation of a more robust and stable protective film. The C8-fluoro group and the quinoline nitrogen can also act as a chelating unit, forming strong coordinate bonds with metal ions on the surface.[8]

This protocol describes the synthesis of a novel inhibitor, 2-((8-fluoroquinolin-7-yl)amino)ethan-1-ol (FQAE), and a standard methodology for evaluating its performance.

Experimental Protocol: Synthesis and Evaluation of FQAE Corrosion Inhibitor

Step 1: Synthesis of 2-((8-fluoroquinolin-7-yl)amino)ethan-1-ol (FQAE)

  • Reaction Setup: In a sealed pressure tube, dissolve this compound (1.0 g, 5.5 mmol) in ethanolamine (5.0 mL, 83 mmol).

  • Reaction: Heat the mixture to 120°C and stir for 24 hours. The reaction progress can be monitored by observing the disappearance of the starting material via TLC.

  • Workup and Purification:

    • After cooling, pour the reaction mixture into 100 mL of cold water.

    • Adjust the pH to ~8-9 with a dilute sodium bicarbonate solution, which should cause the product to precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure FQAE.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Electrochemical Corrosion Testing

  • Test Environment: Prepare a 1 M solution of hydrochloric acid (HCl) as the corrosive medium. Prepare several test solutions by dissolving FQAE in the 1 M HCl at varying concentrations (e.g., 50, 100, 200, 500 ppm).

  • Electrode Preparation: Use mild steel coupons with an exposed surface area of 1 cm² as the working electrode. Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Measurements:

    • Potentiodynamic Polarization: After immersing the working electrode in the test solution for 30 minutes to reach a stable open circuit potential (OCP), scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal.

  • Data Analysis:

    • From the polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate IE% using: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.

Data Presentation: Expected Corrosion Inhibition Performance
Inhibitor Conc. (ppm)Ecorr (mV vs SCE)icorr (µA/cm²)Rct (Ω·cm²)IE% (from icorr)
0 (Blank)-47595030-
50-46021015077.9%
100-45211528087.9%
200-4406551093.2%
500-4353885096.0%

Visualization: Corrosion Inhibition Mechanism

Caption: Adsorption and film formation by the FQAE inhibitor.

Application 3: Intermediate for Fluorescent Chemosensors

Expertise & Rationale: The quinoline moiety is inherently fluorescent, making it an excellent fluorophore for chemosensor design.[1] The development of selective and sensitive fluorescent sensors for detecting specific metal ions is a significant area of materials science. The principle involves linking the fluorophore (quinoline) to a receptor unit designed to selectively bind a target analyte. This binding event should trigger a measurable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift).

This compound is an ideal starting point for such a sensor. The C7-chloro group allows for the straightforward attachment of a receptor moiety via nucleophilic substitution. The photophysical properties of the quinoline core can be fine-tuned by the C8-fluoro substituent, potentially leading to higher quantum yields and larger Stokes shifts. This protocol outlines the synthesis of a sensor for a divalent metal ion like Zn²⁺ by attaching a dipicolylamine (DPA) receptor.

Experimental Protocol: Synthesis and Testing of a Zn²⁺ Chemosensor

Step 1: Synthesis of N,N-bis(pyridin-2-ylmethyl)quinolin-7-amine (QPDA)

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (500 mg, 2.75 mmol), di(2-picolyl)amine (DPA) (600 mg, 3.0 mmol), and potassium carbonate (K₂CO₃, 760 mg, 5.5 mmol) in 20 mL of anhydrous acetonitrile.

  • Reaction: Reflux the mixture under an argon atmosphere for 36 hours, monitoring the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (3 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the QPDA sensor molecule.

Step 2: Fluorescence Titration Study

  • Stock Solutions: Prepare a 1.0 mM stock solution of the QPDA sensor in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4). Prepare a 10 mM stock solution of zinc chloride (ZnCl₂) in deionized water.

  • Spectroscopic Measurements:

    • In a quartz cuvette, place 2 mL of a 10 µM solution of QPDA (diluted from the stock solution).

    • Record the fluorescence emission spectrum (e.g., excitation at 350 nm).

    • Add incremental amounts of the ZnCl₂ stock solution (e.g., 0, 0.2, 0.4, 0.6... 2.0 equivalents) to the cuvette.

    • After each addition, mix thoroughly and record the new fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

    • Analyze the data to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot).

    • Perform selectivity tests by repeating the titration with other relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺, Cd²⁺) to confirm the sensor's specificity for Zn²⁺.

Visualization: Chemosensor Mechanism of Action

G cluster_states Fluorescence States Sensor_Free QPDA Sensor Quinoline Fluorophore DPA Receptor Sensor_Bound Bound Complex Fluorophore Receptor-Zn²⁺ State_Low Low Fluorescence (PET Quenching) Sensor_Free->State_Low Free State Analyte Zn²⁺ Ion Analyte->Sensor_Free Binding Event State_High High Fluorescence (CHEF Effect) Sensor_Bound->State_High Bound State

References

Troubleshooting & Optimization

"common challenges in the synthesis of 7-Chloro-8-fluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Chloro-8-fluoroquinoline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

Troubleshooting Guide: Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the multi-step synthesis of this compound are a frequent challenge. The causes can typically be traced to incomplete reactions, formation of side products, or degradation of intermediates. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your aniline precursor (e.g., 2-amino-3-chloro-4-fluorobenzaldehyde or a related aniline) and the carbonyl-containing reactant. Impurities can interfere with the reaction, leading to unwanted byproducts.

  • Reaction Conditions: The cyclization step is particularly sensitive.

    • Temperature Control: Many quinoline syntheses, such as the Gould-Jacobs or a modified Friedländer synthesis, require high temperatures for cyclization.[1] Insufficient heat can lead to an incomplete reaction. Conversely, excessive heat can cause decomposition. A systematic temperature screen is advisable.

    • Catalyst Choice: The choice of an acidic or basic catalyst can significantly impact the reaction rate and pathway.[2] For instance, in Friedländer-type syntheses, Brønsted or Lewis acids are commonly used to facilitate condensation and cyclodehydration.[2] Experimenting with different catalysts (e.g., PTSA, H2SO4, or Lewis acids like ZnCl2) may improve yields.

  • Atmosphere Control: Reactions involving aniline derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of starting materials and intermediates.

Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

Answer: Poor regioselectivity is a well-documented challenge in quinoline synthesis, especially when using unsymmetrical starting materials.[3][4] The formation of isomers complicates purification and reduces the yield of the desired this compound.

  • Understanding the Cause: Regioselectivity is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[3] The electron-donating or -withdrawing nature of substituents on the aniline and carbonyl reactants directs the cyclization.

  • Strategies for Control:

    • Modify Reaction Conditions: The choice of catalyst and solvent can heavily influence the regiochemical outcome.[2] For example, in some Skraup-Doebner-von Miller syntheses, the use of trifluoroacetic acid (TFA) has been shown to reverse the standard regiochemistry compared to other protic or Lewis acids.[5]

    • Substrate Modification: If feasible, modifying the substituents on your starting materials can alter the steric and electronic balance to favor the desired isomer.[3] Introducing a bulky group can sterically hinder one reaction pathway.

    • Use of Directing Groups: In some cases, a temporary directing group can be installed on one of the reactants to block an undesired reaction site, which is then removed after the key cyclization step.[4]

Question 3: The purification of the final product is proving difficult. What are the common impurities and how can I effectively remove them?

Answer: Purifying halogenated quinolines can be challenging due to the presence of starting materials, regioisomers, and side products with similar polarities.

  • Identify the Impurities: Before attempting purification, it is crucial to identify the major impurities using techniques like LC-MS and NMR. Common impurities include unreacted starting materials, the undesired regioisomer, and potentially dehalogenated or hydrolyzed byproducts.

  • Purification Techniques:

    • Column Chromatography: This is the most common method. A systematic approach to solvent system selection is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient can improve separation.

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining high-purity material. A solvent screen is necessary to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated quinoline salt is then basified (e.g., with NaOH) to precipitate the pure quinoline, which can be extracted back into an organic solvent.[6]

Common Impurity Potential Source Suggested Removal Method
Unreacted Aniline PrecursorIncomplete reactionColumn chromatography; Acid-base extraction
RegioisomerPoor regioselectivityCareful column chromatography; Recrystallization
Dehalogenated ProductHarsh reaction conditionsColumn chromatography
Hydrolyzed ProductPresence of waterColumn chromatography; Recrystallization

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: There isn't a single "best" route, as the choice often depends on the availability of starting materials and the scale of the synthesis. A common and effective approach involves a Gould-Jacobs type reaction, starting from a substituted aniline and diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization and subsequent saponification and decarboxylation.[1] Another viable route is a modified Friedländer synthesis, which involves the condensation of an appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

Q2: What are the key considerations for selecting the starting aniline precursor?

A2: The stability and availability of the aniline precursor are critical. For this compound, a logical precursor would be 3-chloro-2-fluoroaniline. However, the reactivity of this compound and its precursors needs to be carefully managed. The presence of both a chloro and a fluoro group can influence the nucleophilicity of the amine and the electronic properties of the aromatic ring.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Many quinoline syntheses involve hazardous reagents and conditions.

  • Corrosive Acids: Strong acids like sulfuric acid or polyphosphoric acid are often used as catalysts and require careful handling in a fume hood with appropriate personal protective equipment (PPE).

  • High Temperatures: The cyclization step often requires heating to high temperatures (sometimes >250°C). Use of a proper heating mantle and ensuring the glassware is free of defects is essential.

  • Halogenated Reagents: Starting materials and intermediates may be toxic or irritants. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Workflow & Diagrams

Example Protocol: Gould-Jacobs Cyclization Step

This protocol is a generalized example for the thermal cyclization step to form the quinoline ring system.

  • Setup: Place the intermediate, ethyl 3-((3-chloro-2-fluorophenyl)amino)acrylate, into a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to the flask.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., Argon) for 15-20 minutes.

  • Heating: Heat the mixture to 240-260°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The product often precipitates from the solvent upon cooling.

  • Isolation: Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent. The crude product can then be carried forward or purified as described in the troubleshooting section.

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow start Reaction Outcome? low_yield Low Yield start->low_yield Low impurity Impurity Issues start->impurity Impure success Successful Synthesis start->success Good check_purity Check Starting Material Purity low_yield->check_purity identify_impurity Identify Impurities (LC-MS, NMR) impurity->identify_impurity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_catalyst Screen Catalysts optimize_temp->optimize_catalyst inert_atm Use Inert Atmosphere optimize_catalyst->inert_atm column_chrom Optimize Column Chromatography identify_impurity->column_chrom Isomers/ Side Products recrystallize Attempt Recrystallization identify_impurity->recrystallize Crystalline Solid acid_base Perform Acid-Base Extraction identify_impurity->acid_base Non-basic Impurities

Caption: A decision tree for troubleshooting common synthesis problems.

Simplified Reaction Mechanism: Friedländer Synthesis

This diagram illustrates the key steps in a Friedländer-type synthesis for forming the quinoline core.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps AminoKetone 2-Aminoaryl Ketone Condensation Aldol Condensation AminoKetone->Condensation + Catalyst MethyleneCompound α-Methylene Carbonyl MethyleneCompound->Condensation + Catalyst Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Quinoline Product Dehydration->Product - H2O

Caption: Key steps of the Friedländer quinoline synthesis.

References

"optimizing reaction conditions for the synthesis of 7-Chloro-8-fluoroquinoline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Synthesis of 7-Chloro-8-fluoroquinoline Derivatives

Welcome to the technical support resource for the synthesis of this compound derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore common synthetic challenges, provide in-depth troubleshooting guides in a question-and-answer format, and offer detailed protocols to streamline your experimental workflow. Our focus is on explaining the causal relationships behind experimental choices to empower you to overcome synthetic hurdles with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of the this compound scaffold. The guidance provided is primarily based on established quinoline syntheses, such as the Gould-Jacobs reaction, which is highly adaptable for this class of compounds.

Q1: What is the most reliable and scalable method for synthesizing the 7-Chloro-8-fluoro-4-hydroxyquinoline core?

The Gould-Jacobs reaction is a robust and frequently employed method for constructing 4-hydroxyquinoline derivatives.[1] It is particularly well-suited for this target as it proceeds in two distinct, high-yielding stages:

  • Condensation: An appropriately substituted aniline (in this case, 2-fluoro-3-chloroaniline) is condensed with diethyl ethoxymethylenemalonate (DEEMM). This step is typically performed at moderate temperatures (100-130°C) and forms the key anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 250-300°C) to form the quinoline ring system. This step is often the most challenging and requires careful optimization.[3]

The primary advantage of this method is its reliability and the commercial availability of the necessary starting materials. The high-temperature cyclization can be achieved using conventional heating in a high-boiling solvent or through microwave irradiation, which can dramatically reduce reaction times and improve yields.[2][4]

start_material 2-Fluoro-3-chloroaniline + Diethyl Ethoxymethylenemalonate (DEEMM) intermediate Anilidomethylenemalonate Intermediate start_material->intermediate Condensation (100-130°C) -EtOH product Ethyl 7-Chloro-8-fluoro- 4-hydroxyquinoline-3-carboxylate intermediate->product Thermal Cyclization (250-300°C) -EtOH final_product 7-Chloro-8-fluoro-4-hydroxyquinoline product->final_product Saponification (NaOH) then Decarboxylation (Heat)

Caption: General workflow for the Gould-Jacobs synthesis.

Q2: My Gould-Jacobs thermal cyclization step is resulting in a low yield and significant tar formation. What are the key parameters to investigate?

Low yields and charring are the most common failure modes for the high-temperature cyclization step.[5][6] This is often due to decomposition of the starting material or product at the required temperatures. A systematic optimization of reaction conditions is critical.

Causality: The cyclization is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier. However, exceeding the optimal temperature or prolonged heating can initiate undesired polymerization and decomposition pathways. The electron-withdrawing nature of the chlorine and fluorine substituents on the aniline ring can make the cyclization more difficult, potentially requiring more forcing conditions which in turn can exacerbate side reactions.

Below is a troubleshooting guide and a summary of parameters to optimize.

Caption: Troubleshooting decision tree for low cyclization yield.

Table 1: Optimization Parameters for Gould-Jacobs Thermal Cyclization

ParameterRecommended RangeRationale & Key InsightsPotential Pitfall
Temperature 240 - 270 °CThis is the most critical parameter. The optimal temperature is a balance between achieving cyclization and minimizing decomposition. Start at 250°C and adjust in 5-10°C increments.[2][3]Temperatures >280°C often lead to rapid decomposition and extensive tar formation. Insufficient temperature results in an incomplete reaction.
Solvent Dowtherm™ A, Diphenyl Ether, Mineral OilUsing a high-boiling, inert solvent ensures even heat distribution and prevents localized overheating, which is a major cause of charring when running the reaction neat.[7]The solvent must be completely inert at these temperatures. Ensure it is anhydrous to prevent potential side reactions.
Reaction Time 5 - 60 minutesProlonged heating, even at the optimal temperature, can degrade the product. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation.[2]Pushing the reaction for too long to consume the last traces of starting material often results in a net loss of product yield due to degradation.
Heating Method Microwave IrradiationMicrowave heating provides rapid and uniform energy transfer, often leading to significantly shorter reaction times (1-15 min) and cleaner reactions with higher yields compared to conventional oil baths.[2][4]Requires specialized equipment. Pressure can build up in sealed vessels, potentially leading to decarboxylation of the product.[2]
Atmosphere Inert (Nitrogen or Argon)Running the reaction under an inert atmosphere prevents oxidative side reactions at high temperatures, which can contribute to byproduct formation.Failure to properly exclude air can lead to darker crude product mixtures and lower isolated yields.
Q3: I am attempting a Friedländer synthesis, but the reaction is slow and gives a mixture of regioisomers. How can this be addressed?

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be a powerful tool.[8][9] However, its success is highly dependent on catalyst choice and substrate reactivity.

Causality of Sluggish Reactions: The 2-fluoro-3-chloroaniline precursor is electron-deficient due to the strong inductive effect of the halogen atoms. This deactivates the amino group, making the initial condensation step (either aldol-type or Schiff base formation) the rate-limiting step.[10] Harsher conditions (strong acid, high heat) are often required, which can lead to side products.

Causality of Poor Regioselectivity: If an unsymmetrical ketone (e.g., 2-pentanone) is used as the methylene component, condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.[7]

Solutions:

  • Catalyst Selection: For deactivated anilines, stronger acid catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., SnCl₂, Sc(OTf)₃) can be more effective than traditional base catalysis.[11] Recent literature also highlights the use of molecular iodine as a highly efficient catalyst under solvent-free conditions.[9]

  • Use of Pre-formed Enamines/Enolates: To control regioselectivity, you can pre-form the enolate of your ketone using a specific base (e.g., LDA) before adding the 2-aminoaryl ketone. This ensures condensation occurs at the desired position.

  • Alternative Substrates: Using a β-ketoester instead of a simple ketone often provides better control and higher yields, as the ester group activates the methylene position and can be removed in a subsequent step if desired.

Q4: How should I purify the crude this compound derivative, especially from the dark, tarry residue?

Purification is often a significant challenge due to the formation of polymeric byproducts.

  • Initial Work-up (Post-Cyclization): After cooling the reaction, the high-boiling solvent will solidify or become highly viscous. Dilute the mixture with a large volume of a solvent like toluene or dichloromethane to dissolve the product. The tarry material will often remain insoluble.

  • Filtration/Decantation: Filter the diluted mixture, washing the solid tar with fresh solvent. A plug of silica gel or celite can aid in removing finely dispersed impurities.

  • Acid-Base Extraction: If the product is a 4-hydroxyquinoline, it is amphoteric. However, a more reliable method is to extract the organic solution with aqueous acid (e.g., 1M HCl) to protonate the quinoline nitrogen, moving the product into the aqueous phase and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to precipitate the product, which can be collected by filtration or extracted back into an organic solvent.

  • Recrystallization: This is the most effective method for obtaining high-purity material. Suitable solvents include ethanol, acetic acid, or mixtures like DMF/water.[2] If the product is an oil, triturating with a non-polar solvent like hexane or ether can induce crystallization.[2]

  • Column Chromatography: If recrystallization fails, silica gel chromatography is the final option. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Safety Note: This procedure involves high temperatures and corrosive reagents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Condensation to form Diethyl 2-(((3-chloro-2-fluorophenyl)amino)methylene)malonate
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add 2-fluoro-3-chloroaniline (1.45 g, 10.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (2.27 g, 10.5 mmol, 1.05 eq).

  • Reaction: Heat the reaction mixture in an oil bath at 120°C with stirring for 2 hours. The reaction progress can be monitored by observing the evolution of ethanol, which will reflux in the condenser.

  • Work-up: After 2 hours, cool the mixture to room temperature. The resulting oil or semi-solid is the crude intermediate and is typically used in the next step without further purification. A faint yellow to amber color is expected.

Part B: Thermal Cyclization
  • Setup: To the flask containing the crude intermediate from Part A, add a high-boiling solvent such as Dowtherm™ A (20 mL). Equip the flask with a high-temperature thermometer and a reflux condenser. Ensure the setup is under a gentle stream of nitrogen or argon.

  • Reaction: Heat the mixture with vigorous stirring to 250°C in a heating mantle or sand bath. Maintain the temperature at 250°C for 30-45 minutes. CRITICAL: Monitor the reaction by TLC (e.g., 7:3 Hexane:EtOAc) to observe the disappearance of the intermediate and the appearance of the fluorescent quinoline product.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100°C.

    • While still warm, carefully pour the mixture into a beaker containing hexane (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Allow the suspension to cool completely in an ice bath.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold hexane to remove the high-boiling solvent.

    • The crude solid can be further purified by recrystallization from hot ethanol to yield the title compound as a pale-yellow solid.

References

"troubleshooting side reactions in Gould-Jacobs cyclization for quinolones"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into troubleshooting common side reactions and optimizing your quinolone synthesis. Here, we move beyond simple protocols to explain the causality behind the challenges you may face in the lab, ensuring your experiments are both successful and reproducible.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for synthesizing the 4-hydroxyquinoline core, a privileged scaffold in medicinal chemistry. The reaction proceeds in two key stages: (1) the initial condensation of an aniline with an alkoxymethylenemalonate ester to form an anilinomethylenemalonate intermediate, followed by (2) a high-temperature, pericyclic thermal cyclization to yield the quinolone ring system[1]. While powerful, the high-energy demands of the cyclization step are often the source of experimental challenges, leading to side reactions that can compromise yield and purity. This guide will address these issues directly.

Frequently Asked Questions & Troubleshooting Guides

Q1: My cyclization is incomplete. I'm isolating the uncyclized anilinomethylenemalonate intermediate in high abundance. What's going wrong?

A1: The Problem of Insufficient Energy

This is the most common issue encountered in the Gould-Jacobs reaction. The thermal 6-electron cyclization is a high-activation-energy process, typically requiring temperatures upwards of 250 °C to proceed efficiently[2]. Isolating the uncyclized intermediate is a clear indication that the reaction has not been supplied with sufficient energy to overcome this barrier.

Mechanistic Insight: The reaction is a concerted, pericyclic electrocyclization. Without adequate thermal energy, the molecule simply lacks the activation energy required to achieve the necessary transition state geometry for ring closure.

Troubleshooting Pathways:

  • The Thermal Approach: Increase Temperature & Time: The most direct solution is to increase the reaction temperature. However, this must be balanced, as excessive heat can lead to degradation (see Q2). A systematic approach is recommended.

    • Gradually increase the temperature of your high-boiling solvent (e.g., Dowtherm A, Diphenyl ether) from 250 °C in 10-15 °C increments.

    • Extend the reaction time. Monitor by TLC or LC-MS to find the optimal point where intermediate consumption is maximized before significant byproduct formation occurs[3].

    • Consider switching to microwave heating, which offers rapid, uniform heating and can dramatically reduce reaction times and improve yields by minimizing the window for thermal degradation[3].

  • The Catalytic Approach: Bypass Extreme Heat with PPA: A superior and more controlled method is to use a catalyst that facilitates cyclization under milder conditions. Polyphosphoric acid (PPA) is an excellent reagent for this purpose, acting as both a Brønsted acid catalyst and a powerful dehydrating agent[4][5]. It enables the reaction to proceed at temperatures as low as 80-100 °C, avoiding thermal decomposition entirely.

  • Setup: In a round-bottom flask, add the dried anilinomethylenemalonate intermediate (1.0 equiv).

  • Reagent Addition: Add polyphosphoric acid (PPA) in excess to act as the solvent (approx. 5-10 g per 1 g of substrate).

  • Reaction: Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring. The reaction is typically complete within 60-120 minutes. Monitor progress by TLC (a small aliquot can be quenched in water and extracted with ethyl acetate for spotting).

  • Work-up: Cool the reaction vessel to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice in a separate beaker. This will hydrolyze the PPA in a highly exothermic reaction.

  • Isolation: The quinolone product will typically precipitate as a solid. Stir the aqueous slurry until all the PPA is dissolved, then collect the product by filtration. Wash thoroughly with water to remove any residual acid, followed by a wash with a cold non-polar solvent like hexane.

Q2: My reaction is producing a dark, tarry material with very low yields of the desired quinolone. How can I prevent this?

A2: The Problem of Thermal Degradation

This issue is the direct consequence of the harsh conditions of the traditional thermal Gould-Jacobs reaction[2]. At temperatures exceeding 250 °C, the organic molecules, including your intermediate and product, can undergo complex, uncontrolled decomposition reactions.

Mechanistic Insight: While the exact structures of "tar" are complex, the degradation likely proceeds through radical mechanisms or unwanted elimination pathways like β-hydrogen scission, particularly from the ester functionalities, leading to a cascade of polymerization and aromatization reactions[6].

Troubleshooting Pathways:

  • Primary Solution - Avoid High Heat: The most effective solution is to avoid extreme temperatures altogether by using the PPA-catalyzed method described in Q1[7]. This is the recommended course of action.

  • Optimizing Thermal Conditions: If a thermal reaction is unavoidable, the key is to minimize the time the material spends at the maximum temperature.

    • Find the lowest possible temperature for cyclization (as determined in Q1).

    • Do not overheat. Ensure the temperature probe is accurately measuring the internal reaction temperature.

    • Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can contribute to degradation at high temperatures.

    • Once the reaction is complete by TLC/LC-MS, cool it down immediately. Prolonged heating will only lead to more degradation[3].

The relationship between these two common problems—incomplete cyclization and thermal degradation—is visualized in the workflow below.

TroubleshootingWorkflow start Low Yield in Cyclization Step check_product Analyze Crude Product: What is the main component? start->check_product intermediate Uncyclized Intermediate check_product->intermediate Intermediate tar Dark Tar / Decomposition check_product->tar Tar solution_intermediate Problem: Insufficient Energy intermediate->solution_intermediate solution_tar Problem: Thermal Degradation tar->solution_tar action_increase_temp Option A (Thermal): Increase Temp/Time Carefully (e.g., 250 -> 265 °C) solution_intermediate->action_increase_temp Solution 1 action_use_ppa Option B (Catalytic): Use PPA at 80-100 °C solution_intermediate->action_use_ppa Solution 2 (Recommended) solution_tar->action_use_ppa Solution 2 (Recommended) action_decrease_temp Option A (Thermal): Decrease Temp/Time solution_tar->action_decrease_temp Solution 1 Regioselectivity Intermediate m-Substituted Anilinomethylenemalonate TS_Kinetic TS_Kinetic (Lower ΔG‡) Intermediate->TS_Kinetic Low Temp Short Time TS_Thermo TS_Thermo (Higher ΔG‡) Intermediate->TS_Thermo High Temp Long Time Product_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->TS_Kinetic Reversible at High Temp Main_vs_Side_Reactions Reactants Aniline + Diethyl ethoxymethylenemalonate Intermediate Anilinomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-130 °C) DesiredProduct Desired 4-Quinolone-3-carboxylate Intermediate->DesiredProduct Desired Cyclization (250 °C or PPA) Hydrolysis H₂O (Contaminant) Intermediate->Hydrolysis Degradation Tar / Decomposition Products Intermediate->Degradation Thermal Degradation (>250 °C, prolonged) HydrolyzedInt Hydrolyzed Intermediate (Carboxylic Acid) Hydrolysis->HydrolyzedInt Hydrolysis Side Reaction CarboxylicProduct Undesired Quinolone- 4-carboxylic Acid Byproduct HydrolyzedInt->CarboxylicProduct Alternative Cyclization

References

Technical Support Center: Addressing Regioselectivity in Polysubstituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing polysubstituted quinolines. Regioselectivity is a persistent challenge in classical quinoline syntheses, often leading to product mixtures that complicate purification and reduce yields. This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to help you overcome these synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Which common quinoline synthesis methods are most susceptible to regioselectivity issues?

Regioselectivity becomes a primary concern when using unsymmetrical starting materials in several cornerstone quinoline syntheses.[1] The most notable examples include:

  • Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone that has two different enolizable α-methylene groups can lead to two distinct regioisomers.[1][2][3]

  • Combes Synthesis: The use of unsymmetrical β-diketones is the primary source of regiochemical ambiguity in this method.[1][4][5]

  • Doebner-von Miller (Skraup) Synthesis: Employing meta-substituted anilines or substituted α,β-unsaturated carbonyl compounds can result in mixtures of quinoline products, making the regiochemical outcome unpredictable.[1][3][6]

Q2: What are the fundamental factors that control the regiochemical outcome of these reactions?

The regioselectivity in quinoline synthesis is a delicate interplay of several factors at the molecular level.[1] Understanding these can empower you to manipulate the reaction in your favor:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl partner plays a crucial role.[1] These groups can influence the nucleophilicity of the aniline and the electrophilicity of the carbonyl carbons, thereby directing the cyclization pathway.

  • Steric Hindrance: Bulky substituents on the reactants can physically obstruct one reaction pathway, favoring the formation of the less sterically hindered regioisomer.[1][4] This is a powerful tool for directing the reaction's outcome.

  • Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and temperature can dramatically influence which regioisomer is favored.[1] These conditions can alter the stability of intermediates and the activation energy of competing pathways.

Q3: Beyond classical methods, how can modern synthetic strategies offer better regiocontrol?

Modern organic synthesis provides powerful tools for regioselective C-H functionalization, offering an alternative to building the quinoline core from scratch when derivatization is the goal. Transition metal-catalyzed C-H activation has emerged as a premier strategy for directly installing functional groups at specific positions on a pre-existing quinoline scaffold with high precision, often overcoming the limitations of classical methods.[7][8][9] This approach allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery.[7]

Section 2: Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for common regioselectivity problems encountered in specific quinoline syntheses.

Friedländer Synthesis: Battling Isomer Mixtures with Unsymmetrical Ketones

The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a robust method for quinoline formation.[3] However, its utility is often compromised by a lack of regioselectivity when unsymmetrical ketones are used.[3][10]

Symptom: You are obtaining a mixture of two regioisomeric quinolines.

Cause: The unsymmetrical ketone possesses two distinct enolizable α-methylene groups, leading to two competing initial condensation points with the o-aminoaryl aldehyde or ketone.[2]

Troubleshooting Workflow: Friedländer Synthesis

Caption: Troubleshooting workflow for Friedländer synthesis.

Detailed Protocols & Explanations

Solution 1: Implement Catalyst Control

  • Rationale: Specific catalysts can preferentially accelerate one of the competing reaction pathways. Amine catalysts, like pyrrolidine, are known to direct the reaction towards the formation of 2-substituted quinolines.[2][11] Ionic liquids can also create a structured reaction environment that favors a single regioisomer.[2][3]

  • Protocol: Amine-Catalyzed Regioselective Synthesis

    • In a round-bottom flask, dissolve the o-aminoaryl aldehyde/ketone (1.0 equiv) and the amine catalyst (e.g., pyrrolidine, 20 mol%) in a suitable solvent (e.g., toluene).

    • Heat the mixture to the desired reaction temperature (e.g., 80-110 °C).

    • Slowly add the unsymmetrical methyl ketone (1.2 equiv) dropwise over a period of 1-2 hours using a syringe pump. Slower addition rates have been shown to improve regioselectivity.[11]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.

    • Determine the regioisomeric ratio using ¹H NMR analysis of the crude product.[1]

Solution 2: Modify the Substrate with a Directing Group

  • Rationale: Introducing a removable directing group, such as a phosphoryl group, onto one of the α-carbons of the ketone effectively blocks that site from reacting, forcing the condensation to occur at the other α-position.[2][10]

  • General Procedure: This is a multi-step process involving the selective functionalization of the ketone before the Friedländer reaction, followed by the removal of the directing group after quinoline formation.

Solution 3: Optimize Reaction Conditions

  • Rationale: Temperature and reactant concentration can influence the kinetics of the competing pathways. In some amine-catalyzed systems, higher temperatures have been found to increase regioselectivity in favor of the 2-substituted product.[2] Microwave-assisted synthesis can also enhance selectivity through rapid, uniform heating.[2]

Combes Synthesis: Directing Cyclization with Unsymmetrical β-Diketones

The Combes synthesis is a powerful method for preparing 2,4-substituted quinolines from anilines and β-diketones under acidic conditions.[4][5] When an unsymmetrical β-diketone is used, a mixture of regioisomers can result.

Symptom: Your reaction is producing a mixture of the two possible quinoline regioisomers.

Cause: The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either of the two distinct carbonyl groups, leading to two different enamine intermediates that can then cyclize.

Controlling Factors in Combes Synthesis
FactorInfluence on RegioselectivityExample
Steric Effects The rate-determining step is the electrophilic aromatic annulation.[4] Bulky substituents on the β-diketone or the aniline will favor cyclization at the less sterically hindered position.[1][4]Increasing the bulk of the R group on the diketone often leads to the formation of 2-substituted quinolines.[4]
Electronic Effects Electron-donating groups on the aniline can activate the ring for cyclization, while the electronics of the diketone substituents influence carbonyl reactivity. The interplay of these effects dictates the final product ratio.[4][5]Methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[4]
Troubleshooting Protocol: Combes Synthesis
  • Analyze Starting Materials: Evaluate the steric and electronic properties of the substituents on both your aniline and β-diketone.

  • Modify Substituents (if possible):

    • To favor one isomer, consider increasing the steric bulk on the diketone substituent that you want to end up at the 4-position of the quinoline.

    • Alternatively, modifying the electronic nature of the aniline substituent may shift the product ratio.

  • Optimize Reaction Conditions:

    • Acid Catalyst: While strong acids like H₂SO₄ are common, a mixture of polyphosphoric acid (PPA) and an alcohol can sometimes alter the selectivity profile.[5]

    • Temperature: Systematically vary the reaction temperature. The activation energies for the two competing cyclization pathways may be different, allowing for kinetic control at lower temperatures or thermodynamic control at higher temperatures.

  • Characterize Isomer Ratio: After each modification, carefully determine the regioisomeric ratio of the crude product by ¹H NMR or GC-MS to assess the impact of the change.

Doebner-von Miller Synthesis: Navigating Complex Reaction Pathways

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acid catalysis.[12][13] The mechanism is complex and thought to involve fragmentation-recombination steps, which can lead to multiple products.[6][12]

Symptom: A low yield of the desired quinoline is obtained, accompanied by a significant amount of polymeric tar-like material.[14]

Cause: The strongly acidic conditions required for the Doebner-von Miller reaction can promote the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[14][15]

Decision Tree for Mitigating Polymerization

Doebner_von_Miller_Troubleshooting A Start: Low Yield & High Polymerization B Is the reaction single-phase? A->B C Implement Biphasic System (e.g., Toluene/Aqueous Acid) B->C Yes D How are reactants added? B->D No C->D E Adopt Slow, Dropwise Addition of Carbonyl Component D->E All at once F Is temperature well-controlled? D->F Slowly E->F G Optimize Temperature (Avoid overheating) F->G No H Review Catalyst Choice F->H Yes G->H I Screen Brønsted vs. Lewis Acids (e.g., HCl, p-TsOH, ZnCl₂, SnCl₄) H->I Not optimized J Improved Yield? H->J Optimized I->J J->B No, still issues K End: Optimized Protocol J->K Yes

References

Technical Support Center: Strategies to Avoid Byproduct Formation in 7-Chloro-8-fluoroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 7-Chloro-8-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. By understanding the mechanistic principles behind common reactions, you can proactively design experiments to minimize byproduct formation, simplify purification, and improve overall yield and purity.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and a comprehensive reference list to support your work.

Section 1: Synthesis of the this compound Core via Gould-Jacobs Reaction

The construction of the quinoline ring system is the foundational step in many synthetic routes. The Gould-Jacobs reaction is a robust and widely used method for this transformation, starting from a substituted aniline.[1][2] However, the use of asymmetrically substituted anilines, such as 2-fluoro-3-chloroaniline, introduces significant challenges in controlling regioselectivity.

FAQ 1: What is the primary byproduct when synthesizing this compound from 2-fluoro-3-chloroaniline, and why does it form?

Answer: The most significant and common byproduct is the positional isomer, 5-chloro-6-fluoro-4-hydroxyquinoline .

The formation of this isomer is a direct consequence of the mechanism of the Gould-Jacobs reaction, which involves a thermal intramolecular electrophilic aromatic substitution (cyclization) on the aniline ring.[1][3] The starting material, 2-fluoro-3-chloroaniline, has two possible positions for this ring closure: C6 (para to the amino group) and C4 (ortho to the amino group).

  • Pathway A (Desired): Cyclization at the C6 position of the aniline ring leads to the desired 7-chloro-8-fluoro-4-hydroxyquinoline .

  • Pathway B (Byproduct): Cyclization at the C4 position results in the formation of the isomeric byproduct 5-chloro-6-fluoro-4-hydroxyquinoline .

The ratio of these two products is determined by the competing electronic directing effects of the fluorine and chlorine substituents on the aromatic ring. Both halogens are deactivating overall due to their strong negative inductive effect (-I), but they are ortho-, para-directing because of their positive mesomeric (+M) or resonance effect.[4][5][6] The fluorine atom's ability to donate its lone pair into the ring via resonance (a +M effect) can make the para-position (C6) more nucleophilic, potentially favoring the desired Pathway A.[5] Conversely, the inductive effects of both halogens deactivate the adjacent positions. The final isomer ratio is a delicate balance of these competing electronic factors, and it is common to obtain a mixture that requires careful purification.

Diagram 1: Competing Cyclization Pathways in Gould-Jacobs Synthesis Caption: The thermal cyclization step can proceed via two pathways, leading to the desired product and an isomeric byproduct.

G cluster_start Starting Material cluster_cyclization Thermal Cyclization (Key Step) Aniline 2-Fluoro-3-chloroaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Pathway_A Pathway A: Cyclization at C6 (para to NH) Intermediate->Pathway_A High Temp. Pathway_B Pathway B: Cyclization at C4 (ortho to NH) Intermediate->Pathway_B High Temp. Product Desired Product: 7-Chloro-8-fluoro-4-hydroxyquinoline Pathway_A->Product Byproduct Isomeric Byproduct: 5-Chloro-6-fluoro-4-hydroxyquinoline Pathway_B->Byproduct

Troubleshooting Guide: Isomeric Impurity Control during Ring Formation

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
High percentage of the 5-chloro-6-fluoro isomer The intrinsic electronic effects of the starting material favor the undesired cyclization pathway under the chosen conditions.Modify Reaction Conditions: The regioselectivity of the cyclization can be sensitive to temperature and solvent polarity. While high temperatures are necessary for the reaction, using a high-boiling point, non-polar solvent (e.g., Dowtherm A) can sometimes alter the transition state energies, favoring one isomer over the other.[3] Accept and Separate: Often, the most practical approach is to optimize the reaction for overall yield and then develop a robust purification method to separate the isomers.
Low overall yield; significant amount of unreacted intermediate The cyclization temperature is too low or the reaction time is too short.Increase Reaction Temperature: The intramolecular cyclization step requires significant thermal energy.[7] Gradually increase the temperature of the high-boiling solvent (e.g., from 220°C to 250°C) and monitor the disappearance of the intermediate by TLC or LC-MS. Use Microwave Synthesis: Microwave heating can dramatically shorten reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[7]
Formation of dark, tarry substances The reaction temperature is too high, or the reaction time is too long, leading to decomposition of starting materials or products.Optimize Temperature and Time: Conduct a time-course study at a fixed temperature to find the optimal point where intermediate consumption is maximized before significant degradation occurs.[7] Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at high temperatures.
Protocol 1: Representative Gould-Jacobs Synthesis of 4-hydroxy-7-chloro-8-fluoroquinoline

This protocol is a generalized procedure based on established methods for similar substrates.[1][2] Optimization will be required.

  • Step 1: Condensation.

    • In a round-bottom flask, combine 2-fluoro-3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 100-120°C for 1-2 hours under a nitrogen atmosphere. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Remove the ethanol byproduct under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization.

    • To the flask containing the crude intermediate, add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture).

    • Heat the mixture to 240-250°C with vigorous stirring under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS for the formation of the quinolone products.

    • Cool the reaction mixture to below 100°C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product mixture.

    • Filter the solid, wash with the hydrocarbon solvent, and dry under vacuum. This solid will be a mixture of the 7-chloro-8-fluoro and 5-chloro-6-fluoro isomers.

Section 2: Subsequent Modifications & Nucleophilic Aromatic Substitution (SNAr)

Once the quinoline core is formed, the 4-hydroxy group is often converted to a 4-chloro group (e.g., using POCl₃) to enable nucleophilic aromatic substitution (SNAr). This is a key step for introducing diversity, particularly for creating libraries of potential drug candidates.

FAQ 2: I am performing a nucleophilic substitution at the C4-position of 4,7-dichloro-8-fluoroquinoline with an amine and getting low yields and multiple side products. What are the likely causes?

Answer: Low yields and side products in SNAr reactions on this scaffold are typically due to three main factors:

  • Insufficient Activation/Reactivity: While the quinoline nitrogen helps to activate the C4 position towards nucleophilic attack, the overall system may not be reactive enough for weak nucleophiles. Unlike systems with strongly deactivating groups (like a nitro group) ortho or para to the leaving group, the activation here is more modest.[8][9]

  • Side Reactions of the Nucleophile: The amine nucleophile itself can be involved in side reactions. If the reaction requires heat, the amine can degrade. If the amine has other functional groups, they may react under the conditions.

  • Competition from the Solvent or Base: If a nucleophilic solvent (e.g., ethanol) is used at high temperatures, it can compete with the desired amine nucleophile. Strong bases can also sometimes react with the quinoline scaffold or promote elimination reactions if applicable. Using a non-nucleophilic solvent (e.g., DMSO, DMF, Dioxane) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is crucial.

Diagram 2: Workflow and Pitfalls in C4-Position SNAr Caption: A logical workflow for troubleshooting common issues in nucleophilic aromatic substitution reactions at the C4-position.

G Start Start: SₙAr Reaction (4,7-dichloro-8-fluoroquinoline + Amine) Check_Completion Reaction Incomplete? Start->Check_Completion Check_Purity Low Purity / Side Products? Check_Completion->Check_Purity No Increase_Temp Increase Temperature or Time (Caution: Degradation) Check_Completion->Increase_Temp Yes Success Success: High Yield & Purity Check_Purity->Success No Check_Amine Verify Amine Purity & Stability Check_Purity->Check_Amine Yes Increase_Temp->Start Re-run Stronger_Base Use Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) Catalyst Consider Pd-catalyzed Buchwald-Hartwig Amination Stronger_Base->Catalyst Change_Solvent Switch to Aprotic Polar Solvent (e.g., DMSO, NMP) Check_Amine->Change_Solvent Change_Solvent->Stronger_Base Catalyst->Start Re-design

Protocol 2: Representative Nucleophilic Aromatic Substitution at the C4-Position

This protocol assumes the starting material is 4,7-dichloro-8-fluoroquinoline, obtained from the 4-hydroxy derivative.

  • Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve 4,7-dichloro-8-fluoroquinoline (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Dioxane).

  • Add Reagents: Add the desired amine nucleophile (1.2-2.0 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).

  • Reaction: Heat the mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-7-chloro-8-fluoroquinoline derivative.

Section 3: Purification and Analysis of Isomers

The successful synthesis of this compound often hinges on the ability to separate it from its 5-chloro-6-fluoro isomer.

FAQ 3: How can I effectively separate this compound from its 5-chloro-6-fluoro isomer?

Answer: Separating these positional isomers is challenging due to their similar physical properties (polarity, boiling point, solubility). Standard column chromatography on silica gel may not provide baseline separation. Advanced techniques are often required:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method.

    • Column Choice: A standard C18 column may work, but for difficult separations of halogenated isomers, a pentafluorophenyl (PFP) column is often superior.[10][11] The unique electronic interactions between the PFP stationary phase and the halogenated quinolines can provide the necessary selectivity.

    • Method Development: A systematic screening of mobile phases (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) is necessary to optimize the separation.

  • Counter-Current Chromatography (CCC): This is a powerful preparative technique for separating polar compounds without a solid support, which can be ideal for quinoline derivatives.[12][13] It relies on partitioning the analytes between two immiscible liquid phases.

  • Fractional Crystallization: If one isomer is significantly more abundant or has a much lower solubility in a particular solvent system, fractional crystallization can be an effective, scalable purification method. This requires careful screening of various solvents and solvent mixtures.

FAQ 4: What are the key analytical differences (NMR, MS) to confirm the identity of the correct isomer?

Answer: NMR and Mass Spectrometry are essential for unambiguous identification.

  • ¹H NMR Spectroscopy: The most telling signals will be from the protons on the benzene portion of the quinoline ring.

    • This compound: You will expect to see two doublets in the aromatic region corresponding to H-5 and H-6. These protons will show coupling to each other (JH5-H6, typically around 8-9 Hz). H-5 may also show a small coupling to the fluorine at C8.

    • 5-Chloro-6-fluoroquinoline: You will also see two doublets for H-7 and H-8. H-7 will show a larger coupling to the fluorine at C6 than H-5 does to the fluorine at C8 in the other isomer. A 2D NMR experiment like NOESY could potentially show a through-space correlation between H-5 and the proton on C4, which would be absent in the 5-chloro isomer, helping to confirm the structure.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS analysis can differ.[14] The relative intensities of fragment ions can be diagnostic. A detailed fragmentation study, comparing the experimental data to theoretical fragmentation patterns, can differentiate the isomers.

Diagram 3: Troubleshooting Workflow for Isomer Mixture Caption: A decision tree for addressing the challenge of an inseparable mixture of quinoline isomers.

G cluster_advanced_sep Advanced Separation Techniques Start Start: Product is a mixture of isomers Check_Separation Is separation by standard silica gel chromatography effective? Start->Check_Separation Check_Chemistry Can the mixture be used in the next step and separated later? Check_Separation->Check_Chemistry No End Pure Isomer Isolated Check_Separation->End Yes HPLC Develop Preparative HPLC Method (PFP or C18 column) CCC Attempt Separation by Counter-Current Chromatography (CCC) HPLC->CCC HPLC->End Crystallization Screen Solvents for Fractional Crystallization CCC->Crystallization CCC->End Reoptimize Re-optimize Gould-Jacobs reaction (see Troubleshooting Guide 1) Crystallization->Reoptimize If all fail Crystallization->End Check_Chemistry->HPLC No Isolate_Later Perform next reaction on mixture. Purify final product isomers (may be easier). Check_Chemistry->Isolate_Later Yes Isolate_Later->End Reoptimize->Start

References

Technical Support Center: Navigating Scalability Challenges in the Production of 7-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex scalability issues encountered during the production of 7-Chloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this and related quinoline derivatives. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols, ensuring efficiency, reproducibility, and safety at scale.

The synthesis of substituted quinolines, while rooted in classic organic chemistry, presents unique challenges when transitioning from bench-scale experiments to pilot or industrial-scale production. The interplay of the chloro and fluoro substituents on the quinoline core introduces specific electronic and steric factors that can significantly impact reaction kinetics, regioselectivity, and impurity profiles. This guide is structured in a question-and-answer format to directly address the pressing issues you may face in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the large-scale production of the this compound core?

A1: For the industrial-scale synthesis of the this compound scaffold, the Gould-Jacobs reaction is a prominently utilized and well-documented pathway.[1][2][3] This method is favored for its ability to construct the 4-hydroxyquinoline core, which is a common precursor to many fluoroquinolone antibiotics. The general approach involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[1][3]

Alternative routes such as the Combes synthesis [4][5][6], which involves the acid-catalyzed reaction of an aniline with a β-diketone, and the Friedländer synthesis [7][8], the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are also applicable. However, the availability and stability of the starting materials for this compound often make the Gould-Jacobs reaction a more practical choice for scale-up.

Q2: We are observing a significant drop in yield for the cyclization step of the Gould-Jacobs reaction when moving to a larger reactor. What could be the cause?

A2: This is a classic scalability issue often related to inefficient heat transfer in larger vessels. The thermal cyclization in the Gould-Jacobs reaction typically requires high temperatures to proceed efficiently.[9] In a larger reactor, achieving and maintaining a uniform temperature throughout the reaction mixture can be challenging.

Troubleshooting Steps:

  • Improve Agitation: Ensure your reactor's stirring mechanism is adequate for the larger volume to prevent localized hot or cold spots.

  • Optimize Heating Mantle/Jacket: Verify that your heating system provides consistent and evenly distributed heat.

  • Consider High-Boiling Solvents: The use of high-boiling point solvents can help in maintaining the required high temperatures more uniformly.

  • Microwave Chemistry: For smaller-scale industrial production, microwave-assisted synthesis can be a highly effective method to achieve rapid and uniform heating, often leading to improved yields and shorter reaction times.[9]

Q3: During the synthesis of a 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative, we are struggling with the formation of regioisomers. How can we improve selectivity?

A3: The formation of regioisomers is a common challenge in quinoline synthesis, particularly with polysubstituted anilines. In the context of the Combes synthesis, for instance, the regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the aniline ring.[4]

Strategies to Enhance Regioselectivity:

  • Catalyst Selection: In acid-catalyzed reactions like the Combes synthesis, the choice of acid can influence the cyclization pathway. Experimenting with different Brønsted or Lewis acids may favor the formation of the desired isomer.

  • Protecting Groups: In some cases, temporarily introducing a bulky protecting group can sterically hinder one reaction site, guiding the cyclization to the desired position.

  • Reaction Conditions: Temperature and reaction time can also play a role. A lower temperature might favor the thermodynamically more stable product, which could be your desired isomer.

Troubleshooting Guide

Problem 1: Low Yield of the Initial Condensation Product (Anilinomethylenemalonate intermediate in Gould-Jacobs)
  • Possible Cause: Incomplete reaction due to insufficient removal of the ethanol byproduct.

  • Solution: On a larger scale, the removal of volatile byproducts can be less efficient. Consider applying a mild vacuum during the reaction or using a Dean-Stark trap if the solvent system is appropriate. Ensure the reaction temperature is sufficient to drive off the ethanol.

  • Possible Cause: Degradation of starting materials.

  • Solution: Substituted anilines can be sensitive to prolonged exposure to high temperatures. Optimize the reaction time and temperature to find a balance between conversion and degradation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Problem 2: Formation of Tarry Byproducts During Cyclization
  • Possible Cause: Polymerization or decomposition at high temperatures.

  • Solution: This is a common issue in reactions like the Skraup synthesis, which is known for its vigorous nature. While not the primary route for this specific target, the principle applies to other high-temperature cyclizations.

    • Controlled Addition: Add the aniline derivative slowly to the hot reaction mixture to control the exotherm.

    • Moderating Agents: In some classical quinoline syntheses, moderators are used to control the reaction rate.

    • Solvent Choice: A high-boiling, inert solvent can help to dissipate heat more effectively than running the reaction neat.

Problem 3: Difficulties in Product Isolation and Purification
  • Possible Cause: The product is highly colored or contaminated with polymeric material.

  • Solution:

    • Filtration through a plug of silica or celite: This can remove baseline impurities and some colored materials before column chromatography.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification on a large scale. Experiment with a variety of solvents and solvent mixtures.

    • Activated Carbon Treatment: A charcoal treatment of the crude product solution can sometimes be effective in removing colored impurities.

Experimental Protocols

Illustrative Gould-Jacobs Synthesis of a 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid Ester

This protocol is a generalized representation and should be optimized for your specific substrate and scale.

  • Condensation:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation setup, charge 2-chloro-3-fluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate (EMME).

    • Heat the mixture to 110-130 °C. Ethanol will begin to distill off.

    • Maintain this temperature until the theoretical amount of ethanol has been collected, indicating the completion of the condensation reaction. The intermediate, diethyl 2-((2-chloro-3-fluorophenyl)amino)methylenemalonate, is formed.

  • Cyclization:

    • To the hot intermediate from the previous step, cautiously add a high-boiling point solvent such as diphenyl ether.

    • Increase the temperature to 240-260 °C and maintain for 2-4 hours. The cyclization to ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate will occur.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane or heptane to precipitate the product.

    • Filter the solid product and wash with the non-polar solvent to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizing the Workflow

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation (Optional) Aniline 2-Chloro-3-fluoroaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Heat (110-130°C) EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Product_Ester Ethyl 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate->Product_Ester High Temp (240-260°C) High-boiling solvent Final_Product 7-Chloro-8-fluoroquinolin-4-ol Product_Ester->Final_Product Saponification & Decarboxylation

Caption: Generalized workflow for the Gould-Jacobs synthesis of the this compound core.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Temp Is Reaction Temperature Uniform and Optimal? Start->Check_Temp Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_Byproducts Are Side Reactions Occurring? Start->Check_Byproducts Improve_Heating Optimize Heating/Agitation Check_Temp->Improve_Heating No Purify_SM Purify/Re-characterize Starting Materials Check_Purity->Purify_SM No Modify_Conditions Adjust Conditions (Temp, Time, Catalyst) Check_Byproducts->Modify_Conditions Yes Resolved Yield Improved Improve_Heating->Resolved Purify_SM->Resolved Modify_Conditions->Resolved

Caption: A logical flow for troubleshooting low reaction yields.

Quantitative Data Summary

Synthesis MethodKey ReactantsTypical ConditionsCommon Scalability Issues
Gould-Jacobs Substituted Aniline, Diethyl EthoxymethylenemalonateHigh-temperature thermal cyclization (240-260 °C)Inefficient heat transfer, byproduct removal, purification
Combes Substituted Aniline, β-DiketoneStrong acid catalysis (e.g., H₂SO₄, PPA)Regioisomer formation, harsh reaction conditions
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene KetoneAcid or base catalysisAvailability of starting materials, self-condensation of ketone

References

Technical Support Center: Analytical Methods for Impurity Detection in 7-Chloro-8-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: December 31, 2025

Introduction

Welcome to the technical support center for the analysis of 7-Chloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to detect, quantify, and control impurities during the synthesis of this critical quinoline intermediate. Ensuring the purity of this compound is paramount, as the presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of downstream active pharmaceutical ingredients (APIs).

This document provides a comprehensive resource, structured in a practical question-and-answer format, to address common challenges encountered during analytical method development and routine testing. It combines established scientific principles with field-proven insights to help you maintain the highest standards of quality and regulatory compliance. All recommendations are grounded in authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity analysis for this compound.

Q1: What are the most likely impurities to be found in the synthesis of this compound?

A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[4] For this compound, organic impurities are of primary concern and typically arise from the starting materials, by-products of the reaction, or degradation of the final product.[4]

While the exact impurity profile depends on the specific synthetic route (e.g., Gould-Jacobs or Friedländer synthesis), a theoretical assessment allows us to anticipate the following:

Impurity Class Potential Specific Impurities Typical Origin
Starting Materials & Intermediates Unreacted aniline precursors, incompletely cyclized intermediates.Incomplete reaction conversion.
Positional Isomers e.g., 5-Chloro-8-fluoroquinoline, isomers from alternative cyclization pathways.Lack of complete regioselectivity in the cyclization step.
Over-reacted/By-products Dichloro-fluoroquinolines, hydroxylated species.Harsh reaction conditions or side reactions.
Degradation Products Oxidized quinolines, products of hydrolysis.Exposure to air, moisture, or light during storage or processing.

It is crucial to perform a thorough route-scouting and forced degradation study to empirically identify the actual and potential impurities for your specific process.

Q2: Which analytical technique is the "gold standard" for analyzing these impurities?

A2: High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the industry gold standard for the analysis of non-volatile organic impurities in pharmaceutical intermediates like this compound.[5][6] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.

For comprehensive characterization, especially of unknown impurities, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is critical for the initial identification of unknown peaks.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities and residual solvents.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive technique for the complete structural elucidation of isolated, unknown impurities.[5]

Q3: What are the regulatory expectations for impurity control?

A3: Regulatory bodies like the EMA and FDA follow the ICH guidelines. The key guideline for impurities in new drug substances is ICH Q3A(R2) .[1][3][4] This guideline establishes thresholds at which impurities must be reported, identified, and qualified.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
(TDI = Total Daily Intake)

Any impurity found at a level greater than the identification threshold must have its structure characterized.[4] Any impurity exceeding the qualification threshold must be assessed for safety.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during HPLC analysis.

Guide 1: HPLC - Poor Peak Shape (Tailing & Fronting)

A symmetrical, Gaussian peak is essential for accurate integration and quantification. Deviations like tailing or fronting can compromise the reliability of your results.[9][10]

Issue: Peaks are tailing (asymmetry factor > 1.2)

Possible Cause Scientific Rationale & Recommended Solution
Secondary Silanol Interactions The basic nitrogen on the quinoline ring can interact ionically with acidic, un-capped silanol groups on the C18 column packing.[11] This secondary interaction causes a portion of the analyte molecules to lag behind, resulting in a tail. Solution: 1. Lower Mobile Phase pH: Add a buffer (e.g., phosphate or acetate) to the mobile phase to achieve a pH of 2.5-3.5. This protonates the silanol groups, minimizing their ionic interaction with the protonated quinoline.[9] 2. Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping to reduce the number of available silanol groups.
Column Overload Injecting too high a concentration of the sample can saturate the stationary phase, leading to a non-linear distribution of the analyte and causing peak distortion.[10][12] Solution: Dilute the sample and re-inject. If the peak shape improves, overloading was the cause.
Column Void or Contamination A void at the column inlet or strongly retained contaminants can disrupt the sample band, leading to tailing for all peaks.[11][13] Solution: 1. Reverse Flush: Disconnect the column and flush it in the reverse direction with a strong solvent. 2. Use a Guard Column: A guard column protects the analytical column from strongly retained species and particulates.[10] 3. Replace Column: If the issue persists, the column may be irreversibly damaged.

Issue: Peaks are fronting (asymmetry factor < 0.8)

Possible Cause Scientific Rationale & Recommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), the sample band will travel too quickly at the point of injection, causing distortion.[12][13] Solution: Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Column Overload (Less Common) In some cases, severe mass overload can also manifest as fronting.[9] Solution: Dilute the sample and re-inject to confirm.
Guide 2: HPLC - Spurious or "Ghost" Peaks

Ghost peaks are unexpected peaks in the chromatogram that do not originate from the injected sample.[9][10]

Possible Cause Scientific Rationale & Recommended Solution
Contaminated Mobile Phase Impurities in solvents or buffers, or bacterial growth in un-buffered aqueous phases, can accumulate on the column and elute as distinct peaks, especially during a gradient run.[12][13] Solution: 1. Use fresh, HPLC-grade solvents and high-purity water.[10] 2. Filter all aqueous mobile phases and replace them daily. 3. Run a blank gradient (injecting no sample) to confirm the mobile phase is the source.
Injector Carryover Residual sample from a previous injection can be introduced into the current run, appearing as a small ghost peak at the same retention time. Solution: 1. Optimize the needle wash protocol in the autosampler settings. Use a strong solvent in the wash solution. 2. Inject a blank solvent after a high-concentration sample to test for carryover.
Detector Issues Air bubbles passing through the detector flow cell can cause sharp, spurious peaks.[9] Solution: Ensure the mobile phase is thoroughly degassed before use.

Part 3: Experimental Protocols & Workflows

Protocol 1: RP-HPLC Method for Impurity Profiling

This method provides a robust starting point for the separation of this compound from its potential process-related impurities.[14] It should be validated according to ICH Q2(R1) guidelines.

1. Apparatus & Materials

  • HPLC system with gradient pump, autosampler, column oven, and DAD or UV detector.[14]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • High-purity water (e.g., Milli-Q).

  • Phosphoric acid or formic acid.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to control peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase.
Gradient Program 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% BA gradient is necessary to elute impurities with a wide range of polarities. The final hold and re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and selectivity.
Detection UV at 254 nmQuinolines have strong chromophores and absorb well at this wavelength.
Injection Volume 5 µLA small volume minimizes potential peak distortion.

3. System Suitability

  • Before sample analysis, inject a standard solution (e.g., 5 times) and verify that the system meets pre-defined criteria:

    • Tailing Factor: < 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: < 2.0%.

    • Theoretical Plates: > 2000.

4. Sample Preparation

  • Accurately weigh ~10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of water and acetonitrile in a 10 mL volumetric flask.

  • Sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow 1: Impurity Identification & Troubleshooting

This workflow outlines the logical steps from detecting an unknown impurity to resolving the analytical issue.

G cluster_analysis Analysis & Detection cluster_characterization Characterization cluster_troubleshooting Troubleshooting & Resolution start Run HPLC Analysis of Synthesis Batch peak_detect Unknown Peak Detected (> Identification Threshold) start->peak_detect lcms Perform LC-MS Analysis peak_detect->lcms Initial Step nmr Isolate via Prep-HPLC & Analyze by NMR lcms->nmr If structure still ambiguous troubleshoot Consult Troubleshooting Guide (e.g., Peak Shape, Ghost Peak) lcms->troubleshoot If analytical issue suspected structure Structure Elucidated nmr->structure report Report Impurity with Validated Method structure->report Final Outcome revalidate Modify Method & Re-validate troubleshoot->revalidate revalidate->report OOS_Decision_Tree oos Impurity Peak > Specification Limit check_system Check System Suitability Data (Tailing, RSD, etc.) oos->check_system system_pass System Passed? check_system->system_pass investigate_hplc Investigate HPLC System: - Check pump, injector, detector - Review audit trail system_pass->investigate_hplc No check_sample_prep Review Sample Preparation: - Weighing errors? - Dilution errors? - Correct solvent? system_pass->check_sample_prep Yes prep_ok Prep OK? check_sample_prep->prep_ok reprepare Re-prepare Sample from Original Batch prep_ok->reprepare No reinject Re-inject prep_ok->reinject Yes reprepare->reinject oos_confirmed OOS Confirmed. Escalate to Process Chemistry. reinject->oos_confirmed Still OOS

References

Validation & Comparative

A Comparative Analysis of 7-Chloro-8-fluoroquinoline: A Predictive Profile Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the hypothetical compound 7-Chloro-8-fluoroquinoline against other well-established quinoline derivatives. In the dynamic field of medicinal chemistry, the strategic placement of substituents on a core scaffold can dramatically alter its physicochemical properties and biological activity. The quinoline nucleus, a fusion of benzene and pyridine rings, is a privileged scaffold found in numerous pharmaceuticals, demonstrating a vast range of activities from antimicrobial to anticancer.[1][2]

This analysis addresses the limited direct experimental data available for this compound by leveraging established Structure-Activity Relationship (SAR) principles. By dissecting the known effects of chloro and fluoro substitutions on the quinoline ring, we will construct a predictive biological profile for this molecule. This profile will then be benchmarked against seminal quinoline derivatives—including the parent quinoline scaffold, the antimalarial drug Chloroquine, the broad-spectrum antibiotic Ciprofloxacin, and the versatile chelating agent 8-Hydroxyquinoline—to contextualize its potential role and guide future experimental validation.

Physicochemical Properties: The Foundation of Biological Interaction

A molecule's journey from administration to its biological target is governed by its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and solubility are critical determinants of absorption, distribution, metabolism, and excretion (ADME). The introduction of halogen atoms, like chlorine and fluorine, significantly modifies these properties.

The table below presents a comparison of the calculated or experimentally determined physicochemical properties of this compound and our selected benchmark derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)SolubilityKey Structural Features
This compound C₉H₅ClFN181.592.9 - 3.2Sparingly soluble in waterFused aromatic rings; Chloro and Fluoro substituents
Quinoline[1]C₉H₇N129.162.0Slightly soluble in cold water, readily in hot water and organic solvents[1]Unsubstituted parent scaffold
ChloroquineC₁₈H₂₆ClN₃319.874.6Soluble in water7-chloroquinoline core with a basic side chain
CiprofloxacinC₁₇H₁₈FN₃O₃331.340.28Slightly soluble in waterFluoroquinolone core with cyclopropyl and piperazine groups
8-HydroxyquinolineC₉H₇NO145.161.9Slightly soluble in waterQuinoline with a hydroxyl group at position 8

Data sourced from chemical databases and predictive modeling software. LogP values can vary based on the algorithm used.

Expert Interpretation: The addition of both a chlorine and a fluorine atom to the quinoline scaffold, as in this compound, is expected to increase its molecular weight and significantly enhance its lipophilicity compared to the parent quinoline. This increased lipophilicity may improve membrane permeability but could also lead to decreased aqueous solubility, potentially impacting formulation and bioavailability.

The Influence of Halogenation: A Structure-Activity Relationship (SAR) Perspective

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system.[3] Halogens, particularly fluorine and chlorine, are cornerstone substituents in medicinal chemistry for their ability to modulate electronic effects, metabolic stability, and binding interactions.[4]

  • Chlorine (at C7): The 7-chloro substitution is a hallmark of many potent antimalarial quinolines, such as Chloroquine. It acts as an electron-withdrawing group, influencing the pKa of the quinoline nitrogen. This modification is crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite.

  • Fluorine (at C8): Fluorine substitution is prized for its ability to block metabolic oxidation at the site of substitution, thereby increasing the metabolic stability and half-life of a drug. Its high electronegativity can also alter the electronic landscape of the molecule, potentially enhancing binding affinity to target proteins. The C6-fluoro substitution is critical for the broad-spectrum activity of fluoroquinolone antibiotics.[5]

The combined presence of a 7-chloro and an 8-fluoro group on the quinoline ring suggests a molecule with potentially enhanced metabolic stability and modulated electronic properties.

Caption: Logical relationship between substituents, physicochemical properties, and biological activity.

Comparative Analysis with Benchmark Quinolines

By comparing the predicted profile of this compound with established derivatives, we can better hypothesize its potential applications and differentiate it from existing chemical entities.

vs. Chloroquine (Antimalarial)

While both molecules share the 7-chloroquinoline core, this compound lacks the essential basic diethylaminopentyl side chain of Chloroquine. This side chain is critical for Chloroquine's mechanism of action, which involves trapping the drug in the parasite's acidic food vacuole. Without this chain, this compound is unlikely to possess significant antimalarial activity through the same mechanism. The addition of the 8-fluoro group could, however, make it a valuable scaffold for developing new agents if a different mechanism of action is targeted.

vs. Ciprofloxacin (Fluoroquinolone Antibiotic)

It is crucial to distinguish this compound from fluoroquinolone antibiotics like Ciprofloxacin. The antibacterial activity of fluoroquinolones is intrinsically linked to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, which chelates magnesium ions in the active site of bacterial DNA gyrase and topoisomerase IV.[6] this compound lacks this entire pharmacophore. Therefore, it is not expected to function as a classic fluoroquinolone antibiotic. However, many simpler quinoline derivatives do exhibit moderate antibacterial properties through different mechanisms, and this possibility cannot be entirely dismissed without experimental testing.[7][8]

Caption: Core structural differences between this compound and Ciprofloxacin.

vs. 8-Hydroxyquinoline (Chelator)

8-Hydroxyquinoline's biological activities are often attributed to its ability to chelate metal ions. This compound lacks the hydroxyl group necessary for this function and is therefore not expected to act as a significant metal chelator. This comparison highlights how a single functional group change (hydroxyl vs. fluoro) can lead to completely different mechanisms of action.

Proposed Experimental Validation Workflow

Given the predictive nature of this analysis, experimental validation is the essential next step. A logical, self-validating workflow is proposed for any researcher interested in characterizing this compound.

Causality Behind the Workflow: This workflow is designed to first synthesize the compound and then systematically screen it for the most common biological activities associated with the quinoline scaffold: antimicrobial and anticancer.[7][9] The chosen assays (MIC and MTT) are standard, robust, and provide quantitative data for direct comparison with known active compounds, thereby validating or refuting the predictive analysis.

Experimental_Workflow start Start synthesis Chemical Synthesis of This compound start->synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification screening Biological Activity Screening purification->screening antimicrobial Antimicrobial Assays (MIC/MBC) screening->antimicrobial Test anticancer Antiproliferative Assays (MTT/SRB) screening->anticancer Test antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) screening->antiinflammatory Test analysis Data Analysis & SAR Comparison antimicrobial->analysis anticancer->analysis antiinflammatory->analysis end End analysis->end

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of this compound against representative bacterial strains.

Objective: To quantify the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

  • This compound (synthesized and purified)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. The positive control should also be prepared as a stock solution. Rationale: DMSO is used to solubilize the hydrophobic test compound.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Rationale: A standardized inoculum ensures reproducibility of the assay.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution in CAMHB to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound, positive control, and growth control (broth + inoculum only). Include a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.[10]

Conclusion

While this compound remains a molecule without extensive characterization in peer-reviewed literature, a robust predictive analysis based on well-established Structure-Activity Relationships is possible. Our analysis suggests that this compound is unlikely to function as a traditional antimalarial like Chloroquine or a fluoroquinolone antibiotic like Ciprofloxacin due to the lack of essential pharmacophoric features. However, the presence of both 7-chloro and 8-fluoro substituents on the quinoline core creates a unique electronic and metabolic profile. This positions this compound as an intriguing scaffold for discovery programs, particularly in the realms of anticancer and novel antimicrobial agents where diverse mechanisms are at play.[9][11] The true potential of this compound remains locked, awaiting the experimental validation outlined in this guide.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-8-fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-chloro-8-fluoroquinoline analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate how structural modifications to the quinoline scaffold influence biological activity, with a primary focus on antimicrobial and anticancer applications.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in a wide array of biologically active compounds. The strategic placement of halogen atoms, such as chlorine and fluorine, on this heterocyclic scaffold has proven to be a powerful strategy for modulating the physicochemical properties and biological activities of the resulting molecules. Specifically, the this compound core has emerged as a "privileged scaffold," offering a unique combination of electronic and steric properties that can be exploited for potent and selective drug design.

The presence of a chlorine atom at the C-7 position and a fluorine atom at the C-8 position significantly influences the molecule's reactivity and interaction with biological targets. The electron-withdrawing nature of these halogens can impact the pKa of the quinoline nitrogen and affect the overall electron distribution of the aromatic system. This, in turn, can enhance binding to target enzymes or receptors and improve pharmacokinetic profiles. This guide will explore the nuanced effects of further structural modifications on this core, providing a comparative analysis of analogs and their corresponding biological outcomes.

Comparative Analysis of Biological Activity

The this compound scaffold has been predominantly explored for two major therapeutic applications: as antimicrobial agents and as anticancer agents. The following sections will compare the SAR of analogs within each of these categories.

Antimicrobial Activity: Targeting Bacterial Pathogens

Fluoroquinolones, a class of antibiotics characterized by a quinolone core, have been a mainstay in the treatment of bacterial infections. Modifications to the this compound backbone have been investigated to enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms.

The antibacterial activity of these analogs is critically dependent on the nature of the substituent at the C-7 position. This position is amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of cyclic amines and other nitrogen-containing moieties.[1][2]

  • Influence of the C-7 Substituent: The substituent at the C-7 position plays a pivotal role in determining the antibacterial spectrum and potency.[3] The introduction of piperazine and its derivatives is a common strategy. For instance, the addition of various heterocyclic and aliphatic moieties at the C-7 position can enhance broad-spectrum antimicrobial activity.[4]

  • Impact of the N-1 Substituent: The substituent at the N-1 position is also crucial for antibacterial efficacy. Small alkyl groups, such as ethyl or cyclopropyl, are often favored as they contribute to improved overall potency.[3][5]

  • Role of the C-8 Position: A halogen at the C-8 position, such as fluorine or chlorine, has been shown to improve oral absorption and activity against anaerobic bacteria.[3]

The following table summarizes the minimum inhibitory concentrations (MICs) of representative 7-chloro-8-nitrofluoroquinolone analogs against Staphylococcus aureus, highlighting the impact of C-7 substitutions. While not an exact 8-fluoro match, the 8-nitro group also strongly activates the C-7 position for substitution and provides valuable SAR insights.

Compound IDC-7 SubstituentMIC against S. aureus (µg/mL)Reference
3 p-toluidine~2-5[2]
4 p-chloroaniline~2-5[2]
5 aniline~2-5[2]
3 (re-numbered) 2-chloroaniline6.7[6][7]
4 (re-numbered) 3-chloroaniline0.9[6][7]

Key Takeaway: The data suggests that lipophilic groups at the C-7 position tend to enhance activity against Gram-positive strains like S. aureus.[2][8] The position of the chloro substituent on the aniline ring at C-7 significantly impacts potency, with the 3-chloro derivative showing excellent activity.[6][7]

Anticancer Activity: A New Frontier for Quinolone Analogs

Emerging research has highlighted the potential of fluoroquinolone derivatives as potent anticancer agents.[9][10] Their mechanism of action often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division, leading to cell cycle arrest and apoptosis.[10][11]

Similar to their antimicrobial counterparts, the anticancer activity of this compound analogs is heavily influenced by modifications at key positions.

  • C-7 and C-3 Modifications: Most chemical modifications to convert antibacterial fluoroquinolones into anticancer agents have focused on position 7 and the carboxylic acid group at position 3.[11]

  • Targeting Kinases: Quinoline derivatives have also been identified as potent inhibitors of various protein kinases involved in cancer cell signaling pathways.[12][13] The flexibility in substituting the quinoline core allows for the design of selective kinase inhibitors.[14]

  • Hydrazone Moiety: The introduction of a hydrazone moiety has been a successful strategy in developing potent anticancer 7-chloroquinoline derivatives.[15]

The following table presents the growth inhibition (GI50) values for selected 7-chloroquinoline hydrazone analogs against various cancer cell lines, demonstrating the potent cytotoxic effects.

Compound IDCancer Cell LineGI50 (µM)Reference
Compound 3 MCF-7 (Breast)< 50[16][17]
Compound 9 MCF-7 (Breast)< 50[16][17]
Compound 3 HCT-116 (Colon)< 50[16][17]
Compound 9 HCT-116 (Colon)< 50[16][17]
Compound 3 HeLa (Cervical)< 50[16][17]
Compound 9 HeLa (Cervical)< 50[16][17]

Key Takeaway: The 7-chloroquinoline hydrazones exhibit significant cytotoxic activity against a range of cancer cell lines, with some compounds showing selectivity towards specific cancer types.[16][17] This highlights the potential of this scaffold in the development of novel anticancer therapeutics.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details a representative experimental protocol for a key biological assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) adjusted to 0.5 McFarland standard

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent control

Procedure:

  • Preparation of Microtiter Plates: Add 50 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution of Test Compounds: In the first column of wells, add 50 µL of the test compound stock solution to create a 1:2 dilution. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard 50 µL from the last well.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this bacterial inoculum to each well containing the test compound and control wells.

  • Controls:

    • Positive Control: Wells containing a known antibiotic.

    • Negative Control: Wells containing only MHB (no bacteria).

    • Growth Control: Wells containing MHB and bacteria but no antimicrobial agent.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz are provided.

General Synthetic Scheme for C-7 Substituted Analogs

G start This compound Core intermediate Nucleophilic Aromatic Substitution (SNAr) start->intermediate Reaction product C-7 Amino Substituted Analog intermediate->product Yields amine Amine Nucleophile (R-NH2) amine->intermediate Reagent G drug Quinolone Analog cleavage_complex Drug-Topo II-DNA Cleavage Complex drug->cleavage_complex topoII Topoisomerase II topoII->cleavage_complex dna DNA dna->cleavage_complex strand_breaks Double-Strand Breaks cleavage_complex->strand_breaks stabilizes replication_fork Replication Fork replication_fork->strand_breaks collision with apoptosis Apoptosis strand_breaks->apoptosis induces

References

"validating the antibacterial efficacy of 7-Chloro-8-fluoroquinoline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating the Antibacterial Efficacy of 7-Chloro-8-fluoroquinoline Derivatives

Introduction: The Evolving Landscape of Quinolone Antibiotics

The quinolones represent a cornerstone class of synthetic broad-spectrum antibiotics, indispensable in treating a wide array of bacterial infections, from urinary tract to respiratory infections.[1][2] Their journey began with the discovery of nalidixic acid in 1962.[3] The subsequent incorporation of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a significant leap forward that enhanced antibacterial activity and improved cell membrane permeability.[] However, the relentless rise of antibiotic resistance necessitates continuous innovation.[5] The development of new derivatives, such as those with halogen substitutions at the C-7 and C-8 positions, is a critical strategy in this ongoing battle. This guide provides a comprehensive framework for validating the antibacterial efficacy of this compound derivatives, offering a comparative analysis grounded in established experimental protocols and an understanding of their mechanism of action.

Mechanism of Action: Dual Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[6] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[1] Fluoroquinolones bind to the GyrA subunit of the enzyme, stabilizing the DNA-gyrase complex after the DNA has been cleaved but before it can be resealed.[8] This leads to an accumulation of double-strand DNA breaks. Inhibition of DNA gyrase is the primary mechanism of action against most Gram-negative bacteria.[]

  • Topoisomerase IV: This enzyme is essential for separating interlinked daughter chromosomes following DNA replication.[] By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of replicated DNA, ultimately halting cell division. This is the principal target in most Gram-positive bacteria.[7][8]

The formation of a stable quinolone-enzyme-DNA ternary complex blocks the progression of the replication fork, triggering a cascade of cellular responses that culminate in rapid cell death.[8] The specific substitutions on the quinolone core, particularly at the C-7 and C-8 positions, are crucial as they influence the compound's affinity for these target enzymes, its spectrum of activity, and its pharmacokinetic properties.[9][10]

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase (Topoisomerase II) Replicated DNA Replicated DNA Supercoiled DNA->Replicated DNA DNA Damage\n(Double-Strand Breaks) DNA Damage (Double-Strand Breaks) Supercoiled DNA->DNA Damage\n(Double-Strand Breaks) Daughter Chromosomes Daughter Chromosomes Replicated DNA->Daughter Chromosomes Topoisomerase IV Cell Division Arrest Cell Division Arrest Daughter Chromosomes->Cell Division Arrest This compound This compound Inhibition_Gyrase This compound->Inhibition_Gyrase Inhibition_TopoIV This compound->Inhibition_TopoIV Inhibition_Gyrase->Supercoiled DNA Blocks Negative Supercoiling (Gram-Negative Target) Inhibition_TopoIV->Daughter Chromosomes Prevents Decatenation (Gram-Positive Target) Bacterial Cell Death Bacterial Cell Death DNA Damage\n(Double-Strand Breaks)->Bacterial Cell Death Cell Division Arrest->Bacterial Cell Death

Caption: Mechanism of this compound action.

Validating Antibacterial Efficacy: Key Experimental Protocols

Objective evaluation of a new antibacterial agent relies on standardized, reproducible in vitro testing. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the foundational methods for quantifying antibacterial potency.[11][12]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][13]

Materials:

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound (this compound derivative) stock solution

  • Control antibiotic (e.g., Ciprofloxacin)

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Dilutions: Prepare a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate (e.g., from 64 µg/mL down to 0.125 µg/mL).[11] Dispense 100 µL of each dilution into the appropriate wells.

  • Controls: Designate wells for a positive control (broth + inoculum, no drug) to confirm bacterial growth and a negative control (broth only) to confirm medium sterility. Also, run a parallel dilution series for a known control antibiotic.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.[11] The final drug concentrations will now be half of the initial dilutions.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions.[11]

  • Reading Results: Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound where no visible growth is observed.[11]

Protocol 2: Determining Minimum Bactericidal Concentration (MBC)

The MBC assay identifies the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, distinguishing bactericidal from bacteriostatic activity.[12][14]

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Aspirate a small, defined aliquot (e.g., 10 µL) from each of these clear wells and plate it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).[11]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 24–48 hours.[11]

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

  • Determining MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[14]

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Culture Bacterial Culture (Overnight) Inoculum Standardize Inoculum (~5x10^5 CFU/mL) Culture->Inoculum Inoculate Inoculate Microplate Wells (100µL Drug + 100µL Inoculum) Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate_Plate Incubate Plate (16-20h at 35°C) Inoculate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (24-48h at 35°C) Subculture->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

Comparative Efficacy Analysis

The true measure of a novel derivative is its performance relative to existing agents. The data below, compiled from studies on structurally similar compounds, provides a basis for comparison. Specifically, research on 7-chloro-6-fluoro-8-nitro-quinolone derivatives offers valuable insights into the potential efficacy of 7-Chloro-8-fluoroquinolones.[15][16][17]

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives Good inhibitory activity reported[15]Data not specified[15]Good inhibitory activity reported[15]
7-(p-toluidine)-1-cyclopropyl-6-fluoro-8-nitro... ~2-5[16][17]~4.7[16]Data not available
7-(p-chloroaniline)-1-cyclopropyl-6-fluoro-8-nitro... ~2-5[16][17]~8.8[16]Data not available
Ciprofloxacin (Reference) 0.125 - 8[18]0.013 - 1[18]0.15 - >32[18]
Levofloxacin (Reference) 0.06 - >8.0[18]≤ 0.06 - 2[18]0.5 - >512[18]
Ceftriaxone (Comparator) VariableGenerally ≤1Generally >8
Chloramphenicol (Comparator) VariableGenerally 2-8High Resistance

Note: Data for the novel derivatives are based on closely related 8-nitro analogues. MIC ranges reflect variations across different bacterial strains and testing conditions.

Structure-Activity Relationship (SAR) Insights:

The choice of substituents on the quinolone ring is not arbitrary; it is a deliberate design choice to optimize antibacterial activity and pharmacological properties.

  • C-7 Substituent: The group at this position, in this case, a chloro group, significantly influences potency, spectrum, and target enzyme interaction.[10] While a piperazine ring at C-7 (as in Ciprofloxacin) is known to enhance activity against Gram-negative bacteria, other substitutions are explored to improve potency against Gram-positive organisms or overcome resistance mechanisms.[9] The introduction of various amine appendages at C-7 in related 8-nitrofluoroquinolones has shown that more lipophilic groups tend to enhance activity against Gram-positive strains like S. aureus.[16][19]

  • C-8 Substituent: A halogen (Fluorine or Chlorine) at the C-8 position can improve oral absorption and enhance activity, particularly against anaerobic bacteria.[10] However, it has also been associated with increased phototoxicity, a known side-effect of some fluoroquinolones.[20] The 8-fluoro substitution is therefore a critical modification that must be evaluated for both its positive impact on efficacy and its potential side-effect profile.

Compared to older antibiotics like chloramphenicol, fluoroquinolones generally offer superior potency and a broader spectrum.[21] Against other modern antibiotics like third-generation cephalosporins (e.g., ceftriaxone), fluoroquinolones often show better activity against certain Gram-negative pathogens and offer the advantage of oral administration.[22]

Conclusion and Future Directions

The validation of this compound derivatives requires a systematic approach, beginning with a firm grasp of their mechanism of action and proceeding through rigorous, standardized in vitro testing. The comparative data, while based on structurally similar analogues, suggests that this class of compounds holds promise, particularly against Gram-positive pathogens. The key to their development lies in the careful balance of enhancing antibacterial potency through strategic substitutions at the C-7 and C-8 positions while maintaining a favorable safety profile. Future research should focus on synthesizing a broader range of these derivatives and testing them against a wide panel of clinically relevant, multi-drug resistant bacterial strains to fully elucidate their therapeutic potential.

References

A Tale of Two Halogens: A Comparative Biological Evaluation of 7-Chloroquinoline and 7-Fluoroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Halogen Influence

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] From the historical success of the antimalarial drug chloroquine, a 4-amino-7-chloroquinoline, to modern anticancer agents, the quinoline nucleus has proven to be a versatile template for drug design.[2][3] The nature and position of substituents on the quinoline ring profoundly influence the biological activity of the resulting compounds.[4] Among the various possible substitutions, halogenation at the 7-position has been a particularly fruitful strategy, with the 7-chloro substituent being a common feature in many active compounds.[2]

This guide provides an in-depth biological evaluation and comparison of 7-chloroquinoline and its bioisosteric counterpart, 7-fluoroquinoline. The choice between a chlorine and a fluorine atom at a specific position can have significant implications for a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn can dramatically alter its biological activity and pharmacokinetic profile. Through a critical analysis of available experimental data, this guide aims to elucidate the nuanced differences in the biological performance of these two halogenated quinoline isomers, providing valuable insights for researchers in the field of drug discovery and development.

Head-to-Head Comparison: Antimalarial and Anticancer Activities

Direct comparative studies of 7-chloroquinoline and 7-fluoroquinoline derivatives are limited. However, existing research provides valuable data for a side-by-side analysis in the key therapeutic areas of antimalarial and anticancer activity.

Antimalarial Activity: A Clear Advantage for Chlorine

The 7-chloro substituent is a hallmark of many successful 4-aminoquinoline antimalarials.[3] Structure-activity relationship (SAR) studies have consistently demonstrated its importance for potent antiplasmodial activity.[5][6] A key study directly compared a series of 7-substituted 4-aminoquinolines, revealing a clear trend in their efficacy against Plasmodium falciparum.

In these studies, 7-iodo- and 7-bromo-4-aminoquinolines demonstrated comparable or slightly better activity than their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[5][6] In stark contrast, the 7-fluoro-4-aminoquinolines were found to be less active against chloroquine-susceptible strains and substantially less effective against chloroquine-resistant strains.[5][6] This suggests that while a halogen at the 7-position is beneficial, the specific nature of that halogen is critical for potent antimalarial action, with the larger, more lipophilic halogens being favored.

Table 1: Comparative in vitro Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines

7-SubstituentIC50 (nM) vs Chloroquine-Susceptible P. falciparumIC50 (nM) vs Chloroquine-Resistant P. falciparum
Chloro (Cl) 5 - 125 - 12
Fluoro (F) 15 - 5018 - 500
Bromo (Br) 3 - 73 - 7
Iodo (I) 3 - 73 - 7
Trifluoromethyl (CF3) 15 - 5018 - 500

Data synthesized from references[5][6]. IC50 values are presented as a range from the cited studies.

Anticancer Activity: A More Complex, Cell Line-Dependent Relationship

The anticancer potential of quinoline derivatives has been extensively explored, with numerous 7-chloroquinoline compounds demonstrating significant cytotoxic effects against a variety of cancer cell lines.[4] The comparison with 7-fluoroquinoline derivatives in this domain reveals a more nuanced and cell line-dependent relationship.

A study evaluating a series of 4-aminoquinoline derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-468) provided direct comparative data for 7-chloro and 7-fluoro analogues.[7] Interestingly, the relative potency of the chloro and fluoro substituents was reversed between the two cell lines. For instance, in the MDA-MB-468 cell line, the 7-fluoro derivative of one compound showed increased cytotoxicity compared to its 7-chloro counterpart.[7] Conversely, in the MCF-7 cell line, a different 7-fluoro derivative, butyl-(7-fluoro-quinolin-4-yl)-amine, was more potent than the 7-chloro analogue, chloroquine.[7]

Another study focused on 7-fluoro-4-anilinoquinolines as potential antitumor inhibitors, with several compounds exhibiting excellent activity against HeLa and BGC823 cell lines, in some cases superior to the established drug gefitinib.[8] While a direct comparison to 7-chloro-4-anilinoquinolines was not provided in this particular study, the potent activity of the 7-fluoro derivatives underscores their potential in oncology.

Table 2: Comparative in vitro Anticancer Activity (GI50, µM) of 7-Substituted 4-Aminoquinoline Derivatives

Compound7-SubstituentGI50 (µM) vs MDA-MB-468GI50 (µM) vs MCF-7
N,N-dimethyl-ethane-1,2-diamine derivativeChloro (Cl) 11.4736.77
N,N-dimethyl-ethane-1,2-diamine derivativeFluoro (F) Lower than ChloroHigher than Chloro
Butyl-amine derivativeChloro (Cl) (Chloroquine) 24.3620.72
Butyl-amine derivativeFluoro (F) Not ReportedMore potent than Chloroquine

Data synthesized from reference[7].

Mechanistic Insights: Why the Halogen Matters

The observed differences in biological activity between 7-chloro and 7-fluoroquinolines can be attributed to the distinct physicochemical properties of chlorine and fluorine.

For Antimalarial Activity: The prevailing hypothesis for the mechanism of action of 4-aminoquinolines involves their accumulation in the acidic food vacuole of the malaria parasite and subsequent interference with heme detoxification. The electron-withdrawing nature of the 7-substituent is believed to be crucial for this process.[3] The superior activity of the larger halogens (Cl, Br, I) may be related to their greater lipophilicity, which could enhance membrane permeability and accumulation within the parasite.

For Anticancer Activity: The mechanisms of anticancer action for quinoline derivatives are more diverse and can include inhibition of topoisomerases, modulation of signaling pathways, and induction of apoptosis.[9] The electronic and steric properties of the halogen can influence how these molecules interact with their biological targets. For example, the high electronegativity of fluorine can lead to stronger electrostatic interactions or alter the pKa of nearby functional groups, which can be critical for target binding.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium.

  • Assay Setup: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds. Chloroquine is typically used as a positive control, and wells with infected red blood cells without any drug serve as a negative control.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are maintained in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Quinoline Core in Biological Pathways

The versatility of the quinoline scaffold allows it to interact with various biological pathways. The following diagrams illustrate a generalized experimental workflow and a key signaling pathway often targeted by quinoline derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis of 7-Cl/7-F Quinolines Synthesis of 7-Cl/7-F Quinolines Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Synthesis of 7-Cl/7-F Quinolines->Structural Analysis (NMR, MS) Antimalarial Assay (P. falciparum) Antimalarial Assay (P. falciparum) Structural Analysis (NMR, MS)->Antimalarial Assay (P. falciparum) Anticancer Assay (Cancer Cell Lines) Anticancer Assay (Cancer Cell Lines) Structural Analysis (NMR, MS)->Anticancer Assay (Cancer Cell Lines) Antimalarial Assay (P. falciparum)->Anticancer Assay (Cancer Cell Lines) IC50/GI50 Determination IC50/GI50 Determination Antimalarial Assay (P. falciparum)->IC50/GI50 Determination Anticancer Assay (Cancer Cell Lines)->IC50/GI50 Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50/GI50 Determination->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis IC50/GI50 Determination->SAR Analysis

Caption: A generalized workflow for the comparative biological evaluation of 7-chloro and 7-fluoroquinoline isomers.

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR

Caption: Inhibition of the EGFR signaling pathway, a common target for anticancer quinoline derivatives.

Conclusion and Future Directions

The comparative analysis of 7-chloroquinoline and 7-fluoroquinoline isomers reveals that the choice of halogen has a profound and context-dependent impact on biological activity. In the realm of antimalarial drug discovery, the 7-chloro substituent appears to be superior, likely due to a combination of electronic and lipophilic properties that favor accumulation and activity within the parasite. For anticancer applications, the picture is less clear-cut, with the efficacy of the 7-fluoro substituent being highly dependent on the specific molecular scaffold and the cancer cell line being targeted.

This guide highlights the importance of empirical testing in drug discovery, as the subtle yet significant differences between bioisosteres like chlorine and fluorine can lead to vastly different biological outcomes. Future research should focus on more direct head-to-head comparisons of 7-chloro and 7-fluoroquinoline derivatives across a wider range of biological assays and disease models. A deeper understanding of how these halogens influence target binding, metabolic stability, and overall pharmacokinetic profiles will be crucial for the rational design of next-generation quinoline-based therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Chloro-8-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4] The strategic placement of halogen atoms, such as chlorine and fluorine, on the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comprehensive overview of the in vitro and in vivo testing methodologies for evaluating compounds derived from the 7-Chloro-8-fluoroquinoline scaffold, offering a comparative analysis of their potential therapeutic applications.

While specific experimental data for derivatives of this compound are emerging, this guide will leverage data from structurally related fluoroquinolone analogs to provide a robust framework for their evaluation. The principles and protocols detailed herein are directly applicable to the screening and characterization of novel this compound derivatives.

The Rationale for Halogenation: Enhancing Therapeutic Potential

The introduction of a chlorine atom at the C-7 position and a fluorine atom at the C-8 position of the quinoline ring is a deliberate synthetic strategy. The electron-withdrawing nature of these halogens can influence the electron density of the aromatic system, potentially enhancing interactions with biological targets.[5] Furthermore, the fluorine atom at C-8 is of particular interest as it can increase the metabolic stability and lipophilicity of the compound, which may lead to improved pharmacokinetic profiles.[6] These substitutions are hypothesized to potentiate the anticancer and antimicrobial activities of the quinoline core.

In Vitro Evaluation: The First Line of Assessment

In vitro assays are fundamental in the preliminary screening of novel compounds, providing crucial data on their biological activity, potency, and mechanism of action in a controlled cellular environment.[7]

Anticancer Activity Assessment

The initial evaluation of anticancer potential involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Cytotoxicity Data of Structurally Related Fluoroquinolone Derivatives

The following table summarizes the cytotoxic activity of various fluoroquinolone derivatives against different cancer cell lines, providing a benchmark for the expected potency of this compound compounds.

Compound TypeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin DerivativeMCF-7 (Breast)4.3[4]
Ciprofloxacin DerivativeA549 (Lung)27.71[1]
Ciprofloxacin DerivativeHepG2 (Liver)22.09[1]
Levofloxacin DerivativeMCF-7 (Breast)0.3[1]
Levofloxacin DerivativeA549 (Lung)2.1[1]
Standard Drug
DoxorubicinMCF-7 (Breast)Varies[9]
EtoposideVariousVaries[10]

dot

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Derivatives (and Controls) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of test compounds.

Antimicrobial Activity Assessment

The antimicrobial potential of this compound derivatives is evaluated by determining their ability to inhibit the growth of various pathogenic bacteria.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a standardized density.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Antimicrobial Activity of Structurally Related Fluoroquinolone Derivatives

The following table presents the MIC values of related fluoroquinolone compounds against representative Gram-positive and Gram-negative bacteria.

Compound TypeBacterial StrainMIC (µg/mL)Reference
7-haloanilino-8-nitrofluoroquinoloneS. aureus (Standard)0.9[11]
7-haloanilino-8-nitrofluoroquinoloneS. aureus (Resistant)7.0[11]
7-substituted-6-fluoroquinoloneS. aureus<0.860[12]
7-substituted-6-fluoroquinoloneE. coli<0.860[12]
Standard Drug
CiprofloxacinS. aureusVaries[5]
CiprofloxacinE. coliVaries[5]

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Bacterial Culture A->B C Incubate for 18-24 hours B->C D Visually Inspect for Bacterial Growth C->D E Determine the Lowest Concentration with No Growth (MIC) D->E

Caption: The sequential steps involved in conducting an in vivo anticancer efficacy study using a xenograft mouse model.

Mechanism of Action: Unraveling the Molecular Basis of Activity

Understanding the mechanism by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and repair. [1][8]In cancer cells, they have been shown to inhibit human topoisomerase II, induce cell cycle arrest, and trigger apoptosis. [3][8][10]Further studies, such as topoisomerase inhibition assays and cell cycle analysis, are necessary to elucidate the specific molecular targets of novel this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The methodologies and comparative data presented in this guide provide a comprehensive framework for the systematic evaluation of new derivatives. Future research should focus on synthesizing a library of these compounds and subjecting them to the rigorous in vitro and in vivo testing pipelines outlined here. The elucidation of their precise mechanism of action will be paramount in identifying lead candidates with superior efficacy and safety profiles for further preclinical and clinical development.

References

A Researcher's Guide to Navigating Off-Target Effects: A Cross-Reactivity Assessment of 7-Chloro-8-fluoroquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the quinoline scaffold has emerged as a privileged structure, foundational to numerous clinical candidates and approved drugs.[1][2] The 7-chloro-8-fluoroquinoline core, a specific subclass, offers a unique combination of chemical tractability and potent biological activity. However, this potency comes with a critical challenge: ensuring target specificity. Off-target interactions can lead to unforeseen toxicity or a dilution of therapeutic effect, making a rigorous cross-reactivity assessment not just a regulatory hurdle, but a fundamental component of a successful drug development campaign.[3]

This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of novel this compound-based compounds. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to design and interpret these critical studies. We will compare three hypothetical, yet representative, compounds from this family—CFQ-A , CFQ-B , and CFQ-C —to illustrate the process of building a comprehensive selectivity profile.

The Rationale: Why Comprehensive Profiling is Non-Negotiable

The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome.[4] This structural similarity is the primary reason why achieving absolute selectivity is a formidable challenge. A compound designed to inhibit a specific tyrosine kinase in a cancer pathway, for example, may inadvertently inhibit other kinases with critical roles in cardiovascular function or immune response. Therefore, an early and comprehensive understanding of a compound's interaction landscape is paramount. Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for thorough nonclinical safety evaluations, where off-target activity is a key consideration.[5]

Our assessment strategy is built on a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This allows for the efficient identification of potential liabilities and provides a deeper understanding of the compound's mechanism of action.

Tier 1: Broad Kinome Profiling - Casting a Wide Net

The first step is to understand the compound's behavior across the entire kinome. This provides an unbiased, high-level view of selectivity and identifies potential off-targets that warrant further investigation. We will utilize two orthogonal, industry-standard methods.

Methodology 1: Competition Binding Assay (e.g., KINOMEscan™)

This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases.[6][7] The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR). The primary output is the dissociation constant (Kd), which reflects the binding affinity. A lower Kd indicates a stronger interaction.

Methodology 2: Radiometric Kinase Activity Assay

This is a functional assay that directly measures the ability of a compound to inhibit the catalytic activity of a kinase.[8][9] The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-33P]ATP or [γ-32P]ATP) to a protein or peptide substrate.[10][9][11] The output is typically an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

The complementary nature of these assays is a key aspect of a robust screening strategy. A competition binding assay identifies any compound that interacts with the kinase's active site, including non-ATP competitive inhibitors, while the radiometric assay specifically measures inhibition of catalytic function.[3][12]

Illustrative Data: CFQ-A, CFQ-B, and CFQ-C

To demonstrate how data from these screens are interpreted, Table 1 summarizes the hypothetical results for our three compounds screened against a representative panel of 10 kinases at a single high concentration (e.g., 10 µM). This initial screen acts as a filter to identify significant interactions.

Table 1: Initial Cross-Reactivity Screen (% Inhibition at 10 µM)

Kinase TargetPrimary Target FamilyCFQ-A (% Inhibition)CFQ-B (% Inhibition)CFQ-C (% Inhibition)
EGFR Tyrosine Kinase 98% 99% 95%
VEGFR2Tyrosine Kinase85%45%92%
ABL1Tyrosine Kinase30%15%25%
SRCTyrosine Kinase75%60%70%
CDK2Serine/Threonine12%5%15%
ROCK1Serine/Threonine65%20%55%
PIM1Serine/Threonine40%10%35%
PI3KαLipid Kinase5%2%8%
mTORPI3K-related Kinase8%3%10%
GSK3βSerine/Threonine25%18%30%

Data is illustrative.

Interpretation:

  • All three compounds are potent inhibitors of the intended target, EGFR .

  • CFQ-A shows significant off-target activity against VEGFR2, SRC, and ROCK1.

  • CFQ-B appears to be the most selective, with moderate activity only against SRC and VEGFR2.

  • CFQ-C is a potent dual inhibitor of EGFR and VEGFR2 and also shows considerable activity against SRC.

Based on this primary screen, full dose-response curves (IC50 or Kd determination) would be generated for all kinases showing >50% inhibition to quantify the potency of these off-target interactions.

Tier 2: Cellular Target Engagement - Verifying In-Cell Activity

While in vitro assays are essential for initial screening, they do not always reflect a compound's behavior in a complex cellular environment.[13] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's effective potency and selectivity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds its intended target (and potential off-targets) inside intact cells.[12][14]

The Principle of CETSA: CETSA is based on the principle that when a protein binds to a ligand (our compound), its thermal stability increases.[15] When intact cells are heated, proteins unfold and aggregate. By measuring the amount of a specific protein remaining in the soluble fraction after heating, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[14][16]

Illustrative Workflow: CETSA

The following diagram outlines the key steps in a CETSA experiment designed to validate the on-target (EGFR) and a key off-target (VEGFR2) interaction for compound CFQ-C .

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells to ~80% Confluency treat Treat Cells: 1. Vehicle (DMSO) 2. CFQ-C (10 µM) start->treat harvest Harvest & Aliquot Cell Suspension treat->harvest heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins lyse->centrifuge wb Western Blot Analysis of Soluble Fraction for: - EGFR - VEGFR2 - Loading Control centrifuge->wb plot Plot Melting Curves & Determine Thermal Shift (ΔTm) wb->plot

Caption: CETSA workflow to confirm cellular target engagement.

A significant thermal shift for both EGFR and VEGFR2 would confirm that CFQ-C engages both targets within the cell, validating the in vitro findings and highlighting the need to consider the functional consequences of dual inhibition in downstream phenotypic assays.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

This protocol provides a framework for determining the IC50 value of a test compound.

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Buffer composition is kinase-dependent.

    • Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.

    • ATP Solution: Prepare a solution of "cold" ATP and [γ-33P]ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Test Compound: Prepare a serial dilution of the this compound compound (e.g., CFQ-A) in 100% DMSO.

  • Assay Setup (96-well plate):

    • Add 5 µL of diluted test compound to appropriate wells. Add 5 µL of DMSO for "no inhibitor" and "no enzyme" controls.

    • Add 20 µL of a master mix containing the kinase and substrate solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Add 25 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Capture Substrate:

    • Stop the reaction by adding an appropriate stop solution (e.g., 75 mM phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection & Analysis:

    • Dry the filter plate and add a scintillant.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Method

This protocol details the steps for generating a thermal melt curve.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., A431 for EGFR) in 10 cm dishes and grow to ~80% confluency.

    • Treat the cells with the test compound (e.g., 10 µM CFQ-C) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot 50 µL of the cell suspension into 8-strip PCR tubes.

    • Place the PCR tubes in a thermal cycler with a heated lid. Heat each tube to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).

  • Lysis and Fractionation:

    • Lyse the cells by subjecting the PCR tubes to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Transfer the lysate to ultracentrifuge tubes and centrifuge at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Analyze the samples by SDS-PAGE and Western blot using primary antibodies specific for the target protein(s) (e.g., anti-EGFR, anti-VEGFR2) and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the relative band intensity (normalized to the non-heated control) against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) and identify any thermal shift (ΔTm) caused by the compound.

Synthesizing the Data: Building a Comparative Selectivity Profile

The ultimate goal is to integrate the data from all tiers into a coherent selectivity profile that can guide decision-making. This involves comparing the potency of on-target versus off-target effects and understanding the potential clinical implications.

Signaling Pathway Implications

The consequences of off-target activity are best understood in the context of cellular signaling. For example, compound CFQ-C inhibits both EGFR and VEGFR2. While EGFR inhibition is desirable for blocking tumor cell proliferation, the concurrent inhibition of VEGFR2, a key mediator of angiogenesis, could be a beneficial "polypharmacology" effect, potentially leading to a more potent anti-cancer profile.

Signaling_Pathway cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PLCg->Angiogenesis CFQ_C CFQ-C CFQ_C->EGFR Inhibits CFQ_C->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR2 by CFQ-C.

Conversely, the inhibition of ROCK1 by CFQ-A could be a liability, as ROCK kinases are involved in regulating blood pressure, and inhibition could lead to hypotension. This is a classic example of how an off-target effect identified in an unbiased screen can predict potential toxicities.

Conclusion

The assessment of cross-reactivity for this compound-based compounds, or any new chemical entity, is a multi-faceted process that requires a logical, tiered approach. By combining broad, in vitro profiling with targeted, cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity. This guide demonstrates that the process is not merely about generating data, but about interpreting it within a biological context to make informed decisions. The illustrative comparison of CFQ-A, CFQ-B, and CFQ-C highlights how these assessments can differentiate compounds, identifying those with the most promising therapeutic window and the lowest risk of off-target-driven toxicity, ultimately paving the way for the development of safer and more effective medicines.

References

Confirming the Mechanism of Action of 7-Chloro-8-fluoroquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel 7-Chloro-8-fluoroquinoline analogs. By integrating established principles of fluoroquinolone pharmacology with detailed experimental protocols, this document serves as a practical resource for characterizing the biological activity of this specific chemical class. We will explore the expected dual-targeting mechanism against bacterial topoisomerases and the potential for anticancer activity, drawing comparisons with established fluoroquinolones and other relevant therapeutic agents.

Introduction to this compound Analogs

The quinolone core is a privileged scaffold in medicinal chemistry, giving rise to a vast family of therapeutic agents. The introduction of a fluorine atom at the C-6 position led to the development of the highly successful fluoroquinolone antibiotics.[1] Further structural modifications, including substitutions at the C-7 and C-8 positions, have been instrumental in fine-tuning the potency, spectrum of activity, and pharmacokinetic properties of these compounds.[2][3] Analogs bearing a chlorine atom at the C-7 position and a fluorine atom at the C-8 position represent a specific subclass with the potential for unique biological activities. Based on extensive research into related fluoroquinolones, it is hypothesized that these analogs will primarily exert their effects through the inhibition of essential bacterial enzymes and may also exhibit activity against eukaryotic topoisomerases, suggesting a potential for anticancer applications.[4][5]

Part 1: Elucidating the Antibacterial Mechanism of Action

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are critical for bacterial DNA replication, transcription, and repair.[6] By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage-competent state, leading to double-stranded DNA breaks and ultimately bacterial cell death.[7] For this compound analogs, a dual-targeting mechanism is anticipated, similar to that of other advanced fluoroquinolones like besifloxacin and clinafloxacin.[4][8]

Key Experimental Workflows

To empirically validate this proposed mechanism, a series of in vitro enzymatic assays are essential. The following protocols provide a step-by-step guide to assessing the inhibitory activity of this compound analogs against DNA gyrase and topoisomerase IV.

Experimental Workflow: Topoisomerase Inhibition Assays

G cluster_prep Preparation cluster_assays Inhibition Assays cluster_analysis Analysis compound Test Compound (this compound analog) supercoiling DNA Supercoiling Assay (Gyrase) compound->supercoiling relaxation DNA Relaxation Assay (Gyrase & Topo IV) compound->relaxation decatenation DNA Decatenation Assay (Topo IV) compound->decatenation enzyme_gyrase Purified DNA Gyrase enzyme_gyrase->supercoiling enzyme_gyrase->relaxation enzyme_topoIV Purified Topoisomerase IV enzyme_topoIV->relaxation enzyme_topoIV->decatenation dna_supercoiled Supercoiled Plasmid DNA (e.g., pBR322) dna_supercoiled->relaxation dna_relaxed Relaxed Plasmid DNA dna_relaxed->supercoiling dna_catenated Catenated DNA (kDNA) dna_catenated->decatenation gel Agarose Gel Electrophoresis supercoiling->gel relaxation->gel decatenation->gel quant Quantification of DNA Forms (Densitometry) gel->quant ic50 IC50 Determination quant->ic50

Caption: Workflow for determining topoisomerase inhibition.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is a hallmark of fluoroquinolone action.

  • Materials:

    • Relaxed pBR322 DNA

    • E. coli DNA gyrase

    • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

    • Test compound (serial dilutions)

    • Control inhibitor (e.g., Ciprofloxacin)

    • Stop solution/loading dye (e.g., 3% SDS, 30% Ficoll, 0.6 mg/ml bromophenol blue, 60 mM EDTA)

    • Agarose, TAE buffer, Ethidium bromide

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding the stop solution/loading dye.

    • Resolve the DNA products by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Quantify the amount of supercoiled DNA at each inhibitor concentration to determine the IC₅₀ value.[9]

Protocol 2: Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to resolve catenated (interlinked) kinetoplast DNA (kDNA) into individual circular DNA molecules.

  • Materials:

    • Kinetoplast DNA (kDNA)

    • S. aureus or E. coli Topoisomerase IV

    • 5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)

    • Test compound (serial dilutions)

    • Control inhibitor (e.g., Ciprofloxacin)

    • Stop solution/loading dye

    • Agarose, TAE buffer, Ethidium bromide

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding the stop solution/loading dye.

    • Separate the catenated and decatenated DNA by agarose gel electrophoresis.

    • Visualize and quantify the bands to determine the IC₅₀ value.[10]

Comparative Analysis

The inhibitory potency (IC₅₀) of the this compound analogs should be compared with established fluoroquinolones. This comparison will provide insights into the structure-activity relationship (SAR) and the potential advantages of this new subclass.

CompoundTarget EnzymeIC₅₀ (µM) - S. aureusIC₅₀ (µM) - E. coliReference Compound(s)
7-Chloro-8-fluoro Analog 1 DNA GyraseExperimental DataExperimental DataCiprofloxacin, Moxifloxacin
Topoisomerase IVExperimental DataExperimental Data
7-Chloro-8-fluoro Analog 2 DNA GyraseExperimental DataExperimental DataCiprofloxacin, Moxifloxacin
Topoisomerase IVExperimental DataExperimental Data
Besifloxacin DNA Gyrase / Topo IVPotentPotent
Clinafloxacin DNA Gyrase / Topo IVHighly PotentPotentCiprofloxacin

Note: The IC₅₀ values for the novel analogs are to be determined experimentally. Besifloxacin and Clinafloxacin are included as relevant comparators with chloro substitutions.[4][8]

Part 2: Investigating Anticancer Potential

Several quinoline derivatives, including fluoroquinolones, have demonstrated anticancer activity, primarily through the inhibition of human topoisomerase II.[5][11][12] The structural similarities between bacterial and human type II topoisomerases provide a rationale for investigating the anticancer potential of this compound analogs. Additionally, 7-chloroquinoline derivatives have shown promise as anticancer agents through various mechanisms.[9][13][14][15]

Proposed Anticancer Mechanism

The hypothesized anticancer mechanism of action for this compound analogs involves the poisoning of human topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.

Signaling Pathway: Topoisomerase II Inhibition in Cancer Cells

G compound This compound Analog ternary_complex Ternary Complex (Drug-Topo II-DNA) compound->ternary_complex topoII Human Topoisomerase II topoII->ternary_complex dna Nuclear DNA dna->ternary_complex ds_breaks Double-Strand DNA Breaks ternary_complex->ds_breaks cell_cycle_arrest Cell Cycle Arrest (G2/M phase) ds_breaks->cell_cycle_arrest apoptosis Apoptosis ds_breaks->apoptosis

Caption: Proposed anticancer mechanism of action.

Key Experimental Protocols for Anticancer Activity

Protocol 3: Human Topoisomerase IIα Inhibition Assay

This assay determines if the test compounds can stabilize the cleavage complex formed by human topoisomerase IIα and DNA, a hallmark of topoisomerase poisons.

  • Materials:

    • Purified human topoisomerase IIα

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay Buffer

    • Test compound (serial dilutions)

    • Positive control (e.g., Etoposide)

    • SDS and Proteinase K

    • Agarose, TBE buffer, Ethidium bromide

  • Procedure:

    • Incubate supercoiled plasmid DNA with topoisomerase IIα and various concentrations of the test compound.

    • Add SDS and Proteinase K to reveal the stabilized cleavage complexes.

    • Analyze the DNA by agarose gel electrophoresis to detect the formation of linear DNA, which indicates topoisomerase poisoning.

    • Compare the potency with a known topoisomerase II inhibitor like etoposide.[5]

Protocol 4: In Vitro Cytotoxicity Assay (MTT/SRB Assay)

This assay measures the growth inhibitory effect of the compounds on various cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

    • Normal cell line (for selectivity assessment)

    • Cell culture medium and supplements

    • Test compound (serial dilutions)

    • MTT or SRB reagent

    • Solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT or SRB reagent and incubate.

    • Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).

    • Measure the absorbance to determine cell viability.

    • Calculate the GI₅₀ (50% growth inhibition) or IC₅₀ values.[15]

Comparative Anticancer Performance

The cytotoxic and topoisomerase II inhibitory activities of the this compound analogs should be benchmarked against known anticancer agents.

CompoundCell LineGI₅₀ (µM)Topo II InhibitionReference Compound(s)
7-Chloro-8-fluoro Analog 1 MCF-7Experimental DataExperimental DataDoxorubicin, Etoposide
HCT-116Experimental DataExperimental Data
7-Chloro-8-fluoro Analog 2 MCF-7Experimental DataExperimental DataDoxorubicin, Etoposide
HCT-116Experimental DataExperimental Data
7-Chloroquinoline Hydrazone VariousSubmicromolarNot specifiedDoxorubicin

Note: GI₅₀ values for the novel analogs are to be determined experimentally. 7-Chloroquinoline hydrazones are included as examples of potent 7-chloroquinoline anticancer derivatives.[13][16]

Conclusion and Future Directions

This guide outlines a systematic approach to confirming the dual antibacterial and potential anticancer mechanisms of action of this compound analogs. By employing the detailed experimental protocols, researchers can generate robust data to characterize these novel compounds. The comparative analysis against established drugs will be crucial in determining their therapeutic potential. Future studies should focus on in vivo efficacy and safety profiling, as well as exploring the detailed molecular interactions with their target enzymes through techniques like X-ray crystallography and computational modeling. The insights gained from these investigations will be invaluable for the rational design of next-generation quinolone-based therapeutics.

References

A Head-to-Head Benchmarking of Novel 7-Chloro-8-fluoroquinoline Derivatives Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health, necessitating a paradigm shift in the discovery and development of new antibacterial agents. Fluoroquinolones have long been a lynchpin in our antibiotic armamentarium, prized for their broad-spectrum activity and favorable pharmacokinetic profiles. However, their clinical utility is increasingly threatened by the emergence of resistant pathogens. This guide provides a comprehensive framework for benchmarking a new generation of synthetic quinolones—7-chloro-8-fluoroquinoline derivatives—against established antibiotics. We will explore the scientific rationale for their development, detail rigorous experimental protocols for their evaluation, present illustrative comparative data, and discuss their potential to address critical gaps in the current antibiotic landscape.

The Scientific Imperative for Novel Quinolone Analogues

Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[][2][3][4] Resistance typically arises from target-site mutations or enhanced efflux pump activity. The strategic placement of halogen atoms on the quinolone scaffold can significantly modulate the compound's antibacterial spectrum, potency, and ability to evade resistance mechanisms. The novel 7-chloro-8-fluoro substitution pattern is hypothesized to enhance the binding affinity to target enzymes and potentially circumvent existing resistance pathways, offering a promising strategy to rejuvenate this critical class of antibiotics.

A Rigorous Framework for Comparative Evaluation

To objectively assess the potential of this compound derivatives, a multi-faceted experimental approach is essential. This involves a battery of standardized in vitro assays designed to provide a holistic view of their antimicrobial properties in comparison to current therapeutic mainstays.

Selection of Challenge Organisms and Comparator Antibiotics

A clinically relevant panel of bacterial strains is selected to represent a spectrum of common and high-priority pathogens, including both susceptible reference strains and multidrug-resistant (MDR) clinical isolates. Comparator antibiotics are chosen based on their current use in treating infections caused by these organisms.

Table 1: Panel of Bacterial Strains and Comparator Antibiotics

Bacterial Strain Rationale Comparator Antibiotics
Staphylococcus aureus (MSSA, ATCC 29213)Gram-positive pathogen, methicillin-susceptibleVancomycin, Ciprofloxacin
Staphylococcus aureus (MRSA, USA300)High-priority resistant Gram-positive pathogenVancomycin, Linezolid
Escherichia coli (ATCC 25922)Common Gram-negative pathogenCiprofloxacin, Ceftriaxone
Pseudomonas aeruginosa (ATCC 27853)Opportunistic Gram-negative pathogenCiprofloxacin, Meropenem
Core Antimicrobial Susceptibility Testing Protocols

The following methodologies, aligned with the guidelines of the Clinical and Laboratory Standards Institute (CLSI), form the bedrock of our comparative analysis.[5][6][7][8][9]

2.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[10] The broth microdilution method is the gold standard for this determination.[10][11][12][13][14]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in sterile saline and subsequently diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Drug Dilution: The this compound derivatives and comparator antibiotics are serially diluted two-fold in CAMHB in a 96-well microtiter plate.[10][12]

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Growth and sterility controls are included. The plates are incubated at 37°C for 18-24 hours.[11][14]

  • MIC Reading: The MIC is recorded as the lowest drug concentration with no visible bacterial growth.[10][12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Inoculum Standardized Inoculum McFarland_Standard->Inoculum Microtiter_Plate 96-Well Plate Inoculum->Microtiter_Plate Antibiotic_Stock Antibiotic Stock Solution Serial_Dilutions Serial Dilutions Antibiotic_Stock->Serial_Dilutions Serial_Dilutions->Microtiter_Plate Incubation Incubation (37°C, 18-24h) Microtiter_Plate->Incubation MIC_Reading Read MIC Incubation->MIC_Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

2.2.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic required to kill ≥99.9% of the initial bacterial inoculum.[15][16][17][18] This assay distinguishes bactericidal from bacteriostatic agents.

Protocol: MBC Assay

  • Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well showing no visible growth.[17]

  • Plating: The aliquot is plated onto antibiotic-free Mueller-Hinton Agar (MHA).

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16][18]

2.2.3. Time-Kill Kinetic Analysis

Time-kill assays provide dynamic information on the rate and extent of bacterial killing over time.[19][20][21]

Protocol: Time-Kill Assay

  • Setup: Flasks containing CAMHB with the test compounds at concentrations of 1x, 2x, and 4x their respective MICs are prepared. A growth control without antibiotic is included.

  • Inoculation: Flasks are inoculated with a starting bacterial density of ~5 x 10⁵ CFU/mL.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: Viable bacterial counts are determined by serial dilution and plating on MHA.

  • Analysis: The log₁₀ CFU/mL is plotted against time. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][22]

Time_Kill_Assay cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis Bacterial_Inoculum Bacterial Inoculum Antibiotic_Flasks Flasks with Antibiotic (1x, 2x, 4x MIC) Bacterial_Inoculum->Antibiotic_Flasks Growth_Control Growth Control (No Antibiotic) Bacterial_Inoculum->Growth_Control Time_Points Sampling at Time Points Antibiotic_Flasks->Time_Points Growth_Control->Time_Points Serial_Dilution Serial Dilution Time_Points->Serial_Dilution Plating Plating on MHA Serial_Dilution->Plating Incubation Incubation Plating->Incubation Colony_Counting Colony Counting Incubation->Colony_Counting Data_Plotting Plot log10 CFU/mL vs. Time Colony_Counting->Data_Plotting

Caption: Workflow for Time-Kill Kinetic Assay.

Comparative Performance Analysis (Illustrative Data)

The following data are illustrative, representing plausible outcomes from the described experimental framework, comparing a lead this compound derivative (coded as Q-124) against standard antibiotics.

Table 2: Illustrative MIC and MBC Values (µg/mL)

Organism Q-124 Ciprofloxacin Vancomycin Linezolid
MIC / MBC MIC / MBC MIC / MBC MIC / MBC
S. aureus (MSSA)0.25 / 0.50.5 / 11 / 22 / 8
S. aureus (MRSA)0.5 / 1>32 / >641 / 22 / 8
E. coli0.06 / 0.120.015 / 0.03N/AN/A
P. aeruginosa2 / 40.5 / 1N/AN/A

N/A: Not Applicable

Table 3: Summary of Illustrative Time-Kill Kinetics (at 4x MIC)

Organism Q-124 Ciprofloxacin Vancomycin
S. aureus (MSSA)Bactericidal (>3-log kill at 6h)Bactericidal (>3-log kill at 4h)Bactericidal (>3-log kill at 10h)
S. aureus (MRSA)Bactericidal (>3-log kill at 8h)No activityBactericidal (>3-log kill at 10h)
E. coliRapidly Bactericidal (>3-log kill at 2h)Rapidly Bactericidal (>3-log kill at 2h)N/A

Mechanistic Insights and Discussion

The illustrative data suggest that Q-124 possesses potent, bactericidal activity against both Gram-positive and Gram-negative bacteria. Critically, it retains potent activity against MRSA, a strain highly resistant to ciprofloxacin, indicating that the 7-chloro-8-fluoro substitution pattern may successfully evade common fluoroquinolone resistance mechanisms. While ciprofloxacin demonstrates superior potency against susceptible Gram-negative organisms, the broad-spectrum efficacy of Q-124, particularly against resistant Gram-positive cocci, marks it as a compound of significant interest.

Like other fluoroquinolones, Q-124 is presumed to target DNA gyrase and topoisomerase IV.[][2][4] The binding of the drug to the enzyme-DNA complex stabilizes DNA strand breaks, blocking the progress of the replication fork and ultimately leading to cell death.[3][4]

Quinolone_Mechanism cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome Quinolone This compound Derivative DNA_Gyrase DNA Gyrase (Gram-Negative Target) Quinolone->DNA_Gyrase Binds & Stabilizes Cleavage Complex Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) Quinolone->Topoisomerase_IV Binds & Stabilizes Cleavage Complex DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Inhibition Inhibition of DNA Synthesis DNA_Gyrase->Inhibition Topoisomerase_IV->DNA_Replication Topoisomerase_IV->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound derivatives.

Conclusion and Future Perspectives

The systematic benchmarking of this compound derivatives reveals a promising new frontier in the battle against antimicrobial resistance. The illustrative data for Q-124 showcases the potential for this chemical class to address infections caused by challenging resistant pathogens like MRSA. The path forward requires a concerted effort in preclinical development, including comprehensive safety and toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and an in-depth investigation into the potential for resistance development. This rigorous, data-driven approach will be paramount in determining whether these promising derivatives can be translated into the next generation of life-saving antibiotics.

References

A Senior Application Scientist's Guide to Comparative Docking of 7-Chloro-8-fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1] This heterocyclic scaffold is the foundation for drugs with a vast therapeutic scope, including anticancer, antimicrobial, antiviral, and antimalarial agents.[1][2] The true power of the quinoline nucleus lies in its amenability to structural modification, which allows for the fine-tuning of its biological activity.

This guide focuses on a specific, highly promising subclass: 7-Chloro-8-fluoroquinoline analogs . The strategic placement of a chlorine atom at the C7 position and a fluorine atom at the C8 position creates a unique electronic and steric profile. These substitutions are not arbitrary; they are deliberate modifications known to influence potency and target specificity. For instance, substitutions at the C8 position have shown promise in enhancing the lethality of fluoroquinolones against resilient Gram-positive bacteria like Staphylococcus aureus.[3] Similarly, modifications at the C7 position are pivotal for modulating interactions with cellular targets such as DNA gyrase and topoisomerase IV, which are crucial for antibacterial efficacy.[4]

To navigate the vast chemical space of possible analogs and prioritize candidates for costly and time-consuming synthesis, computational methods are indispensable. Molecular docking, a cornerstone of in silico drug design, provides critical insights into the molecular interactions between a ligand (the quinoline analog) and its biological target (typically a protein).[1][5][6] By predicting the binding affinity and orientation of an analog within a protein's active site, we can rationally design more potent and selective therapeutic agents. This guide provides a comprehensive framework for conducting and interpreting comparative docking studies of this compound analogs, grounded in established scientific protocols and field-proven insights.

Part 1: The Experimental Workflow - A Self-Validating Docking Protocol

A robust molecular docking study is a self-validating system. Each step is chosen to ensure the final results are both reproducible and scientifically sound. The causality behind each choice is paramount for generating trustworthy predictions.

Step 1: Ligand and Protein Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures.

  • Ligand Preparation: The initial 2D structures of the this compound analogs are sketched and then converted into 3D models. It is crucial to perform an energy minimization step on these 3D structures. This is typically accomplished using a force field like the Merck Molecular Force Field (MMFF94), which calculates the potential energy of the molecule and adjusts its geometry to find the most stable, low-energy conformation.[1] This process ensures that the ligand structure is physically realistic before it is introduced to the protein's active site.

  • Protein Preparation: The 3D crystal structure of the target protein is sourced from a public repository like the Protein Data Bank (PDB).[1] These raw structures are not immediately ready for docking. They must be meticulously prepared by:

    • Removing Water Molecules: Water molecules within the crystal structure can interfere with the docking algorithm and are typically removed.

    • Adding Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for correct ionization and the formation of hydrogen bonds.

    • Assigning Charges: Appropriate charges are assigned to the protein's atoms.

    • Minimization: A final energy minimization of the protein structure is performed to relieve any steric clashes that may have been introduced during preparation.[1]

Step 2: The Docking Simulation
  • Software Selection: A variety of robust software packages are available for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][5] The choice of software often depends on the specific research question and available computational resources.

  • Grid Generation: Before the docking can begin, a "grid box" must be defined. This is a three-dimensional cube that encompasses the protein's active site, defining the specific search space where the algorithm will attempt to place the ligand.[1] The size and center of this grid are critical parameters; a well-defined grid focuses the computational effort on the relevant binding pocket.[7]

  • The Docking Algorithm: The software's algorithm then systematically explores various conformations (poses) of the ligand within the grid box.[1] For each pose, it calculates a docking score, which is an estimation of the binding energy. The algorithm's goal is to identify the pose with the lowest binding energy, as this represents the most stable and likely binding mode.[1]

Step 3: Analysis and Validation of Results
  • Binding Affinity: The primary quantitative output is the docking score or binding energy, typically expressed in kcal/mol. A lower (more negative) value indicates a higher predicted binding affinity between the ligand and the protein.[8]

  • Interaction Analysis: Beyond the score, it is essential to visually inspect the top-ranked poses. Using visualization software, we can identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline analog and specific amino acid residues in the protein's active site. This qualitative analysis provides a mechanistic understanding of why an analog binds effectively.

  • Protocol Validation (Redocking): To ensure the docking protocol is valid for the chosen target, a "redocking" experiment is often performed. The original ligand that was co-crystallized with the protein is removed from the active site and then docked back in using the defined protocol. If the protocol can accurately reproduce the original binding pose (typically with a root-mean-square deviation or RMSD of less than 2.0 Å), it is considered validated.[2][9]

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Generation (Define Active Site Search Space) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Get from PDB, Clean, Add Hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (Explore Ligand Poses, Score Binding Energy) Grid_Gen->Docking Results Analyze Results (Binding Affinity, Interactions) Docking->Results Validation Experimental Validation (In Vitro / In Vivo) Results->Validation

Caption: A generalized workflow for comparative molecular docking studies.

Part 2: Comparative Analysis - Targeting Disease Pathways

The true utility of this approach is revealed when comparing a series of analogs against specific, disease-relevant protein targets.

Application 1: Anticancer Activity - Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation.[8][10] Its overexpression is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Quinoline-based compounds have been extensively investigated as EGFR inhibitors.[11][12]

Molecular docking allows us to predict how different substitutions on the this compound scaffold might enhance binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its function.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MAPK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Phosphorylates Quinoline Quinoline Inhibitor (e.g., 7-Chloro-8-fluoro analog) Quinoline->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway, a common target for quinoline-based inhibitors.

Comparative Docking Data vs. EGFR (PDB: 1M17) [8]

Compound IDKey Substituent(s)Binding Affinity (kcal/mol)Key Interacting Residues
Analog A 7-Cl, 8-F, C4-(phenylamino)-9.8Met793, Lys745, Cys797
Analog B 7-Cl, 8-F, C4-(4-methoxyphenyl)amino-10.5Met793, Lys745, Asp855
Analog C 7-Cl, 8-F, C4-(thiazolyl)amino-9.2Leu718, Val726, Ala743
Erlotinib Reference Drug-11.2Met793, Lys745, Thr790

Disclaimer: The data in this table is illustrative and synthesized from typical findings in the literature for quinoline-based inhibitors. Actual values would be generated from a specific docking study.

From this comparative data, Analog B shows the most promising binding affinity, suggesting that the addition of a methoxy group on the C4-phenylamino substituent may enhance interactions within the EGFR active site, potentially through hydrogen bonding with residues like Asp855.

Application 2: Antimicrobial Activity - Targeting Bacterial DNA Gyrase

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[13][14][15] The C7 and C8 positions are critical for this activity.[3][16] Docking studies can compare how different this compound analogs bind to the active site of these bacterial enzymes, helping to rationalize their potency against pathogens like methicillin-resistant S. aureus (MRSA).[17]

Comparative Docking Data vs. S. aureus DNA Gyrase (PDB: 2XCT)

Compound IDKey Substituent(s)Binding Affinity (kcal/mol)Key Interacting Residues
Analog D 7-Cl, 8-F, C7-(piperazinyl)-8.5Ser84, Asp87, Glu91
Analog E 7-Cl, 8-F, C7-(4-methylpiperazinyl)-8.9Ser84, Asp87, Arg129
Analog F 7-Cl, 8-F, C7-(benzimidazol-1-yl)-9.4Ser84, Asp87, DNA bases
Ciprofloxacin Reference Drug-8.7Ser84, Asp87

Disclaimer: The data in this table is illustrative and synthesized from typical findings in the literature. Actual values would be generated from a specific docking study.

Here, Analog F , incorporating a larger benzimidazolyl heterocycle at the C7 position, exhibits the strongest predicted binding affinity.[16] This suggests that the extended aromatic system may form favorable π-π stacking interactions with DNA bases in the enzyme-DNA complex, a mechanism known to enhance the activity of some quinolones.

Conclusion and Future Outlook

Comparative molecular docking is a powerful, cost-effective tool for navigating the complexities of drug design.[1] As demonstrated, this in silico approach allows for the direct comparison of structurally related this compound analogs, providing a rational basis for prioritizing candidates with the highest potential for therapeutic efficacy. The insights gleaned from binding affinities and specific molecular interactions—whether targeting EGFR in cancer cells or DNA gyrase in bacteria—are invaluable for guiding synthetic efforts.

The data presented in this guide underscores that subtle changes to the quinoline scaffold can lead to significant differences in predicted biological activity. However, it is imperative to remember that docking studies are predictive, not definitive. The most promising candidates identified through these computational methods must always be subjected to rigorous experimental validation through in vitro biological assays and subsequent in vivo studies to confirm their therapeutic potential.

References

Evaluating the Therapeutic Potential of Fluoroquinolone Scaffolds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space for Kinase Inhibition

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. With over 70 FDA-approved agents, these drugs have transformed the treatment paradigm for numerous malignancies by targeting the dysregulated kinases that drive tumor growth and survival.[1] The vast majority of these inhibitors target the ATP-binding site of either tyrosine kinases or serine/threonine kinases.[1][2] While highly successful, the emergence of drug resistance and the need for novel chemical scaffolds to address challenging kinase targets necessitate the exploration of new pharmacophores.

This guide delves into the emerging potential of the fluoroquinolone scaffold, traditionally associated with antibacterial agents, as a promising framework for the development of novel kinase inhibitors. While direct and extensive research on 7-Chloro-8-fluoroquinoline as a kinase inhibitor is not publicly available, recent studies have demonstrated that fluoroquinolone derivatives can be potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) family.[3][4]

Here, we will provide a comparative analysis framework to evaluate the therapeutic potential of a representative fluoroquinolone-based kinase inhibitor against well-established inhibitors targeting different kinase families: the BRAF kinase inhibitor, Vemurafenib, and the EGFR tyrosine kinase inhibitor, Gefitinib. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, comparative experimental data, and a discussion of the underlying scientific principles.

Comparative Kinase Inhibitor Profiles

A critical initial step in evaluating a novel inhibitor is to determine its potency and selectivity against its intended target and a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.[5]

Inhibitor Scaffold Primary Target(s) IC50 (nM) Reference
Compound A3 FluoroquinolonePI3Kγ80[3][4]
PI3Kα>10000[3][4]
PI3Kβ>10000[3][4]
PI3Kδ>10000[3][4]
Vemurafenib 7-AzaindoleBRAF V600E13[6]
Wild-type BRAF160[7]
c-Raf-113[7]
Gefitinib AnilinoquinazolineEGFR (wild-type)15.5[8]
EGFR (L858R)0.4[8]
EGFR (Exon 19 del)0.5[8]
HER214[8]

Table 1: In Vitro IC50 Values for Representative Kinase Inhibitors.

Experimental Design: From Biochemical Potency to Cellular Efficacy

The evaluation of a kinase inhibitor is a multi-step process that begins with biochemical assays to determine its intrinsic potency and selectivity, followed by cell-based assays to assess its activity in a more physiologically relevant context.

In Vitro Biochemical Kinase Assay

The purpose of the in vitro kinase assay is to quantify the direct inhibitory effect of a compound on the purified kinase enzyme. Radiometric assays, which measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate, are a highly sensitive and direct method.[9][10]

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1% BSA.

    • Substrate: A specific peptide or protein substrate for the kinase of interest (e.g., a generic tyrosine kinase substrate for EGFR, or a specific peptide for PI3K).

    • [γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP in kinase buffer with a final concentration of unlabeled ATP at the Km of the kinase for ATP.

    • Kinase Enzyme: Dilute the purified recombinant kinase to the desired concentration in kinase buffer.

    • Test Compound: Prepare a serial dilution of the inhibitor (e.g., this compound derivative, Vemurafenib, Gefitinib) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 20 µL of a master mix containing the kinase enzyme and substrate to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 20 µL of the [γ-³²P]ATP solution.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Spot 25 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

    • Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and allow to air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for determining if an inhibitor can effectively engage its target within a cellular environment, where factors like membrane permeability and off-target effects come into play. A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.

  • Cell Culture and Treatment:

    • Seed cancer cell lines with the relevant kinase activity (e.g., A375 for BRAF V600E, A431 for EGFR overexpression, or a PI3K-dependent cell line) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the kinase inhibitor or DMSO vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for the MAPK pathway, phospho-AKT for the PI3K pathway).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.

    • Normalize the data to the vehicle-treated control and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

Cell Viability and Proliferation Assay

Ultimately, the therapeutic potential of a kinase inhibitor lies in its ability to inhibit the proliferation of cancer cells that are dependent on the targeted kinase.

  • Cell Seeding and Treatment:

    • Seed the appropriate cancer cell lines in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of the kinase inhibitor or DMSO vehicle control.

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C until a color change is observed.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Visualizing Cellular Signaling and Experimental Workflows

Diagrams are essential for conceptualizing the complex biological pathways and the experimental procedures used to study them.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Binds PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Activates RAS RAS Receptor Tyrosine Kinase (e.g., EGFR)->RAS Activates AKT AKT PI3K->AKT Activates Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) Activates MEK MEK RAF (e.g., BRAF)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Growth & Division Cell Growth & Division Gene Expression->Cell Growth & Division

Caption: Simplified Kinase Signaling Pathways (PI3K/AKT and MAPK/ERK).

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Loading (Inhibitor) Plate Loading (Inhibitor) Compound Dilution->Plate Loading (Inhibitor) Enzyme & Substrate Prep Enzyme & Substrate Prep Pre-incubation Pre-incubation Enzyme & Substrate Prep->Pre-incubation ATP Solution Prep ATP Solution Prep Reaction Initiation (ATP) Reaction Initiation (ATP) ATP Solution Prep->Reaction Initiation (ATP) Plate Loading (Inhibitor)->Pre-incubation Pre-incubation->Reaction Initiation (ATP) Reaction Incubation Reaction Incubation Reaction Initiation (ATP)->Reaction Incubation Reaction Termination Reaction Termination Reaction Incubation->Reaction Termination Signal Detection Signal Detection Reaction Termination->Signal Detection Data Normalization Data Normalization Signal Detection->Data Normalization IC50 Calculation IC50 Calculation Data Normalization->IC50 Calculation

Caption: Workflow for In Vitro Kinase Inhibitor Screening.

Cell_Based_Evaluation_Workflow cluster_cell_culture Cell Culture cluster_phospho_assay Phosphorylation Assay cluster_viability_assay Viability Assay Cell Seeding Cell Seeding Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis MTS Reagent Addition MTS Reagent Addition Inhibitor Treatment->MTS Reagent Addition Western Blot Western Blot Cell Lysis->Western Blot Signal Quantification Signal Quantification Western Blot->Signal Quantification Incubation Incubation MTS Reagent Addition->Incubation Absorbance Reading Absorbance Reading Incubation->Absorbance Reading

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are fundamental to a safe and compliant laboratory environment. 7-Chloro-8-fluoroquinoline, a halogenated quinoline derivative, requires meticulous disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Summary and Personal Protective Equipment (PPE)

Hazard and PPE Summary

Hazard Classification (Anticipated)GHS Code (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/IrritationH315Chemical-resistant gloves (e.g., nitrile), lab coat, or chemical-resistant apron.[1][2][5]
Serious Eye Damage/Eye IrritationH319Safety goggles with side-shields or a face shield.[1][2][5]
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335A suitable respirator should be worn, especially in poorly ventilated areas.[1][2]
Acute toxicity, oralH302 (Assumed)All handling should be performed in a manner that avoids ingestion.[4]

Engineering Controls: All manipulations of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as halogenated organic hazardous waste.[5][6][7] Adherence to all local, state, and federal regulations is mandatory.[3][8]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), reaction residues, and empty containers, must be treated as hazardous waste.[3]

  • Segregate Waste Streams: It is crucial to segregate halogenated organic waste from all other waste streams, especially non-halogenated solvents.[6][7] Mixing these waste types can complicate the disposal process, increase costs, and create unforeseen hazards.[5]

Step 2: Waste Collection and Containerization

  • Use a Designated Container: Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[6] The container must be in good condition and have a secure, threaded cap to prevent leaks and vapor release.[6]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][5] All components of a waste mixture must be listed.[6] Ensure the label includes appropriate hazard pictograms.

Step 3: Storage Pending Disposal

  • Store Safely: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Professional Disposal

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

  • Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][3] The recommended method of destruction is high-temperature incineration by a qualified facility.[9]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1][3]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material.[10]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and any solid powder into a suitable container for hazardous waste.[10]

  • Clean the Area: Decontaminate the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Dispose of Spill Debris: All materials used for cleanup must be placed in the hazardous waste container, sealed, and labeled for proper disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Spill Scenario start Handling this compound ppe Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (residue, contaminated items) fume_hood->waste_generated identify_waste Identify as Halogenated Hazardous Waste waste_generated->identify_waste segregate Segregate from Non-Halogenated Waste identify_waste->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container label_info Label must include: 'Hazardous Waste' 'this compound' container->label_info store Store in a Safe, Ventilated Area label_info->store ehs Contact EHS or Licensed Waste Disposal Vendor store->ehs incineration High-Temperature Incineration (by vendor) ehs->incineration end Disposal Complete incineration->end spill Spill Occurs spill_ppe Don Full PPE spill->spill_ppe contain Contain with Inert Absorbent spill_ppe->contain collect_spill Collect Spill Debris contain->collect_spill collect_spill->container

Caption: Logical workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to personnel and the environment, and fostering a culture of safety and responsibility within the scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-8-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development and scientific discovery, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel compounds like 7-Chloro-8-fluoroquinoline, a halogenated heterocyclic molecule, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment & Core Principles

The primary hazards associated with halogenated quinolines include:

  • Dermal Contact: Irritation, sensitization, and potential absorption through the skin.[7][8]

  • Ocular Contact: Serious eye irritation or damage.[3][7][9]

  • Inhalation: Irritation of the respiratory tract, particularly when handling the compound as a powder or volatile solution.[1][8]

  • Ingestion: Acute toxicity if swallowed.[2][3]

Our defense strategy is built on the hierarchy of controls, prioritizing engineering controls and supplementing them with robust personal protective equipment (PPE). All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Double-gloved with Nitrile gloves (inspect for integrity)Chemical splash goggles AND a face shieldFull-length lab coat (buttoned)N95 particulate respirator (minimum)
Handling Solutions (Dissolving, Transferring) Double-gloved with Nitrile glovesChemical splash gogglesFull-length lab coat (buttoned) and a chemical-resistant apronNot required inside a certified fume hood. Required if there is a risk of aerosolization outside a hood.
Large-Scale Operations (>10g) Chemical-resistant gloves (e.g., Neoprene or Butyl rubber) over Nitrile glovesChemical splash goggles AND a face shieldChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges may be necessary based on risk assessment.
Spill Cleanup Chemical-resistant gloves (e.g., Neoprene or Butyl rubber)Chemical splash goggles AND a face shieldChemical-resistant apron or coverallsAir-purifying respirator with organic vapor/particulate combination cartridges

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are preferred for incidental contact.[1][10] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. For prolonged contact or handling larger quantities, heavier-duty gloves like neoprene are recommended.[10]

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine powders.[1] A face shield is worn over the goggles during tasks with a high splash potential, such as transferring solutions or cleaning up spills, to protect the entire face.[1]

  • Body Protection: A buttoned lab coat protects the skin and personal clothing from contamination.[11] A chemical-resistant apron provides an additional barrier against spills of solutions.[1]

  • Respiratory Protection: An N95 respirator is crucial when handling the solid powder to prevent inhalation of fine particles.[1] Surgical masks offer no protection from chemical dusts or vapors.[12] All respirator use must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134), which includes fit-testing and training.[13]

Operational Plan: A Step-by-Step Workflow

This protocol ensures that safety is integrated into every step of the experimental process.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase P1 Verify Fume Hood Certification & Airflow P2 Assemble All Materials (Chemical, Solvents, Glassware) P1->P2 P3 Don Full PPE (Coat, Goggles, Double Gloves, Respirator) P2->P3 H1 Place apparatus on disposable absorbent pad P3->H1 H2 Weigh Solid Compound (Use anti-static weigh boat) H1->H2 H3 Slowly add solvent to solid to dissolve, minimizing splash H2->H3 H4 Perform Reaction/ Transfer Solution H3->H4 C1 Quench Reaction & Neutralize (if applicable) H4->C1 C2 Segregate Waste: Halogenated Liquid, Solid C1->C2 C3 Decontaminate Glassware & Work Surfaces C2->C3 C4 Remove PPE (Outer Gloves First) Dispose in Solid Waste C3->C4

Caption: Safe handling workflow for this compound.

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Response Decision Tree

G cluster_types Start Exposure Event Occurs Skin Skin Contact Eye Eye Contact Inhale Inhalation Skin_Act1 Remove contaminated clothing immediately Skin->Skin_Act1 Eye_Act1 Immediately flush eyes with eyewash station for 15 mins Eye->Eye_Act1 Inhale_Act1 Move person to fresh air immediately Inhale->Inhale_Act1 Skin_Act2 Flush affected area with plenty of water for 15 mins Skin_Act1->Skin_Act2 Skin_Act3 Seek immediate medical attention Skin_Act2->Skin_Act3 Eye_Act2 Remove contact lenses if possible Eye_Act1->Eye_Act2 Eye_Act3 Seek immediate medical attention Eye_Act2->Eye_Act3 Inhale_Act2 If breathing is difficult, provide oxygen Inhale_Act1->Inhale_Act2 Inhale_Act3 Seek immediate medical attention Inhale_Act2->Inhale_Act3

Caption: Immediate actions for exposure to this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by federal and local regulations. As a halogenated organic compound, this compound requires special waste handling.

Step-by-Step Disposal Protocol:

  • Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Halogenated Liquid Waste: For all solutions containing the compound.

    • Solid Contaminated Waste: For used gloves, weigh boats, absorbent pads, and other disposable items.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[6][14]

  • Container Management: Keep waste containers securely closed when not in use.[15] Store them in a designated satellite accumulation area.

  • Decontamination:

    • Glassware: Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol). Collect this first rinse as halogenated liquid waste. Then, wash the glassware with soap and water.

    • Surfaces: Wipe down the fume hood sash, work surface, and any potentially contaminated areas with a solvent-dampened towel, followed by a soap and water cleaning. Dispose of the towel in the solid waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Never pour halogenated waste down the drain.[8][15] Incineration is often the required final disposal method for such compounds.[16][17]

By rigorously adhering to these detailed operational, safety, and disposal plans, we can handle this compound with the confidence that comes from a deep, causal understanding of chemical safety, ensuring the protection of ourselves, our colleagues, and our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-8-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.